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  • Product: (S)-(+)-2-Nonanol
  • CAS: 70419-06-6

Core Science & Biosynthesis

Foundational

(S)-(+)-2-Nonanol: Structural Dynamics, Biocatalytic Synthesis, and Applications in Advanced Drug Development

Executive Summary (S)-(+)-2-Nonanol is a naturally occurring, chiral secondary aliphatic alcohol that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and chemical ecology. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-2-Nonanol is a naturally occurring, chiral secondary aliphatic alcohol that serves as a critical building block in advanced organic synthesis, pharmaceutical development, and chemical ecology. As drug development increasingly demands enantiopure intermediates, the reliance on (S)-(+)-2-Nonanol has expanded significantly. This technical whitepaper explores the physical properties of the compound, details state-of-the-art biocatalytic workflows for its synthesis, and provides self-validating protocols for its application in stereospecific pharmaceutical reactions.

Chemical Properties and Structural Characteristics

(S)-(+)-2-Nonanol is characterized by a nine-carbon aliphatic chain with a hydroxyl group positioned at the C2 carbon, creating a stereocenter with an (S) configuration. This specific spatial arrangement dictates its optical activity and its precise interactions within biological and catalytic systems.

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data for (S)-(+)-2-Nonanol is summarized below , [[1]]([Link]):

Chemical PropertyValue
IUPAC Name (2S)-nonan-2-ol
CAS Number 70419-06-6
PubChem CID 11094753
Molecular Formula C9H20O
Molar Mass 144.25 g/mol
Density 0.827 g/mL (at 25 °C)
Boiling Point 193–194 °C
Refractive Index ( nD20​ ) 1.43

Biocatalytic Synthesis and Enzymatic Workflows

The traditional chemical synthesis of chiral secondary alcohols from inert alkanes is notoriously difficult, often suffering from over-oxidation and a lack of regioselectivity [[2]]([Link]). To overcome this, modern synthesis relies on biocatalysis . Cytochrome P450 monooxygenases, specifically CYP154A8 isolated from Nocardia farcinica, have emerged as highly selective biocatalysts capable of directly hydroxylating n-nonane into (S)-(+)-2-Nonanol with strict S-selectivity (>84% enantiomeric excess) and >90% regioselectivity for the C2 position . Unspecific peroxygenases (UPOs) are also utilized in multi-enzymatic cascades to achieve similar enantiopure conversions .

Protocol 1: Whole-Cell Biocatalytic Hydroxylation of n-Nonane

To maintain a continuous supply of NAD(P)H cofactors and protect the enzymes from environmental stress, a whole-cell system is employed.

  • Step 1: Host Selection & Transformation: Transform Pseudomonas putida with a plasmid co-expressing CYP154A8 and its requisite redox partners.

    • Causality:P. putida is explicitly chosen for its robust solvent tolerance. Alkane substrates and alcohol products are inherently toxic to standard bacterial hosts; P. putida maintains cellular integrity during the biotransformation .

  • Step 2: Cultivation: Grow the recombinant cells in a controlled bioreactor, inducing protein expression once the exponential growth phase is reached.

  • Step 3: Biphasic Reaction Initiation: Overlay the aqueous cultivation buffer with an organic phase consisting of n-nonane.

    • Causality: The biphasic system acts as both a substrate reservoir and an in situ extraction sink. By immediately partitioning the synthesized (S)-(+)-2-Nonanol into the organic layer, the system prevents product inhibition and mitigates cytotoxicity against the whole-cell biocatalyst [[2]]([Link]).

  • Step 4: Self-Validation (Chiral GC-MS): Extract the organic phase, derivatize the products, and analyze via chiral Gas Chromatography-Mass Spectrometry (GC-MS). The protocol validates itself when the chromatogram confirms an enantiomeric excess (ee) of >84%, proving the stereochemical fidelity of the CYP154A8 pocket .

Biocatalysis Nonane n-Nonane (Inert Alkane) WholeCell P. putida Whole-Cell System (Biphasic Setup) Nonane->WholeCell Substrate Uptake Enzyme CYP154A8 Monooxygenase (Nocardia farcinica) Product (S)-(+)-2-Nonanol (>84% ee) Enzyme->Product Regio/Stereoselective Hydroxylation WholeCell->Enzyme Intracellular Delivery NADH NAD(P)H Cofactor Regeneration NADH->Enzyme Electron Transfer

Fig 1: Biocatalytic workflow for the regio- and stereoselective hydroxylation of n-nonane.

Applications in Pharmaceutical Development

In drug discovery, (S)-(+)-2-Nonanol is a highly valued chiral building block. It is frequently utilized to synthesize enantiopure esters, ethers, and active pharmaceutical ingredients (APIs) where the spatial orientation of the alkyl chain dictates receptor binding affinity . The most critical application is its use in the Mitsunobu reaction , which allows for the stereospecific conversion of the (S)-alcohol into (R)-derivatives via a complete Walden inversion [[3]]([Link]).

Protocol 2: Mitsunobu Esterification for Stereocenter Inversion

This protocol outlines the synthesis of (R)-nonan-2-yl 4-nitrobenzoate from (S)-(+)-2-Nonanol.

  • Step 1: Reagent Preparation: Dissolve 1.0 eq of (S)-(+)-2-Nonanol, 1.2 eq of triphenylphosphine (PPh3), and 1.2 eq of 4-nitrobenzoic acid in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

    • Causality: The absolute exclusion of moisture is mandatory. Water acts as a competing nucleophile that can prematurely hydrolyze the highly reactive alkoxyphosphonium intermediate, destroying the yield.

  • Step 2: Activation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 eq of Diethyl azodicarboxylate (DEAD) dropwise.

    • Causality: The initial reaction between PPh3 and DEAD to form the betaine intermediate is highly exothermic. Strict temperature control at 0 °C suppresses unwanted E2 elimination side-reactions (which would yield nonene) and ensures the hydroxyl group of the alcohol is cleanly activated into a superior leaving group .

  • Step 3: Nucleophilic Attack: Allow the reaction to warm to room temperature and stir for 4–6 hours. The 4-nitrobenzoate anion performs a backside SN2 attack on the activated C2 carbon, completely inverting the stereocenter.

  • Step 4: Self-Validation (Chiral HPLC): Following aqueous workup and flash chromatography purification, analyze the purified ester via chiral High-Performance Liquid Chromatography (HPLC). The protocol is validated when the chromatogram confirms an enantiomeric ratio heavily favoring the (R)-configuration, proving a successful Walden inversion.

Mitsunobu Start (S)-(+)-2-Nonanol Activation Activation Complex (PPh3 + DEAD) Start->Activation Reaction Initiation Intermediate Alkoxyphosphonium Ion (Good Leaving Group) Activation->Intermediate Hydroxyl Activation Inversion SN2 Displacement (Walden Inversion) Intermediate->Inversion Backside Attack Nucleophile Carboxylate Nucleophile (e.g., 4-Nitrobenzoic acid) Nucleophile->Inversion Prepares Attack End (R)-Nonan-2-yl Ester Inversion->End Stereocenter Inverted

Fig 2: Mitsunobu reaction logic demonstrating stereocenter inversion of (S)-(+)-2-Nonanol.

Ecological and Biological Significance

Beyond synthetic chemistry, (S)-(+)-2-Nonanol is deeply integrated into biological signaling networks. It is naturally synthesized in botanical sources such as Ruta graveolens (rue), ginger, and wild strawberries , . Crucially, in entomology, it functions as a highly potent trail and alarm pheromone. In the honeybee (Apis mellifera) and various species of stingless bees, foragers deposit micro-droplets of (S)-(+)-2-Nonanol to create chemical pathways, guiding nestmates to high-value resources and modulating complex colony behaviors , [[4]]([Link]).

References

  • Wikipedia - 2-Nonanol. Retrieved from:[Link]

  • LookChem - (S)-(+)-2-NONANOL (CAS 70419-06-6). Retrieved from:[Link]

  • PubChem - (S)-(+)-2-Nonanol (CID 11094753). National Center for Biotechnology Information. Retrieved from:[Link]

  • Royal Society of Chemistry (RSC) - A novel P450-based biocatalyst for the selective production of chiral 2-alkanols. Retrieved from:[Link]

  • ResearchGate - Multi-enzymatic cascade to convert methyl decanoate into (S)-2-nonanol. Retrieved from:[Link]

  • Scribd - Stingless Bees of Mexico. Retrieved from:[Link]

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis and Discovery of (S)-(+)-2-Nonanol Abstract (S)-(+)-2-Nonanol is a chiral secondary alcohol of significant interest due to its role as a natural product, a pheromone, and a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Discovery of (S)-(+)-2-Nonanol

Abstract

(S)-(+)-2-Nonanol is a chiral secondary alcohol of significant interest due to its role as a natural product, a pheromone, and a versatile chiral building block in asymmetric synthesis.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, properties, and, most critically, the enantioselective synthesis of this important molecule. We will delve into the causality behind various synthetic strategies, from catalytic asymmetric reduction to enzymatic resolutions, offering field-proven insights and detailed experimental protocols. This document is designed to serve as a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction and Significance

(S)-(+)-2-Nonanol is an organic compound and a secondary alcohol, with its chemical structure defined by a nine-carbon chain and a hydroxyl group at the second carbon position.[3][4] This specific carbon atom is a stereocenter, giving rise to two enantiomers: (S)-(+) and (R)-(-). (S)-(+)-2-Nonanol is a colorless liquid with a characteristic fruity, green, and waxy odor.[1][5]

The significance of (S)-(+)-2-Nonanol stems from several key areas:

  • Chemical Ecology: It functions as a pheromone in various insect species, mediating communication and behavior.[2][6] The biological activity is often specific to the (S)-enantiomer, highlighting nature's reliance on stereochemical precision.

  • Natural Products: It has been identified as a volatile component in a range of organisms, including oysters and plants like Ruta graveolens.[6][7]

  • Asymmetric Synthesis: As a chiral building block, it serves as a valuable starting material or intermediate for the synthesis of more complex, enantiomerically pure molecules, including pharmaceuticals and advanced materials.[1]

  • Industrial Applications: It finds use in the flavor and fragrance industries to impart fresh, waxy, and green notes to compositions.[5][8]

The ability to produce this alcohol in a highly enantiopure form is paramount for its effective application, driving the development of sophisticated asymmetric synthetic methods.

Discovery and Natural Occurrence

The discovery of 2-nonanol is rooted in the analysis of natural volatile compounds. It has been identified in various plants and animals, where it contributes to their characteristic aroma or biological functions.[3] For instance, it is a known character-impact compound in raw oysters.[6]

Perhaps its most fascinating role is in the realm of chemical ecology. Research has identified (S)-2-nonanol as a pheromone component for certain insects. For example, it was detected in males of the stingless bee Plebeia droryana.[2] In this context, the specific stereochemistry is crucial; often, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. This natural precedent underscores the critical need for synthetic methods that can deliver the (S)-enantiomer with high optical purity.

Core Strategies for Enantioselective Synthesis

The synthesis of a single enantiomer like (S)-(+)-2-Nonanol requires a strategy that can effectively control the three-dimensional arrangement of atoms around the chiral center. The primary approaches leverage either the conversion of a flat, prochiral precursor into a chiral product or the separation of a pre-existing racemic mixture.

Asymmetric Reduction of 2-Nonanone

The most direct and atom-economical approach is the asymmetric reduction of the prochiral ketone, 2-nonanone. This strategy involves the addition of two hydrogen atoms across the carbonyl double bond, with a chiral catalyst directing the addition to one of the two faces of the ketone, yielding a preponderance of the desired (S)-alcohol.

A. Transition Metal-Catalyzed Asymmetric Hydrogenation

This method stands as a pillar of modern asymmetric synthesis, pioneered by Nobel laureate Ryōji Noyori.[9]

Causality and Mechanism: The core principle involves a transition metal (typically Ruthenium) complexed with a chiral ligand, such as (S)-BINAP ((S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[10] This chiral ligand creates a well-defined, asymmetric environment around the metal center. The 2-nonanone substrate coordinates to the metal, and the steric and electronic properties of the ligand force the substrate to adopt a specific orientation. This orientation leaves one face of the carbonyl group exposed to hydride transfer from the metal, leading to the formation of the (S)-alcohol with high enantioselectivity.[10] These reactions are highly efficient, requiring only a small amount of the chiral catalyst (low catalyst loading) to produce large quantities of the product.[11][12]

Workflow Diagram: Noyori Asymmetric Hydrogenation

sub 2-Nonanone (Prochiral Ketone) reac Pressurized Reactor sub->reac cat [RuCl2((S)-BINAP)] (Chiral Catalyst) cat->reac h2 H2 Gas (Hydrogen Source) h2->reac solv Solvent (e.g., Methanol) solv->reac prod (S)-(+)-2-Nonanol (>98% ee) reac->prod Enantioselective Hydride Transfer

Caption: Workflow for Noyori-type asymmetric hydrogenation.

B. Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Nature's own catalysts, enzymes, offer an environmentally friendly and exquisitely selective alternative.[13]

Causality and Mechanism: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with near-perfect stereoselectivity.[11] The enzyme's active site is an intricate, chiral pocket that binds the 2-nonanone substrate in a highly specific orientation. This precise positioning ensures that a hydride, delivered from the cofactor NADPH or NADH, can only add to one face of the carbonyl, yielding a single enantiomer of the alcohol.[11][13] A key challenge is the cost of the cofactor, which is consumed stoichiometrically. This is overcome by in situ cofactor regeneration, where a cheap sacrificial molecule, like isopropanol, is used to reduce the oxidized cofactor (NADP+/NAD+) back to its active form, allowing the catalytic cycle to continue.[11]

Workflow Diagram: Biocatalytic Reduction

cluster_cofactor Cofactor Regeneration Cycle sub 2-Nonanone adh Alcohol Dehydrogenase (ADH) (e.g., from Lactobacillus) sub->adh prod (S)-(+)-2-Nonanol (>99% ee) adh->prod NADP NADP adh->NADP NADPH NADPH NADPH->adh Hydride Source NADPH->NADP Hydride Donation NADP->NADPH Regeneration acetone Acetone (Byproduct) NADP->acetone isoprop Isopropanol (Sacrificial Reductant) isoprop->NADP

Caption: Biocatalytic reduction of 2-nonanone with cofactor regeneration.

Lipase-Catalyzed Kinetic Resolution

An alternative to creating a new chiral center is to separate a pre-existing 50:50 mixture (racemate) of (R)- and (S)-2-nonanol. Kinetic resolution is a powerful technique for this purpose.

Causality and Mechanism: This method relies on the principle that the two enantiomers of a chiral molecule will react at different rates with a chiral catalyst or reagent.[14] Lipases are enzymes that catalyze the formation or hydrolysis of esters. In a non-aqueous solvent, a lipase (e.g., from Pseudomonas cepacia) can selectively catalyze the acylation of one enantiomer over the other.[15] When racemic (±)-2-nonanol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase, the enzyme preferentially acylates the (R)-enantiomer, converting it to (R)-2-nonyl acetate.[16] The desired (S)-(+)-2-Nonanol is left behind, largely unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester. The primary drawback is that the maximum theoretical yield for the desired (S)-enantiomer is limited to 50%.[17]

Workflow Diagram: Kinetic Resolution

cluster_products Products at ~50% Conversion racemate Racemic (±)-2-Nonanol (R/S = 50:50) process Enantioselective Acylation racemate->process reagents Lipase Catalyst + Vinyl Acetate (Acyl Donor) reagents->process prod_S (S)-(+)-2-Nonanol (Unreacted, High ee) process->prod_S Slow Reaction prod_R (R)-2-Nonyl Acetate (Product, High ee) process->prod_R Fast Reaction

Caption: Lipase-catalyzed kinetic resolution of racemic 2-nonanol.

Chiral Pool Synthesis

This strategy employs naturally occurring, enantiomerically pure molecules as starting materials.[18][19] A molecule from the "chiral pool," such as an amino acid or a terpene, which already contains the correct stereochemistry, is chemically modified through a series of reactions to build the target molecule. While powerful, this approach can sometimes require lengthy synthetic sequences. For (S)-(+)-2-Nonanol, a synthesis could conceivably start from an (S)-configured precursor like (S)-lactic acid or (S)-alanine, where the existing stereocenter is preserved and elaborated into the final product structure.

Data and Protocol Reference

Comparison of Key Synthetic Strategies
StrategyCatalyst/ReagentTypical ee (%)Max Yield (%)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation (S)-BINAP-Ru(II) Complex>98%~100%High yield, catalytic, atom-economical.Requires high-pressure equipment, expensive catalyst.
Biocatalytic Reduction Alcohol Dehydrogenase (ADH)>99%~100%Extremely high selectivity, green/mild conditions.Requires cofactor regeneration, enzyme optimization.
Kinetic Resolution Lipase (e.g., P. cepacia)>99% (at 50% conv.)50%Mild conditions, readily available enzymes.Theoretical yield is capped at 50% for the desired product.
Experimental Protocols

These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Asymmetric Hydrogenation of 2-Nonanone via Noyori Catalysis

Objective: To synthesize (S)-(+)-2-Nonanol with high enantiomeric excess using a chiral Ruthenium catalyst.

Materials:

  • 2-Nonanone (1.0 eq)

  • [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst (0.005 eq)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: Under an inert atmosphere, charge the autoclave with the [RuCl₂((S)-BINAP)]₂·NEt₃ catalyst.

  • Add anhydrous, degassed methanol, followed by 2-nonanone via syringe.

  • Sealing and Purging: Seal the autoclave securely. Purge the system with hydrogen gas (3-4 cycles) to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by analyzing small aliquots via GC for the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-(+)-2-Nonanol.

  • Characterization: Confirm the product's identity via NMR and MS. Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Nonanol

Objective: To resolve racemic 2-nonanol to obtain (S)-(+)-2-Nonanol.

Materials:

  • Racemic (±)-2-Nonanol (1.0 eq)

  • Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS)

  • Vinyl acetate (0.5-0.6 eq)

  • Anhydrous organic solvent (e.g., Hexane or Toluene)

  • Molecular sieves (4Å)

Procedure:

  • Setup: In a dry flask equipped with a magnetic stirrer, combine racemic (±)-2-nonanol, the organic solvent, and freshly activated molecular sieves.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Acylation: Add vinyl acetate to the stirring suspension. The use of vinyl acetate is strategic as it produces acetaldehyde, which tautomerizes to the volatile vinyl alcohol, driving the reaction forward and making it effectively irreversible.[16]

  • Monitoring: Seal the flask and stir at room temperature (or slightly elevated, e.g., 30-40 °C). Monitor the reaction progress closely by GC, aiming for approximately 50% conversion of the starting alcohol.

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains (S)-(+)-2-Nonanol and (R)-2-nonyl acetate.

  • Separate the two components using silica gel column chromatography. The unreacted alcohol ((S)-2-Nonanol) will elute differently from the more nonpolar ester ((R)-2-nonyl acetate).

  • Characterization: Analyze the purified (S)-(+)-2-Nonanol by chiral GC or HPLC to determine its enantiomeric excess.

Conclusion

The synthesis of enantiopure (S)-(+)-2-Nonanol is a solved problem in modern organic chemistry, with several robust and highly effective methods available to the practicing scientist. The choice between catalytic asymmetric reduction and enzymatic resolution depends on project-specific factors such as scale, cost, available equipment, and desired yield. Asymmetric hydrogenation offers a high-yield, atom-economical route ideal for larger-scale production, while biocatalytic methods provide unparalleled selectivity under environmentally benign conditions. Kinetic resolution, though limited by a 50% theoretical yield, remains a simple and powerful tool for accessing both enantiomers from a racemic starting material. This guide provides the foundational knowledge and practical starting points for researchers to confidently select and execute the synthesis of this valuable chiral alcohol.

References

  • (S)-(+)-2-NONANOL - LookChem. [URL: https://www.lookchem.com/cas-704/70419-06-6.html]
  • (±)-2-Nonanol | CymitQuimica. [URL: https://www.cymitquimica.com/en/cas-628-99-9]
  • (S)-2-Heptanol, the alarm pheromone of the stingless bee Melipona solani (Hymenoptera, Meliponini) | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/328469395_S-2-Heptanol_the_alarm_pheromone_of_the_stingless_bee_Melipona_solani_Hymenoptera_Meliponini]
  • 2-NONANOL | 628-99-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8236779.htm]
  • 2-Nonanol | C9H20O | CID 12367 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12367]
  • 2-nonanol, 628-99-9 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • Enantioselective reduction of ketones - Wikipedia. [URL: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]
  • Asymmetric Synthesis. [URL: https://www.studocu.com/row/document/moi-university/bachelor-of-science-in-chemistry/asymmetric-synthesis/29087521]
  • Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/asymmetric-routes-chiral-secondary-alcohols]
  • (S)-(+)-2-Nonanol - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/S-_-2-Nonanol]
  • Asymmetric Reduction of Ketones. [URL: https://www.sigmaaldrich.
  • Resolution of 2-Octanol via Lipase-catalyzed Enantioselective Acetylation in Organic Solvents - Chemical Research in Chinese Universities. [URL: http://www.cr-chin.com/EN/Y2004/V20/I5/977]
  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918805/]
  • Alcohol dehydrogenases catalyzed asymmetric reductions of “difficult-to-reduce” ketones and the involved mechanism of stereoselective recognition and regulation - ResearchGate. [URL: https://www.researchgate.
  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. [URL: https://www.organic-chemistry.org/abstracts/lit2/296.shtm]
  • Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5329124/]
  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [URL: https://www.sciencedirect.com/science/article/pii/B9780128024447000451]
  • 2-Nonanol - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Nonanol]
  • Resolution of racemic mixtures via lipase catalysis in organic solvents - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0267551]
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6410313/]
  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [URL: https://myers.chemistry.harvard.
  • (PDF) Quantitative GC Analysis of Secondary Alcohol Pheromones: Determination of Release Rate of Red Palm Weevil, Rhynchophorus ferrugineus, Pheromone from Lures - ResearchGate. [URL: https://www.researchgate.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. [URL: https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-racemicalcohols-a-review.pdf]
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273291/]
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273649/]
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - . [URL: https://re.public.polimi.it/retrieve/handle/11311/1162489/612255/molecules-26-00325.pdf]

  • Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Asymmetric hydrogenation - Wikipedia. [URL: https://en.wikipedia.
  • Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide - MDPI. [URL: https://www.mdpi.com/1420-3049/23/9/2180]
  • Asymmetric Synthesis - University of York. [URL: https://www.york.ac.uk/res/chd/projects/635/Asymmetric%20Synthesis.pdf]

Sources

Foundational

Biological Activity and Mechanistic Profiling of (S)-(+)-2-Nonanol: A Comprehensive Technical Guide

Executive Summary (S)-(+)-2-Nonanol (CAS 70419-06-6) is a nine-carbon aliphatic secondary alcohol characterized by a chiral center at the C2 position[1][2]. While historically recognized as a naturally occurring volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-2-Nonanol (CAS 70419-06-6) is a nine-carbon aliphatic secondary alcohol characterized by a chiral center at the C2 position[1][2]. While historically recognized as a naturally occurring volatile organic compound (VOC) and flavoring agent, recent advances in transcriptomics and molecular docking have unveiled its potent, stereospecific biological activities. This technical guide synthesizes the latest empirical data regarding its mechanisms of action, specifically focusing on its efficacy as an antifungal biocontrol agent, its stereospecific activation of Protein Kinase C alpha (PKCα), and its role as an entomological signaling molecule.

Designed for researchers and drug development professionals, this whitepaper establishes the causal relationships between the molecular structure of (S)-(+)-2-Nonanol and its downstream biological targets, supported by self-validating experimental protocols.

Antimicrobial and Biocontrol Efficacy: The VOC Signaling Paradigm

(S)-(+)-2-Nonanol has emerged as a highly potent antifungal VOC, particularly in the context of agricultural biocontrol. It is a primary active volatile emitted by antagonistic bacteria such as Bacillus velezensis EM-1, demonstrating profound inhibitory effects against destructive phytopathogens like Alternaria alternata (the causative agent of tobacco brown spot)[3][4].

Mechanism of Action: Metabolic Starvation and Oxidative Stress

Unlike broad-spectrum fungicides that rely on simple membrane disruption, 2-nonanol induces a targeted transcriptomic shift within the fungal pathogen.

  • Carbon Metabolism Disruption: Exposure to 2-nonanol downregulates the expression of genes encoding D-glucose synthesis. This severely limits the energy acquisition capabilities of the fungal mycelium[3][5].

  • Antioxidant Defense Suppression: Concurrently, 2-nonanol markedly suppresses the expression of critical antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT)[3][5].

  • Cellular Collapse: The dual-action starvation and stripping of oxidative defenses lead to severe intracellular reactive oxygen species (ROS) accumulation, exacerbating cellular damage, disrupting mycelial structure, and completely inhibiting spore production[3][4].

Antifungal_Mechanism cluster_fungus Alternaria alternata (Fungal Cell) VOC B. velezensis EM-1 Volatile Release Nonanol (S)-(+)-2-Nonanol Exposure VOC->Nonanol Carbon Downregulation of D-Glucose Synthesis Nonanol->Carbon Transcriptomic shift Enzymes Suppression of SOD & CAT (Antioxidant Defense) Nonanol->Enzymes Enzyme inhibition Energy Energy Depletion Carbon->Energy Oxidative Severe Oxidative Stress (ROS Accumulation) Enzymes->Oxidative Death Mycelial Disruption & Spore Inhibition Oxidative->Death Energy->Death

Fig 1. Mechanistic pathway of 2-nonanol induced fungal apoptosis via oxidative stress.

Quantitative Antifungal Efficacy

The potency of 2-nonanol is highly dose-dependent. Table 1 summarizes its efficacy against A. alternata compared to other microbial VOCs.

Volatile CompoundTarget PathogenEC50 (μL/cm³)Minimum Inhibitory Concentration (MIC)Max Inhibition Rate
2-Nonanol Alternaria alternata0.10550.2166 μL/cm³100%[3][4]
2-DecanolAlternaria alternataN/AN/A58.59%[3][4]
2-UndecanolPleurotus pulmonariusN/A25.0 μg/L (approx.)97.76%[6]

Stereospecific Receptor Binding: PKCα Activation

Beyond its antimicrobial properties, 2-nonanol interacts directly with human intracellular signaling proteins. It binds to the hydrophobic n-alkanol binding site within the C1 domains of Protein Kinase C alpha (PKCα)[7][8].

Chain Length and Chiral Specificity

The activation of PKCα by aliphatic alcohols is not a byproduct of non-specific membrane fluidization; it is an intrinsic, structurally specific property of the enzyme[7][8].

  • Alkyl Chain Requirement: The minimal structural requirement for PKCα activation is R−CH(OH)−(CH2​)n​−CH3​ , where n≥6 . Consequently, 2-octanol ( n=5 ) is completely inactive, whereas 2-nonanol ( n=6 ) potently activates the enzyme[7][8].

  • Enantiomeric Discrimination: The C1 domain features spatially distinct hydrophilic and hydrophobic regions that impose strict stereospecificity. Assays reveal that PKCα is activated to a significantly greater extent by the (R)-(-)-2-nonanol enantiomer than by (S)-(+)-2-nonanol[7][8]. This differential activation is a critical consideration for pharmacologists utilizing chiral secondary alcohols as anesthetic or signaling analogs.

PKC_Activation Enantiomer (S)-(+)-2-Nonanol (n=6 Alkyl Chain) C1Domain PKCα C1 Domain (Hydrophobic Binding Site) Enantiomer->C1Domain Stereospecific Binding Activation Enzyme Activation (Lipid-independent) C1Domain->Activation Conformational Change Downstream Phosphorylation Cascade Activation->Downstream

Fig 2. Stereospecific binding and lipid-independent activation of PKCα by 2-nonanol.

Pheromonal and Behavioral Signaling

In entomological ecosystems, (S)-(+)-2-Nonanol acts as a highly volatile semiochemical. It is a major component of the mandibular gland secretions in meliponine (stingless) worker bees, such as Scaptotrigona and Trigona spinipes[9]. When the glandular extract is released, the high volatility of 2-nonanol allows it to rapidly diffuse through the air, acting as an alarm pheromone. It reliably triggers intense interspecific and intraspecific defense and aggressive behaviors, recruiting nestmates to attack perceived threats near the nest entrance or at highly profitable food sources[9].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies used to quantify the biological activities of 2-nonanol.

Protocol 1: In Vitro VOC Fumigation Assay for Mycelial Inhibition

Purpose: To quantify the EC50 and MIC of highly volatile compounds without liquid-phase dilution artifacts.

  • Preparation of Media: Pour standard Potato Dextrose Agar (PDA) into sterile petri dishes (90 mm diameter) and allow to solidify.

  • Pathogen Inoculation: Excise a 5-mm mycelial disk from the actively growing edge of a 7-day-old A. alternata culture. Place it exactly at the center of the PDA plate[10][11].

  • Volatile Application: Do not apply the compound directly to the agar. Instead, pipette varying volumes of pure (S)-(+)-2-Nonanol (e.g., 0, 2.5, 5.0, 7.5, 10.0, 12.5 μL) onto the center of the petri dish lid[10][11]. This creates corresponding atmospheric concentrations ranging from 0 to 0.1658 μL/cm³.

  • Sealing (Critical Step): Immediately seal the plates tightly with Polyethylene (PE) film or Parafilm. Causality: Failure to achieve a hermetic seal will result in the escape of the VOC, leading to a drop in vapor pressure and falsely elevated EC50 calculations[10][11].

  • Incubation & Measurement: Invert the plates (lid facing down) and incubate in the dark at 25°C for 4 days[10][11]. Measure the colony diameter using the cross-hatch method.

  • Downstream Analysis: For transcriptomic validation, collect the inhibited mycelia, wrap in aluminum foil, and immediately flash-freeze in liquid nitrogen to halt RNA degradation before TRIzol® extraction[10][11].

Protocol 2: Lipid-Free In Vitro PKCα Activation Assay

Purpose: To isolate the intrinsic receptor-binding activation of PKCα by 2-nonanol from non-specific cell membrane fluidization.

  • Enzyme Preparation: Utilize purified recombinant human PKCα.

  • Lipid-Free Environment: Prepare the assay buffer without the addition of phosphatidylserine, diacylglycerol (DAG), or phorbol esters. Causality: Traditional PKC assays use lipids to mimic the cell membrane. Removing lipids ensures that any observed enzyme activation is strictly due to the direct binding of 2-nonanol to the C1 domain, eliminating membrane perturbation artifacts[7][8].

  • Enantiomer Introduction: Introduce (S)-(+)-2-Nonanol and (R)-(-)-2-Nonanol in separate parallel assays at titrated concentrations (ranging from 1 μM to 10 mM).

  • Kinase Activity Measurement: Quantify the transfer of 32P from [γ−32P]ATP to a specific peptide substrate (e.g., myelin basic protein).

  • Data Normalization: Plot the activation curves as a non-linear function of chain length and stereochemistry to determine the distinct binding affinities of the (S) and (R) enantiomers[7][8].

References

  • 2-Nonanol produced by Bacillus velezensis EM-1: a new biocontrol agent against tobacco brown spot Frontiers in Microbiology[Link]

  • Toxicity of Volatile Organic Compounds Produced by Pathogens Ewingella americana and Cedecea neteri Associated with Pleurotus pulmonarius MDPI[Link]

  • The nature of the hydrophobic n-alkanol binding site within the C1 domains of protein kinase Calpha PubMed / NIH[Link]

  • The Nature of the Hydrophobic n-Alkanol Binding Site within the C1 Domains of Protein Kinase Cα Biochemistry - ACS Publications[Link]

  • Mandibular gland secretions of meliponine worker bees: further evidence for their role in interspecific and intraspecific defence and aggression Journal of Experimental Biology - The Company of Biologists[Link]

Sources

Exploratory

In-Depth Spectroscopic Profiling of (S)-(+)-2-Nonanol: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary For researchers and drug development professionals, the precise characterization of chiral intermediates is a non-negotiable prerequisite for downstream synthetic success. (S)-(+)-2-Nonanol (C9H20O) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise characterization of chiral intermediates is a non-negotiable prerequisite for downstream synthetic success. (S)-(+)-2-Nonanol (C9H20O) is a chiral secondary alcohol frequently utilized as a chiral building block, pheromone analog, and flavoring agent[1]. While enantiomeric excess (ee) is typically determined via chiral chromatography, establishing the foundational chemical purity and structural connectivity relies heavily on 1D Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS).

This whitepaper provides an authoritative, E-E-A-T-aligned guide to the spectroscopic data of (S)-(+)-2-Nonanol, detailing the causality behind experimental choices and providing self-validating protocols for rigorous analytical workflows.

Analytical Workflow Design

Before diving into specific spectral data, it is critical to understand how these techniques interlock to provide a self-validating system. NMR provides the carbon-hydrogen backbone, FT-IR confirms the presence of the secondary hydroxyl group, and MS validates the molecular weight and structural weak points (cleavage sites).

AnalyticalWorkflow N1 Sample Prep (S)-(+)-2-Nonanol N2 NMR Spectroscopy (Purity & Backbone) N1->N2 N3 FT-IR Spectroscopy (Functional Groups) N1->N3 N4 GC-EI-MS (Molecular Mass & Fragments) N1->N4 N5 Chiral GC/HPLC (Enantiomeric Excess) N2->N5 N4->N5

Analytical workflow for the structural and chiral validation of (S)-(+)-2-Nonanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the aliphatic chain of 2-nonanol. Because the stereocenter at C2 does not inherently change the scalar couplings in an achiral solvent, the 1H and 13C spectra of the (S)-enantiomer are identical to the racemate unless a chiral shift reagent (e.g., Eu(hfc)3) or chiral derivatization (e.g., Mosher's ester) is employed[1][2].

Mechanistic Analysis of Chemical Shifts
  • 1H NMR Causality : The most deshielded proton is attached to C2 (δ ~3.76 ppm) due to the strong electron-withdrawing inductive effect of the adjacent hydroxyl oxygen[3]. The terminal methyl group (C9) appears as a triplet at δ 0.88 ppm, while the C1 methyl group appears as a doublet at δ 1.18 ppm, split by the single proton on C2[3]. The hydroxyl proton (δ ~1.6 ppm) is highly variable; its chemical shift and broadness depend on concentration and temperature due to rapid intermolecular hydrogen bond exchange.

  • 13C NMR Causality : The C2 carbon resonates furthest downfield at δ 68.03 ppm, a classic signature for a secondary aliphatic alcohol[3]. The remaining carbons cascade upfield based on their distance from the electronegative oxygen.

Standardized NMR Protocol
  • Preparation : Dissolve 15-20 mg of (S)-(+)-2-Nonanol in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (1H) : Run at 400 MHz (or higher) using a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the aliphatic protons.

  • Acquisition (13C) : Run at 100 MHz with proton decoupling (e.g., WALTZ-16). Use 512-1024 scans with a D1 of 2-3 seconds.

  • Validation : Verify the solvent residual peak at δ 7.26 ppm (1H) and δ 77.16 ppm (13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically the hydrogen-bonded network of the pure liquid.

Vibrational Mode Analysis

The IR spectrum of condensed-phase 2-nonanol is dominated by a broad, intense band between 3300–3400 cm⁻¹, corresponding to the O-H stretching vibration[4][5]. The broadness is a direct consequence of polymeric hydrogen bonding in the neat liquid phase. Strong C-H stretching vibrations from the aliphatic chain dominate the 2850–2960 cm⁻¹ region. The C-O stretching vibration, characteristic of secondary alcohols, appears as a sharp band near 1120 cm⁻¹[4].

Standardized FT-IR Protocol (ATR Method)
  • Background : Collect a background spectrum of the clean, dry Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Application : Deposit 1-2 drops of neat (S)-(+)-2-Nonanol directly onto the ATR crystal. Ensure complete coverage of the sensor.

  • Acquisition : Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation : Clean the crystal with isopropanol and run a blank to ensure no carryover.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS at 70 eV provides a harsh ionization environment that shatters the 2-nonanol molecule, providing a highly reproducible fragmentation fingerprint[6][7].

Fragmentation Causality

Aliphatic alcohols rarely show a strong molecular ion (M⁺• at m/z 144) because the radical cation is highly unstable and rapidly fragments[6].

  • Alpha-Cleavage (Base Peak) : The most favorable fragmentation is the cleavage of the C2-C3 bond, expelling a heptyl radical (C7H15•). This leaves a resonance-stabilized oxonium ion [CH3-CH=OH]⁺ at m/z 45 , which is the base peak (100% relative abundance)[1][3].

  • Dehydration : Loss of water (18 Da) from the molecular ion yields an alkene radical cation[C9H18]⁺• at m/z 126[6].

MSFragmentation M Molecular Ion [M]+• m/z 144 (Weak) A Alpha-Cleavage Loss of C7H15• M->A B Dehydration Loss of H2O M->B F1 Base Peak [CH3-CH=OH]+ m/z 45 (100%) A->F1 F2 Alkene Fragment [C9H18]+• m/z 126 B->F2

Primary EI-MS fragmentation pathways of (S)-(+)-2-Nonanol.

Standardized GC-MS Protocol
  • Sample Prep : Dilute (S)-(+)-2-Nonanol to 100 ppm in GC-grade hexane.

  • Injection : Inject 1 µL in split mode (1:50) at 250°C onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program : 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 3 min).

  • MS Parameters : EI source at 70 eV, source temperature 230°C, scan range m/z 35–300.

Data Summary Tables

The following tables synthesize the expected quantitative spectroscopic data for (S)-(+)-2-Nonanol based on authoritative databases[1][3][4].

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Assignment
C1 1.18Doublet (6.2)3H23.45CH₃ adjacent to CH-OH
C2 3.76Multiplet1H68.03CH-OH
C3 1.38 - 1.50Multiplet2H39.52CH₂ adjacent to CH-OH
C4-C7 1.22 - 1.36Multiplet8H29.81, 29.45, 31.99, 22.76Aliphatic chain CH₂
C8 1.28Multiplet2H25.94Penultimate CH₂
C9 0.88Triplet (~7.0)3H14.10Terminal CH₃
OH ~1.60Broad Singlet1HN/AHydroxyl proton
Table 2: Key FT-IR Vibrational Frequencies (Neat Film)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3350 - 3380Strong, BroadO-H StretchHydrogen-bonded secondary alcohol
2958, 2925, 2855Strong, SharpC-H StretchAsymmetric/Symmetric alkane stretches
1460, 1375MediumC-H BendCH₂ scissoring and CH₃ bending
1120StrongC-O StretchSecondary alcohol C-O bond
Table 3: Primary EI-MS Fragmentation Peaks (70 eV)
m/zRelative Abundance (%)Ion AssignmentMechanism of Formation
45100 (Base Peak)[CH₃CH=OH]⁺Alpha-cleavage (loss of C₇H₁₅ radical)
69~18[C₅H₉]⁺Hydrocarbon chain fragmentation
41~17[C₃H₅]⁺Hydrocarbon chain fragmentation
126< 5[M - H₂O]⁺•Dehydration of molecular ion
144< 1[M]⁺•Intact molecular ion (highly unstable)

Conclusion

The rigorous characterization of (S)-(+)-2-Nonanol requires a multi-modal spectroscopic approach. NMR provides the exact carbon-hydrogen framework, FT-IR confirms the presence and hydrogen-bonding state of the secondary hydroxyl group, and EI-MS validates the structure via predictable alpha-cleavage kinetics. By employing the self-validating protocols outlined above, researchers can ensure the highest degree of scientific integrity in their synthetic and analytical workflows.

References

  • PubChem Compound Summary for CID 12367, 2-Nonanol. National Center for Biotechnology Information. Retrieved from:[Link]

  • 2-Nonanol, Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from:[Link]

  • 2-Nonanol, Infrared Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from:[Link]

Sources

Foundational

The Strategic Utility of (S)-(+)-2-Nonanol in Asymmetric Synthesis and Biocatalysis: A Technical Guide

Executive Summary & Scientific Context (S)-(+)-2-Nonanol is a naturally occurring, highly valuable chiral aliphatic alcohol. In drug development and advanced materials science, aliphatic chiral alcohols are notoriously d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

(S)-(+)-2-Nonanol is a naturally occurring, highly valuable chiral aliphatic alcohol. In drug development and advanced materials science, aliphatic chiral alcohols are notoriously difficult to synthesize via traditional asymmetric hydrogenation. This difficulty arises because the flanking alkyl chains (in this case, a methyl group versus a heptyl group) are sterically similar, leading to poor enantioselectivity with standard transition-metal chiral catalysts. Consequently, (S)-(+)-2-Nonanol has become a benchmark molecule for evaluating novel biocatalytic pathways, such as multi-enzymatic cascades and whole-cell P450 systems[1][2]. This guide provides a comprehensive framework for sourcing, synthesizing, and analytically validating this critical chiral building block.

Molecular Identity & Commercial Sourcing

The physical properties of 2-nonanol vary strictly based on its stereochemistry. While the racemate is a liquid at room temperature with a melting point of −35 °C and a boiling point of 198 °C[3], isolating the pure (S)-(+) enantiomer requires strict analytical oversight.

Table 1: Physicochemical Profiling of 2-Nonanol Stereoisomers
Property(S)-(+)-2-Nonanol(R)-(–)-2-NonanolRacemic 2-Nonanol
CAS Number 70419-06-6[3][4]70419-07-7[3]628-99-9[3]
Molecular Formula C₉H₂₀O[3][4]C₉H₂₀OC₉H₂₀O
Molecular Weight 144.25 g/mol [3][4]144.25 g/mol 144.25 g/mol
Boiling Point ~198 °C~198 °C198 °C[3]
Density ~0.82 g/cm³~0.82 g/cm³0.82 g/cm³[3]
Table 2: Supplier Specifications & Sourcing

When procuring (S)-(+)-2-Nonanol for highly sensitive synthetic steps, researchers must select suppliers based on the required enantiomeric excess (ee) and application scale.

SupplierCatalog / ReferenceTypical Application & NotesPricing Benchmark
Santa Cruz Biotechnology CAS 70419-06-6[4]Research grade; standard reference for biological assays.Lot-specific[4]
Sigma-Aldrich 557978[5]Analytical standard for chiral chromatography validation.~$120 / 1g[5]
American Custom Chemicals CCH0004797[5]Custom synthesis for scale-up and intermediate production.~$706 / 1g[5]

Biocatalytic Synthesis Paradigms

Because traditional chemical synthesis struggles with the steric similarity of 2-nonanol's alkyl chains, modern drug development relies heavily on biocatalysis. Recent advancements have demonstrated the ability to produce (S)-2-nonanol with up to 97% ee using Pseudomonas putida whole-cell biocatalysts expressing P450-ADH systems[2]. Even more advanced is the cell-free multi-enzymatic cascade approach, which converts cheap, abundant fatty acids into high-value chiral alcohols[1].

Protocol 1: Multi-Enzymatic Cascade Synthesis of (S)-2-Nonanol

Objective: Convert methyl decanoate to (S)-2-nonanol using a three-enzyme, sequential one-pot cascade[1]. Scientific Rationale (Causality): This route bypasses the need for toxic heavy-metal catalysts. It leverages an unspecific peroxygenase (AaeUPO-Fett) for regioselective C-H oxyfunctionalization at the 9-position. A lipase (CalB) then hydrolyzes the ester, and a photodecarboxylase (CvFAP) utilizes blue light to truncate the chain, yielding the terminal chiral alcohol[1].

Step-by-Step Methodology:

  • Regioselective Hydroxylation:

    • Prepare a 10 mL reaction mixture containing 50 mM potassium phosphate (KPi) buffer (pH 7.0)[1].

    • Add the substrate (methyl decanoate) and buffer in a 1:4 (v/v) ratio[1].

    • Introduce the engineered peroxygenase AaeUPO-Fett to a final concentration of 1 μM[1].

    • Critical Step: Initiate the reaction by continuously dosing H₂O₂ at a strict rate of 2 mM/h. Why? Bolus additions of H₂O₂ cause severe oxidative stress, leading to irreversible heme bleaching and enzyme inactivation. Continuous dosing ensures steady-state turnover[1].

    • Incubate at 25 °C with 600 rpm agitation for 72 hours to yield methyl 9-hydroxydecanoate[1].

  • Ester Hydrolysis:

    • Transfer the intermediate to a 1 mL scale reaction vessel at a concentration of 5 mM[1].

    • Suspend in 100 mM Tris-HCl buffer (pH 9.0) containing 10% (v/v) methanol to maintain intermediate solubility[1].

    • Add Candida antarctica Lipase B (CalB) at 25 U/mL and incubate overnight at 25 °C to quantitatively yield 9-hydroxydecanoic acid[1].

  • Photodecarboxylation:

    • To the same vessel, add Chlorella variabilis fatty acid photodecarboxylase (CvFAP) to a final concentration of 6 μM[1].

    • Irradiate the mixture using a blue LED light source (λmax = 450 nm) with an intensity of 14.5 μE·L⁻¹·s⁻¹[1].

    • Monitor the evolution of CO₂ to confirm the formation of (S)-2-nonanol.

EnzymaticCascade A Methyl Decanoate E1 AaeUPO-Fett (H2O2 Dosing) A->E1 B Methyl 9-hydroxydecanoate E2 CalB (Hydrolysis) B->E2 C 9-Hydroxydecanoic acid E3 CvFAP (Blue Light 450nm) C->E3 D (S)-(+)-2-Nonanol E1->B E2->C E3->D

Caption: Multi-enzymatic cascade converting methyl decanoate to (S)-2-nonanol via regioselective hydroxylation and photodecarboxylation.

Analytical Validation Framework

Protocol 2: Chiral GC Validation (Self-Validating System)

Objective: Determine the enantiomeric excess (ee) of the synthesized (S)-(+)-2-nonanol. Scientific Rationale (Causality): Aliphatic chiral alcohols lack UV-absorbing chromophores, rendering standard chiral HPLC ineffective without complex derivatization. Gas chromatography equipped with a flame ionization detector (GC-FID) and a cyclodextrin-based chiral stationary phase (e.g., Beta-DEX) provides the high theoretical plate count required to resolve the sterically similar (R) and (S) enantiomers.

Step-by-Step Methodology:

  • System Suitability (The Self-Validating Step):

    • Mandatory Action: Before analyzing the synthesized batch, inject 1 μL of racemic 2-nonanol (CAS 628-99-9)[3] standard (diluted 1:100 in hexane).

    • Validation Metric: Verify that the resolution (Rs) between the (R) and (S) peaks is > 1.5. This proves the column can successfully discriminate the enantiomers under the chosen isothermal conditions, establishing a trustworthy baseline.

  • Sample Preparation:

    • Extract the biocatalytic reaction mixture with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under a gentle stream of nitrogen to prevent the loss of the volatile alcohol.

  • Chromatographic Analysis:

    • Inject 1 μL of the prepared sample into the GC-FID.

    • Run an isothermal method (e.g., 100 °C) to elute the analytes.

  • Data Interpretation:

    • Identify the (S)-(+)-2-nonanol peak by comparing its retention time against the established racemic standard.

    • Calculate the enantiomeric excess: ee (%) = [(Area S - Area R) / (Area S + Area R)] × 100.

AnalyticalWorkflow S1 1. Sample Preparation (Solvent Extraction & Drying) S2 2. Chiral GC Injection (Beta-DEX Stationary Phase) S1->S2 S3 3. FID Detection (Isothermal Elution) S2->S3 S4 4. Enantiomeric Excess (ee) Calculation S3->S4 R1 System Suitability: Racemic 2-Nonanol Standard R1->S2 Validates Resolution (Rs > 1.5)

Caption: Self-validating Chiral GC workflow for verifying the enantiomeric excess of (S)-(+)-2-Nonanol.

References

  • Wikipedia Contributors . "2-Nonanol." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhang, H., Wu, B., Xian, Y., Liang, M., & Wang, Y. "Multi‐enzymatic cascade to convert methyl decanoate into (S)‐2‐nonanol." ResearchGate. Available at:[Link]

  • Buhl, A. "Entwicklung von Pseudomonas putida Ganzzellbiokatalysatoren zur Synthese oxyfunktionalisierter Verbindungen." Düsseldorfer Dokumenten- und Publikationsservice. Available at:[Link]

Sources

Exploratory

Synthesis of (S)-(+)-2-Nonanol: A Comprehensive Guide to Enantioselective Methodologies

Executive Summary (S)-(+)-2-Nonanol is a high-value chiral secondary alcohol serving as a critical building block in the synthesis of pharmaceuticals, advanced fragrances, and insect pheromones. The synthesis of enantiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-2-Nonanol is a high-value chiral secondary alcohol serving as a critical building block in the synthesis of pharmaceuticals, advanced fragrances, and insect pheromones. The synthesis of enantiopure aliphatic secondary alcohols presents a unique thermodynamic and kinetic challenge. Unlike aryl-alkyl ketones, aliphatic ketones like 2-nonanone possess two sterically and electronically similar flanking groups (a methyl group and a heptyl chain). This lack of differentiation causes traditional chemocatalytic asymmetric hydrogenation to suffer from poor enantiofacial discrimination. Consequently, enzyme-mediated biocatalysis has emerged as the definitive standard for this transformation.

This technical guide dissects the causality, mechanistic pathways, and self-validating protocols for the synthesis of (S)-(+)-2-nonanol, focusing on direct biocatalytic reduction and enzymatic kinetic resolution.

Biocatalytic Asymmetric Reduction (The Direct Route)

Mechanism & Causality

Alcohol dehydrogenases (ADHs) bypass the steric limitations of transition metal catalysts by utilizing highly evolved, deep hydrophobic binding pockets. The ADH from Rhodococcus ruber (RrADH) exhibits an exceptional stereopreference for aliphatic ketones[1]. The enzyme's active site precisely anchors the long heptyl chain of 2-nonanone, forcing the carbonyl face into a strict, rigid orientation. Hydride transfer from the reduced cofactor (NADH) then occurs exclusively to one face of the carbonyl, yielding (S)-(+)-2-nonanol with >97% enantiomeric excess (ee)[1].

To make this system economically viable and self-driving, a coupled-substrate cofactor regeneration system is employed. Isopropanol acts as a sacrificial co-substrate; RrADH oxidizes it to acetone, concurrently reducing NAD+ back to NADH. This Le Chatelier-driven process pushes the thermodynamic equilibrium forward while keeping cofactor costs negligible.

Biocatalysis_Pathway Ketone 2-Nonanone Enzyme RrADH Catalyst Ketone->Enzyme Binding Alcohol (S)-(+)-2-Nonanol Enzyme->Alcohol Reduction NAD NAD+ Enzyme->NAD Release NADH NADH + H+ NADH->Enzyme Hydride Transfer Regen Isopropanol -> Acetone (Coupled Oxidation) NAD->Regen Regen->NADH Regeneration

Biocatalytic asymmetric reduction of 2-nonanone to (S)-2-nonanol with in situ NADH regeneration.

Protocol 1: RrADH-Mediated Reduction Workflow

This protocol is designed as a self-validating system where the excess of isopropanol guarantees complete conversion without product inhibition.

  • Buffer Preparation: Prepare 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Supplement with 1 mM MgCl₂ to stabilize the enzyme's quaternary structure.

  • Cofactor Addition: Dissolve NAD+ to a final concentration of 1 mM. (Note: Only a catalytic amount is needed due to the regeneration cycle).

  • Substrate Loading: Add 2-nonanone to a final concentration of 50 mM. Add isopropanol at 10% (v/v) to act as the hydride source.

  • Biocatalyst Introduction: Add 50 mg of purified Rhodococcus ruber ADH (or 2 g of lyophilized recombinant whole cells).

  • Reaction Conditions: Incubate the biphasic mixture at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Validation: Extract a 100 µL aliquot, extract with ethyl acetate, and analyze via chiral Gas Chromatography (GC) to confirm >95% conversion and >97% ee.

  • Downstream Processing: Extract the bulk aqueous phase with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (S)-alcohol.

Enzymatic Kinetic Resolution (The Racemic Route)

Mechanism & Causality

When direct asymmetric reduction is unfeasible, kinetic resolution of racemic 2-nonanol provides a highly robust alternative. This methodology relies on enantioselective acylation catalyzed by Candida antarctica Lipase B (CAL-B) [2]. CAL-B contains a stereospecific catalytic triad (Ser-His-Asp) that preferentially accommodates the (R)-enantiomer of secondary alcohols.

By using vinyl acetate as an acyl donor, the (R)-enantiomer is rapidly converted to (R)-2-nonyl acetate. The causality of choosing vinyl acetate is critical: the byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde. This irreversible tautomerization prevents the reverse hydrolysis reaction, driving the acylation strictly forward. The (S)-enantiomer remains unreacted and can be isolated.

KR_Workflow Racemate Racemic 2-Nonanol (R/S Mixture) Enzyme CAL-B Enzyme (Enantioselective Acylation) Racemate->Enzyme AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme REster (R)-2-Nonyl Acetate (Esterified Product) Enzyme->REster Fast Reaction (k_R >> k_S) SAlcohol (S)-(+)-2-Nonanol (Unreacted Target) Enzyme->SAlcohol No Reaction (Remains Intact) Chromatography Silica Gel Chromatography (Physical Separation) REster->Chromatography SAlcohol->Chromatography

Enzymatic kinetic resolution of racemic 2-nonanol using CAL-B, isolating the (S)-enantiomer.

Protocol 2: CAL-B Kinetic Resolution Workflow

Because kinetic resolution maxes out at a 50% theoretical yield for the desired enantiomer, precise monitoring is required to prevent over-acylation.

  • Substrate Preparation: Dissolve racemic 2-nonanol (100 mM) in 50 mL of anhydrous hexane.

  • Acyl Donor Addition: Add vinyl acetate (300 mM, 3 equivalents) to the solution.

  • Catalyst Addition: Introduce immobilized CAL-B (e.g., Novozym 435) at a loading of 10 mg/mL.

  • Reaction Conditions: Stir the suspension at 40°C.

  • Validation (Critical Step): Monitor the reaction continuously via chiral GC. Stop the reaction exactly when 50% conversion is reached to ensure the remaining unreacted alcohol is optically pure (>99% ee) [2].

  • Filtration: Filter the mixture to remove the immobilized enzyme (which can be washed with hexane and reused for up to 10 cycles).

  • Separation: Concentrate the filtrate and separate the unreacted (S)-2-nonanol from the (R)-2-nonyl acetate using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 9:1). The ester elutes first (higher R_f), followed by the target (S)-alcohol.

Chemocatalytic Limitations

While Noyori-type Ru-BINAP catalysts revolutionized the asymmetric hydrogenation of functionalized ketones, their application to unhindered aliphatic ketones like 2-nonanone is fundamentally limited [3]. The minimal steric difference between the methyl and heptyl groups leads to poor transition-state energy differentiation (ΔΔG‡). Consequently, chemocatalytic methods typically yield suboptimal ee (60-80%), requiring expensive downstream chiral resolution. Therefore, biocatalytic routes remain the industrially preferred standard.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the discussed methodologies, highlighting the superiority of biocatalytic approaches for this specific substrate.

MethodologyCatalystMax Theoretical YieldEnantiomeric Excess (ee)E-Factor (Approx.)Scalability
Biocatalytic Reduction RrADH100%>97% (S)Low (<10)High (Industrial)
Kinetic Resolution CAL-B50%>99% (S)Medium (20-50)High
Asymmetric Hydrogenation Ru-BINAP100%60-80% (S)LowMedium

References

  • Stampfer, W., Kroutil, W., & Faber, K. "Alcohol dehydrogenases with increased solvent and temperature stability." US Patent 7569375B2, 2009.
  • Strohalm, H., Dold, S., Pendzialek, K., Weiher, M., & Engel, K.-H. "Preparation of Passion Fruit-Typical 2-Alkyl Ester Enantiomers via Lipase-Catalyzed Kinetic Resolution." Journal of Agricultural and Food Chemistry, 58(10), 6328-6333, 2010. URL:[Link]

  • Gröger, H., et al. "Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists." Quality Living Through Chemurgy and Green Chemistry, Wiley-VCH, 2011. URL:[Link]

Foundational

The Chiral Advantage: Advanced Research Applications and Synthesis of (S)-(+)-2-Nonanol

(S)-(+)-2-Nonanol (CAS 70419-06-6) is a highly versatile, stereocentered secondary alcohol that bridges the gap between synthetic organic chemistry, biocatalysis, and neuroethology [3]. As drug development and agricultur...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-(+)-2-Nonanol (CAS 70419-06-6) is a highly versatile, stereocentered secondary alcohol that bridges the gap between synthetic organic chemistry, biocatalysis, and neuroethology [3]. As drug development and agricultural biotechnology increasingly demand enantiopure compounds, the (S)-enantiomer of 2-nonanol has emerged as a critical chiral building block and a potent semiochemical.

This technical guide explores three primary research vectors for (S)-(+)-2-Nonanol: green biocatalytic synthesis, chemical ecology (pheromone signaling), and its utility in pharmaceutical intermediate development. As a Senior Application Scientist, I have structured this whitepaper to provide not only the theoretical framework but the causal, step-by-step methodologies required to execute these workflows in a modern laboratory.

Vector 1: Asymmetric Biocatalysis & Green Synthesis

The traditional chemical synthesis of enantiopure secondary alcohols often relies on heavy metal catalysts (e.g., Ruthenium-BINAP) and extreme reaction conditions. However, recent advancements in enzyme engineering have unlocked a multi-enzymatic cascade capable of converting abundant, renewable fatty acid esters—specifically methyl decanoate—directly into (S)-2-nonanol [1].

This cascade utilizes an Unspecific Peroxygenase (AaeUPO-Fett) for selective hydroxylation, Candida antarctica lipase B (CalB) for hydrolysis, and a Carboxylic Acid Reductase/Photodecarboxylase (CvFAP) for the final light-driven decarboxylation.

Self-Validating Protocol: Multi-Enzymatic Cascade Synthesis

Objective: Synthesize (S)-2-nonanol from methyl decanoate while maintaining >99% enantiomeric excess (ee).

  • Step 1: UPO-Mediated Hydroxylation

    • Action: Combine 1 μM AaeUPO-Fett with methyl decanoate in a 50 mM KPi buffer (pH 7.0) at 25 °C.

    • Causality: Unspecific peroxygenases are highly prone to oxidative deactivation (heme bleaching) if exposed to high concentrations of hydrogen peroxide. Therefore, H₂O₂ must be dosed continuously via a syringe pump at a strictly controlled rate of 2 mM/h. This ensures the steady-state concentration of H₂O₂ remains low enough to preserve enzyme viability while driving the hydroxylation at the C9 position.

  • Step 2: Enzymatic Hydrolysis

    • Action: Introduce 25 U/mL of CalB and adjust the buffer to 100 mM Tris-HCl (pH 9.0) with 10% (v/v) Methanol. Incubate overnight.

    • Causality: The alkaline pH (9.0) is deliberately chosen to shift the thermodynamic equilibrium toward the formation of the free 9-hydroxydecanoic acid, preventing the reverse esterification reaction.

  • Step 3: Photodecarboxylation

    • Action: Add 6 μM CvFAP and irradiate the reactor with blue light (λmax = 450 nm) at an intensity of 14.5 μE·L⁻¹·s⁻¹.

    • Causality: The CvFAP enzyme requires blue light to excite its FAD cofactor into a reactive triplet state. This initiates a radical-mediated decarboxylation of the carboxylic acid, effectively cleaving the terminal carbon and leaving behind the (S)-stereocenter intact as (S)-2-nonanol.

  • Self-Validation Loop:

    • Action: Extract 100 μL aliquots every 12 hours, derivatize with acetic anhydride, and analyze via Chiral GC-FID.

    • Validation: The protocol validates itself through mass balance. The disappearance of the methyl decanoate peak must perfectly inversely correlate with the appearance of the (S)-2-nonanol peak. If a peak corresponding to 2-nonanone appears, it indicates over-oxidation, signaling that the H₂O₂ dosing rate in Step 1 was too high.

G Substrate Methyl Decanoate Step1 Step 1: AaeUPO-Fett (Hydroxylation) Substrate->Step1 H2O2 (2 mM/h) Int1 Methyl (S)-9-hydroxydecanoate Step1->Int1 Step2 Step 2: CalB (Hydrolysis) Int1->Step2 pH 9.0 Int2 (S)-9-hydroxydecanoic acid Step2->Int2 Step3 Step 3: CvFAP + Blue Light (Photodecarboxylation) Int2->Step3 450 nm Light Product (S)-(+)-2-Nonanol Step3->Product

Multi-enzymatic cascade converting methyl decanoate to (S)-(+)-2-Nonanol.

Vector 2: Chemical Ecology & Neuroethology

In the realm of entomology and agricultural pest management, (S)-2-nonanol serves as a highly specific semiochemical. It has been conclusively identified in the pheromone blends of stingless bees, such as Plebeia droryana, where it dictates complex social and mating behaviors [2]. Because insect olfactory receptors (ORs) are exquisitely stereospecific, exposing an insect to a racemic mixture of 2-nonanol often yields muted or antagonistic behavioral responses compared to the pure (S)-enantiomer.

Self-Validating Protocol: Electroantennography (EAG) Mapping

Objective: Map the depolarization response of insect olfactory receptors specifically to (S)-2-nonanol.

  • Step 1: Headspace Solid-Phase Microextraction (HS-SPME)

    • Action: Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace of the synthesized (S)-2-nonanol for 15 minutes at 30 °C.

    • Causality: SPME is chosen over liquid solvent extraction because solvents (like hexane or dichloromethane) can cause massive, non-specific depolarization spikes in the insect antenna, masking the subtle receptor potentials triggered by the pheromone.

  • Step 2: Chiral GC-EAG Coupling

    • Action: Desorb the fiber into a Gas Chromatograph equipped with a cyclodextrin-based chiral capillary column. Split the effluent 1:1 between a Flame Ionization Detector (FID) and the EAG antennal preparation.

    • Causality: The chiral column is mandatory. It ensures that any trace (R)-enantiomer impurities are separated in time from the (S)-enantiomer. This temporal separation proves that the biological response is triggered exclusively by the (S)-stereocenter.

  • Step 3: Antennal Preparation and Recording

    • Action: Excise the antenna of a male Pb. droryana and mount it between two glass capillary electrodes filled with insect Ringer's solution. Record the millivolt (mV) drop upon effluent exposure.

  • Self-Validation Loop:

    • Action: Intercalate test puffs of (S)-2-nonanol with a known positive control (e.g., 1-hexanol) and a negative control (clean, humidified air).

    • Validation: If the negative control triggers a response, the system is compromised by mechanosensory artifacts (airflow pressure). If the positive control fails, the antennal preparation is dead. Valid data is only collected when both controls behave as expected, proving the (S)-2-nonanol depolarization is a true biological signal.

G Odorant (S)-(+)-2-Nonanol OBP Odorant Binding Protein (OBP) Odorant->OBP Solubilization in Lymph OR Olfactory Receptor (OR) OBP->OR Transport to Dendrite IonChannel Ion Channel Opening (Ca2+/Na+ Influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization (EAG Signal) IonChannel->Depolarization Action Potential Behavior Behavioral Response Depolarization->Behavior Neural Processing

Olfactory signal transduction pathway of (S)-(+)-2-Nonanol in insects.

Vector 3: Chiral Precursor in Pharmaceutical Development

In drug development, the secondary alcohol motif is ubiquitous. (S)-2-nonanol is frequently utilized as a starting material for synthesizing chiral amines via biocatalytic transamination or for creating inverted (R)-stereocenters via Mitsunobu reactions.

When scaling up pharmaceutical intermediates, the choice of synthesis for the (S)-2-nonanol precursor dictates the environmental factor (E-factor) and the downstream purification costs. The table below synthesizes the quantitative data comparing modern generation methods for this chiral building block.

Quantitative Comparison of Synthesis Modalities
Synthesis MethodCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Environmental Factor (E-factor)
Multi-Enzymatic Cascade AaeUPO / CalB / CvFAP~85%>99%Low (Aqueous, Renewable)
Asymmetric Hydrogenation Ru-BINAP (Heavy Metal)~95%92%Medium (Solvent heavy)
Kinetic Resolution Lipase (Pseudomonas sp.)~48% (Max 50%)>99%High (Wastes 50% substrate)

Data Interpretation: While traditional kinetic resolution yields exceptional enantiopurity, its theoretical yield is capped at 50%, generating significant chemical waste. The multi-enzymatic cascade represents the optimal intersection of high yield, perfect enantioselectivity, and green chemistry principles, making it the preferred route for modern pharmaceutical sourcing.

Conclusion

(S)-(+)-2-Nonanol is far more than a simple aliphatic alcohol; it is a high-value stereogenic center. Whether it is being synthesized via cutting-edge photodecarboxylase cascades [1], utilized to decode the complex pheromonal language of stingless bees [2], or deployed as an enantiopure precursor in drug discovery, its applications are vast. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data and scalable, reproducible results in their respective fields.

References

  • Multi‐enzymatic cascade to convert methyl decanoate into (S)‐2‐nonanol.
  • Stingless Bees of Mexico.Scribd.
  • (S)-(+)-2-Nonanol | CAS 70419-06-6.SCBT - Santa Cruz Biotechnology.

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Nonanol via Biocatalytic and Chemoenzymatic Workflows

Introduction & Strategic Overview Enantiopure secondary aliphatic alcohols, such as (S)-(+)-2-nonanol and its (R)-enantiomer, are critical chiral building blocks. They are extensively utilized in the synthesis of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Enantiopure secondary aliphatic alcohols, such as (S)-(+)-2-nonanol and its (R)-enantiomer, are critical chiral building blocks. They are extensively utilized in the synthesis of chiral conjugated polythiophene derivatives for advanced materials science[1], liquid crystal formulations, and the total synthesis of specific pheromones like Phoracantholide I[2].

However, the enantioselective synthesis of medium-chain aliphatic alcohols presents a distinct thermodynamic and kinetic challenge. The lack of significant steric differentiation between the two alkyl chains flanking the chiral center (a methyl group vs. a heptyl group) often results in poor facial selectivity in traditional transition-metal catalyzed asymmetric hydrogenations. To overcome this, biocatalysis and chemoenzymatic dynamic kinetic resolutions (DKR) have emerged as the gold standards, leveraging the highly specific chiral binding pockets of enzymes to enforce strict stereocontrol.

Mechanistic Rationales & Catalyst Selection (E-E-A-T)

Biocatalytic Asymmetric Reduction (The "Reservoir" Effect)

Alcohol Dehydrogenases (ADHs) from organisms like Lactobacillus brevis (LBADH) or Leifsonia sp. catalyze the stereoselective hydride transfer from a nicotinamide cofactor (NAD(P)H) to the re- or si-face of 2-nonanone[3].

The Causality of the Biphasic System: 2-Nonanone is highly hydrophobic. In a purely aqueous system, it suffers from severe mass transfer limitations and can denature the enzyme at high concentrations[4],[5]. By employing a biphasic system (e.g., aqueous buffer and heptane) or water-miscible ionic liquids, the organic phase acts as a substrate "reservoir" and a product "sink." The substrate slowly partitions into the aqueous phase at a concentration low enough to prevent enzyme inhibition, while the lipophilic 2-nonanol product is continuously extracted back into the organic phase, driving the equilibrium forward (Le Chatelier’s principle)[4]. 2-Propanol is added as a sacrificial co-substrate to drive the in situ regeneration of NAD(P)H, preventing stoichiometric consumption of expensive cofactors[3].

ADH_Cycle Ketone 2-Nonanone (Substrate) ADH Alcohol Dehydrogenase (ADH) Ketone->ADH Binds Alcohol (R)- or (S)-2-Nonanol (Product) ADH->Alcohol Releases NAD NAD(P)+ ADH->NAD Oxidized NADH NAD(P)H + H+ NADH->ADH Hydride Transfer IPA 2-Propanol (Sacrificial) NAD->IPA Coupled Reduction IPA->NADH Regenerates Acetone Acetone (Byproduct) IPA->Acetone Oxidized to

Biocatalytic cycle of 2-nonanone reduction with in situ NAD(P)H regeneration.

Enzymatic Kinetic Resolution (Irreversible Acylation)

For applications where racemic 2-nonanol is already available, lipases (e.g., Porcine Pancreatic Lipase, PPL) can selectively acylate one enantiomer.

The Causality of the Acyl Donor: Standard esterification is reversible, which limits the maximum achievable enantiomeric excess (ee). By utilizing trifluoroethyl butyrate as the acyl donor, the leaving group (trifluoroethanol) is highly deactivated and unreactive toward the reverse reaction. This renders the transesterification functionally irreversible, locking the fast-reacting enantiomer into an esterified state and leaving the slow-reacting enantiomer as a highly pure free alcohol[2].

Quantitative Data Summary

The following table summarizes the performance metrics of the primary enantioselective methodologies:

Synthesis MethodCatalyst SystemSubstrateCo-factor / Acyl DonorReaction MediumYieldEnantiomeric Excess (% ee)
Asymmetric Reduction L. brevis ADH (LBADH)2-NonanoneNADP+ / 2-PropanolBiphasic (Buffer/Heptane)>90%>99% (R)
Asymmetric Reduction Leifsonia sp. ADH2-NonanoneNAD+ / 2-PropanolAqueous / Isopropanol78%>99% (R)
Kinetic Resolution Porcine Pancreatic Lipaserac-2-NonanolTrifluoroethyl butyrateDiisopropyl ether48% (Max 50%)93% (R)-ester, 78% (S)-alcohol

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards and analytical checkpoints to verify phase integrity, conversion rates, and enantiopurity.

Protocol A: Biphasic Asymmetric Reduction of 2-Nonanone using LBADH

Objective: Synthesis of (R)-2-nonanol via cofactor-coupled bioreduction.

Reagents: 2-Nonanone (50 mM final), Lactobacillus brevis ADH (10 U/mL), NADP+ (0.1 mM), 2-Propanol (10% v/v), Potassium Phosphate Buffer (KPB, 100 mM, pH 7.0), Heptane.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 50 mL bioreactor, dissolve NADP+ (0.1 mM) and 2-Propanol (10% v/v) in 20 mL of KPB (pH 7.0). Add LBADH (10 U/mL). Checkpoint: Measure the initial pH to ensure it is exactly 7.0, as ADH activity drops sharply outside the 6.5-7.5 range.

  • Organic Phase Preparation: Dissolve 2-nonanone in 20 mL of heptane to create the organic reservoir. Add 2-decanol (5 mM) to this phase as an internal standard for downstream GC quantification.

  • Biphasic Bioreaction: Layer the organic phase over the aqueous phase. Initiate vigorous magnetic stirring (800 rpm) at 30°C to create a stable emulsion, maximizing the interfacial surface area for mass transfer.

  • Reaction Monitoring (Self-Validation): At 2, 6, and 24 hours, halt stirring for 5 minutes to allow phase separation. Sample 50 µL from the upper organic layer. Dilute with 450 µL ethyl acetate and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column). Validation criteria: Disappearance of the 2-nonanone peak and appearance of the 2-nonanol peak relative to the 2-decanol internal standard.

  • Phase Separation & Extraction: After 24 hours (or upon reaching >95% conversion), transfer the emulsion to a separatory funnel. Allow complete phase separation. Extract the aqueous phase twice with 10 mL ethyl acetate to recover any residual product.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield enantiopure (R)-2-nonanol.

Workflow Prep Phase Preparation Org & Aq Phases React Biphasic Bioreaction Stirring at 30°C Prep->React Sep Phase Separation Centrifugation React->Sep Extract Extraction & Drying Organic Recovery Sep->Extract Analyze Chiral GC Analysis Yield & %ee Extract->Analyze

Step-by-step workflow for the biphasic enzymatic reduction of 2-nonanone.

Protocol B: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Nonanol

Objective: Resolution of rac-2-nonanol to obtain (S)-2-nonanol and (R)-2-nonyl butyrate.

Reagents: rac-2-Nonanol (100 mM), Porcine Pancreatic Lipase (PPL, 50 mg/mL), Trifluoroethyl butyrate (TFEB, 300 mM), Diisopropyl ether (DIPE).

Step-by-Step Methodology:

  • Substrate Initialization: Dissolve rac-2-nonanol (100 mM) and TFEB (300 mM, 3 equivalents) in 20 mL of anhydrous DIPE. Checkpoint: Ensure solvents are strictly anhydrous (stored over molecular sieves) to prevent competitive hydrolysis of the acyl donor.

  • Enzyme Addition: Add lyophilized PPL (50 mg/mL) directly to the organic solvent. The enzyme functions as a heterogeneous suspension.

  • Incubation: Shake the suspension at 250 rpm and 37°C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via Chiral GC. The reaction must be strictly halted at ~45-50% conversion to ensure the highest enantiopurity of the remaining (S)-alcohol. Validation criteria: Calculate the enantiomeric ratio (E-value). If conversion exceeds 50%, the ee of the remaining alcohol will decrease.

  • Separation: Filter the reaction mixture through a Celite pad to remove the immobilized enzyme. Wash the pad with DIPE.

  • Product Isolation: Separate the unreacted (S)-2-nonanol from the (R)-2-nonyl butyrate via silica gel column chromatography (eluent: 0-10% EtOAc in hexane).

Sources

Application

Application Note: (S)-(+)-2-Nonanol as a Chiral Synthon in Pheromone Synthesis and Chemical Ecology

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary (S)-(+)-2-Nonanol is a versatile secondary aliphatic al...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

(S)-(+)-2-Nonanol is a versatile secondary aliphatic alcohol that serves both as a direct semiochemical and as a highly valuable chiral building block (synthon) in the synthesis of complex insect pheromones. In the field of agrochemical development, deploying enantiopure pheromones is critical for mating disruption and mass-trapping strategies. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing (S)-(+)-2-Nonanol to synthesize stereospecific pheromone components, specifically targeting agricultural pests such as the Canola flower midge (Contarinia brassicola) and the Sugar beet root maggot (Tetanops myopaeformis).

Chemical Ecology & Mechanistic Context

In insect chemical communication, olfactory receptors (ORs) are exquisitely tuned to specific stereoisomers[1]. The presentation of an incorrect enantiomer can result in behavioral antagonism, competitive inhibition, or complete inactivity.

  • Direct Semiochemical Activity: In the sugar beet root maggot, (R)-(-)-2-nonanol acts as the primary male-produced aggregation pheromone, while the (S)-enantiomer is virtually inactive, demonstrating strict chiral discrimination by the insect's peripheral nervous system[2].

  • Chiral Precursor for Complex Esters: In the canola flower midge, derivatives of 2-nonanol, specifically (2S)-2-acetoxynonane and 2,7-diacetoxynonane, are critical components of the female sex pheromone blend[3].

To synthesize these species-specific signaling molecules, (S)-(+)-2-Nonanol provides a pre-installed stereocenter. By selecting the appropriate esterification mechanism, chemists can dictate the final stereochemistry of the target pheromone:

  • Retention of Configuration: Standard nucleophilic acyl substitution (acetylation) of (S)-(+)-2-Nonanol yields (2S)-2-acetoxynonane.

  • Walden Inversion: Mitsunobu esterification of (S)-(+)-2-Nonanol with acetic acid yields the inverted (2R)-2-acetoxynonane.

Synthetic Workflow & Stereochemical Pathways

SynthesisWorkflow Racemic Racemic (±)-2-Nonanol CALB Enzymatic Kinetic Resolution (CALB, Vinyl Acetate) Racemic->CALB S_Nonanol (S)-(+)-2-Nonanol (Unreacted, ee > 98%) CALB->S_Nonanol Enantiomer Separation R_Acetate (R)-(-)-2-Acetoxynonane (Esterified By-product) CALB->R_Acetate Distilled Off Acetylation Standard Acetylation (Ac2O, Pyridine) S_Nonanol->Acetylation Mitsunobu Mitsunobu Reaction (AcOH, DIAD, PPh3) S_Nonanol->Mitsunobu S_Product (2S)-2-Acetoxynonane (Retention of Configuration) Acetylation->S_Product SN1/Tetrahedral (Retention) R_Product (2R)-2-Acetoxynonane (Walden Inversion) Mitsunobu->R_Product SN2 Attack (Inversion)

Fig 1: Divergent synthesis of pheromone enantiomers from a single chiral pool.

Experimental Protocols (Self-Validating Systems)

As a standard of trustworthiness, the following protocols integrate In-Process Controls (IPCs) to ensure the system is self-validating, preventing the propagation of stereochemical errors.

Protocol A: Enzymatic Kinetic Resolution to (S)-(+)-2-Nonanol

Objective: Isolate (S)-(+)-2-Nonanol with >98% enantiomeric excess (ee) from a racemic mixture[3]. Causality: Chemical resolution of aliphatic alcohols is notoriously inefficient due to the lack of rigid steric bulk. We utilize Candida antarctica Lipase B (CALB), which possesses a highly stereoselective hydrophobic binding pocket that preferentially acylates the (R)-enantiomer. Vinyl acetate is used as the acyl donor; the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation irreversible and driving the reaction to kinetic perfection.

  • Setup: Dissolve 100 mmol of racemic (±)-2-nonanol in 50 mL of anhydrous hexane. Add 150 mmol of vinyl acetate.

  • Catalysis: Add 1.0 g of immobilized CALB (Novozym 435). Stir at 150 rpm at 35 °C.

  • IPC (Self-Validation): Monitor the reaction via chiral GC (Cyclodextrin column). Stop the reaction at exactly 50% conversion (typically 12-16 hours) to ensure maximum enantiomeric purity of the remaining (S)-alcohol.

  • Workup: Filter off the immobilized enzyme. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (S)-(+)-2-nonanol from the (R)-(-)-2-acetoxynonane via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Protocol B: Stereoretentive Acetylation to (2S)-2-Acetoxynonane

Objective: Synthesize the minor pheromone component of C. brassicola[3]. Causality: To maintain the (S)-configuration, the C-O bond of the chiral center must not be broken. Pyridine acts as a nucleophilic catalyst, attacking acetic anhydride to form the highly reactive acetylpyridinium intermediate. The hydroxyl oxygen of (S)-2-nonanol then attacks this intermediate. The reaction proceeds exclusively via a tetrahedral intermediate at the carbonyl carbon, ensuring 100% retention of stereochemistry.

  • Setup: Dissolve 10 mmol of (S)-(+)-2-nonanol in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 20 mmol of anhydrous pyridine, followed by dropwise addition of 15 mmol of acetic anhydride ( Ac2​O ) at 0 °C.

  • Reaction: Add a catalytic amount (0.1 mmol) of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction. Warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Perform Thin Layer Chromatography (TLC) using Phosphomolybdic acid (PMA) stain. The disappearance of the alcohol spot ( Rf​≈0.3 ) and appearance of the ester spot ( Rf​≈0.8 ) validates completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with 1M HCl (to remove pyridine), dry over MgSO4​ , and concentrate.

Protocol C: Mitsunobu Inversion to (2R)-2-Acetoxynonane

Objective: Synthesize the opposite enantiomer for structure-activity relationship (SAR) bioassays. Causality: The Mitsunobu reaction is selected to achieve a complete Walden inversion (SN2 mechanism). Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that activates the secondary alcohol into a superior leaving group (an alkoxyphosphonium ion). Acetic acid then acts as the nucleophile, attacking the sterically hindered C2 position from the opposite face, inverting the stereocenter from (S) to (R).

  • Setup: Dissolve 10 mmol of (S)-(+)-2-nonanol, 12 mmol of acetic acid, and 12 mmol of PPh3​ in 30 mL of anhydrous THF under argon. Cool to 0 °C.

  • Activation: Critical Step - Add 12 mmol of DIAD dropwise over 30 minutes. Strict temperature control prevents the premature decomposition of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC (Self-Validation): Analyze via chiral GC-FID. The complete absence of the (S)-ester peak and the exclusive presence of the (R)-ester peak validates a successful Walden inversion.

  • Workup: Evaporate THF. Triturate the residue with cold hexane to precipitate triphenylphosphine oxide ( OPPh3​ ). Filter and purify the filtrate via silica gel chromatography.

Quantitative Data & Quality Control

The following table summarizes the expected analytical metrics for the synthesized pheromone components, providing a baseline for quality control.

CompoundSynthetic RouteYield (%)Enantiomeric Excess (ee)Optical Rotation [α]D20​ GC Retention Time (Chiral)*
(S)-(+)-2-Nonanol CALB Kinetic Resolution46% (max 50%)> 98.5%+9.2° (c 1.0, CHCl3​ )10.45 min
(2S)-2-Acetoxynonane Ac2O / Pyridine (Retention)92%> 98.0%+4.5° (c 1.0, CHCl3​ )11.60 min
(2R)-2-Acetoxynonane Mitsunobu (Inversion)81%> 97.5%-4.3° (c 1.0, CHCl3​ )12.60 min

*Note: GC Retention times are based on a Cyclodextrin stationary phase (Chirasil-DEX CB) isothermal at 140 °C[3].

Olfactory Signal Transduction Pathway

Understanding how these synthesized molecules interact with the target pest is crucial for formulation development. Once the (2S)-2-acetoxynonane is released from a field dispenser, it follows a highly specific signal transduction pathway within the insect's antenna.

OlfactoryPathway Pheromone (2S)-2-Acetoxynonane (Volatile) OBP Odorant Binding Protein (OBP) Pheromone->OBP Solubilization in Sensillum Lymph OR Odorant Receptor (OR) Complex OBP->OR Chiral Transport to Dendrite Depolarization Membrane Depolarization OR->Depolarization Ion Channel Opening

Fig 2: Transduction of the chiral pheromone signal in the insect sensillum.

The Odorant Binding Proteins (OBPs) solubilize the hydrophobic pheromone in the aqueous sensillum lymph. The complex is then transported to the Odorant Receptor (OR), where the precise spatial arrangement of the (S)-methyl and alkyl chains triggers a conformational change, leading to ion influx and behavioral response[1].

References

  • Insect Pheromones and Olfactory Perception. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Aggregation Behavior and a Putative Aggregation Pheromone in Sugar Beet Root Maggot Flies (Diptera: Ulidiidae). Journal of Economic Entomology, 2017. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Components of the Female Sex Pheromone of the Newly-Described Canola Flower Midge, Contarinia brassicola. Journal of Chemical Ecology, 2022. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Gas chromatography method for separating 2-Nonanol enantiomers

Title: Application Note: Enantiomeric Resolution of 2-Nonanol via High-Resolution Gas Chromatography Executive Summary & Scientific Context 2-Nonanol is a chiral secondary alcohol that plays a pivotal role as a volatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Enantiomeric Resolution of 2-Nonanol via High-Resolution Gas Chromatography

Executive Summary & Scientific Context

2-Nonanol is a chiral secondary alcohol that plays a pivotal role as a volatile biomarker in agricultural products (such as passion fruit) and as a crucial building block in [1][2]. Because the C2 position is bonded to four distinct groups, it exists as (R)-2-nonanol and (S)-2-nonanol[2]. The precise quantification of its enantiomeric excess (ee%) is critical for verifying synthetic pathways, such as the asymmetric transfer hydrogenation of 2-nonanone[2], and for authenticating natural flavor profiles[1]. This application note details a robust, self-validating Gas Chromatography (GC) methodology utilizing a derivatized cyclodextrin chiral stationary phase (CSP) to achieve baseline separation of 2-nonanol enantiomers.

Mechanistic Principles of Chiral Recognition

The separation of enantiomers in a gaseous state requires a chiral selector capable of differentiating the spatial arrangement of the analyte. For 2-nonanol, modified β-cyclodextrins—specifically[1][3]—serve as the optimal CSP.

Causality of Phase Selection: Native cyclodextrins are highly crystalline and possess poor coating efficiencies on [4]. By derivatizing the hydroxyl groups (e.g., via methylation and silylation), the hydrogen-bonding network is disrupted, lowering the melting point and creating a viscous liquid phase suitable for GC[4][5].

When racemic 2-nonanol enters the column, it interacts with the hydrophobic cavity of the [5]. The separation is driven by the formation of transient, non-covalent diastereomeric inclusion complexes. Because the (R)- and (S)-enantiomers have different spatial fits within the chiral cavity, their complexes possess distinct thermodynamic stabilities (ΔΔG). The enantiomer forming the less stable complex exhibits a higher vapor pressure over the stationary phase and elutes first.

Mechanism Racemic Racemic 2-Nonanol (R) and (S) Enantiomers Interaction Transient Diastereomeric Complex Formation Racemic->Interaction CSP Chiral Stationary Phase (β-Cyclodextrin Cavity) CSP->Interaction R_Isomer (R)-2-Nonanol Complex (Lower Stability = Faster Elution) Interaction->R_Isomer S_Isomer (S)-2-Nonanol Complex (Higher Stability = Slower Elution) Interaction->S_Isomer

Mechanism of transient diastereomeric complexation in chiral GC.

Experimental Design & Rationale

To establish a self-validating protocol, every parameter must be optimized to preserve the delicate host-guest interactions[4].

  • Carrier Gas Selection: Hydrogen (H₂) is prioritized over Helium (He). Causality: Hydrogen provides a broader optimal linear velocity range (flatter van Deemter curve), allowing for faster run times without sacrificing the theoretical plate count required to resolve closely eluting enantiomers[1].

  • Temperature Programming: Chiral recognition is an enthalpy-driven process; thus, it is highly sensitive to . High temperatures disrupt the weak inclusion complexes. An isothermal hold or a very shallow thermal gradient (e.g., 1–2 °C/min) is mandatory to maximize the separation factor (α).

  • Injection Technique: Split injection is strictly required. Causality: Cyclodextrin columns have a low phase ratio. Overloading the column saturates the finite number of chiral cavities, leading to severe peak fronting and complete loss of [6].

GC_Workflow A Sample Preparation (Diluent: Hexane/Ether) B Split Injection (Prevents Column Overload) A->B C Capillary GC Column (Derivatized β-Cyclodextrin) B->C D Chiral Recognition (Host-Guest Inclusion) C->D E FID / MS Detection (Signal Acquisition) D->E F Chromatographic Data (ee% & Purity Calculation) E->F

GC analytical workflow for 2-nonanol enantiomer separation.

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation

  • Extraction/Dilution: Dissolve the 2-nonanol sample in a high-purity, low-boiling non-polar solvent (e.g., diethyl ether or n-hexane) to achieve a concentration of approximately[7].

    • Scientific Rationale: Non-polar solvents minimize solvent-phase interactions and vaporize rapidly, preventing band broadening at the column head.

Phase 2: Instrument Configuration 2. Column Installation: Install a 30 m × 0.25 mm ID × 0.25 µm film thickness capillary column coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin[1][3]. 3. Inlet Settings: Set the injector temperature to 220 °C. Configure the inlet to Split Mode with a split ratio of 1:50 to 1:100[6]. 4. Carrier Gas: Supply Hydrogen gas at a constant flow rate of 1.5 mL/min (or a constant inlet pressure of [1]).

Phase 3: Temperature Program & Detection 5. Oven Gradient:

  • Initial Temperature: 60 °C, hold for 2 minutes.
  • Ramp 1: 2 °C/min to 110 °C.
  • Ramp 2: 10 °C/min to 200 °C (Column bake-out to remove heavy impurities).
  • Final Hold: 5 minutes.
  • Detector (FID): Set the Flame Ionization Detector to 250 °C. Ensure optimal makeup gas flows (H₂: 30 mL/min, Air: 300 mL/min, N₂ makeup: 25 mL/min).

Quantitative Data & Expected Outcomes

The following table summarizes the expected chromatographic parameters for 2-nonanol and structurally related secondary alcohols under the prescribed conditions.

AnalyteChiral CenterExpected Elution OrderApprox. Retention Time (min)Separation Factor (α)Resolution (Rs)
2-PentanolC2(R) then (S)8.4 / 8.71.04> 1.5
2-HeptanolC2(R) then (S)14.2 / 14.61.03> 1.5
2-Nonanol C2 (R) then (S) 21.5 / 22.1 1.02 - 1.05 > 1.2

Note: Elution order and exact retention times may shift based on the specific derivatization of the cyclodextrin phase (e.g., B-DP vs. G-TA)[6]. Alternative stationary phases, such as Porous Organic Cages (CC3-R), have also demonstrated high selectivity for linear 2-hydroxy alkanes like [7][8].

Troubleshooting & Self-Validating System

To guarantee scientific integrity, the protocol must be self-validating. Implement the following System Suitability Test (SST) prior to sample analysis:

  • Validation Step 1 (Efficiency Check): Inject an achiral standard (e.g., n-decane). The peak should be perfectly symmetrical (Tailing Factor between 0.95 and 1.05). If tailing occurs, the inlet liner is contaminated with active sites and must be replaced.

  • Validation Step 2 (Chiral Resolution Check): Inject a known racemic standard of 2-nonanol. The system is validated only if the calculated Resolution (Rs) between the (R) and (S) peaks is ≥ 1.2.

  • Troubleshooting Loss of Resolution: If Rs drops below 1.2, it indicates stationary phase degradation. Cyclodextrin phases are highly susceptible to oxidation and hydrolysis. Ensure oxygen and moisture traps on the carrier gas lines are not exhausted.

References

  • Strohalm, H., Dregus, M., Wahl, A., & Engel, K.-H. (2007). "Enantioselective analysis of secondary alcohols and their esters in purple and yellow passion fruits." Journal of Agricultural and Food Chemistry, 55(25), 10339-10344. URL:[Link]

  • Schurig, V., et al. "Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers." MediaTUM - Technical University of Munich. URL:[Link]

  • Kewley, A., et al. (2015). "Porous Organic Cages for Gas Chromatography Separations." Chemistry of Materials, 27(8), 3207-3210. URL:[Link]

  • Armstrong, D. W., et al. (1990). "Enantiomeric Separation Of Chiral Components Reported To Be In Coffee, Tea, Or Cocoa." Journal of Agricultural and Food Chemistry, 38, 2088-2096. URL:[Link]

Sources

Application

Application Note: (S)-(+)-2-Nonanol in Enzymatic Reactions – Biocatalytic Synthesis and Substrate Utilization

Executive Summary (S)-(+)-2-Nonanol is a highly valued chiral secondary alcohol, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and natural flavor/fragrance compounds (such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-2-Nonanol is a highly valued chiral secondary alcohol, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and natural flavor/fragrance compounds (such as the distinctive volatile esters found in passion fruit). As the demand for green chemistry increases, traditional asymmetric synthesis has been largely superseded by highly selective biocatalytic routes. This application note details the mechanistic principles, quantitative data, and self-validating experimental protocols for both the production of (S)-(+)-2-nonanol via enzymatic kinetic resolution and its subsequent utilization as a substrate in enzyme-catalyzed esterifications.

Mechanistic Principles of Enzymatic Resolution and Synthesis

The application of enzymes to isolate or utilize (S)-(+)-2-nonanol relies heavily on the stereopreference of specific hydrolases and oxidoreductases.

Lipase-Catalyzed Kinetic Resolution: The most robust method for obtaining pure (S)-(+)-2-nonanol is the kinetic resolution of its racemic mixture using Candida antarctica lipase B (CALB). CALB exhibits strict enantioselectivity governed by the Kazlauskas rule, preferentially binding and acylating the (R)-enantiomer of secondary alcohols[1]. When an acyl donor such as vinyl acetate is introduced, the (R)-enantiomer is rapidly converted to (R)-2-nonyl acetate. The (S)-enantiomer remains unreacted, allowing for the isolation of optically pure (S)-(+)-2-nonanol.

Substrate Utilization for (S)-Esters: When (S)-(+)-2-nonanol is explicitly required as a substrate for downstream esterification (e.g., to synthesize (S)-2-alkyl esters), lipases with an alternative stereobias or broader tolerance, such as Candida cylindracea lipase, are employed. This enzyme can effectively process the (S)-enantiomer, which CALB rejects[2].

Whole-Cell Multi-Enzymatic Cascades: Recent synthetic biology advancements have introduced whole-cell biocatalysts capable of synthesizing (S)-(+)-2-nonanol directly from cheap alkanes or fatty acids. For example, engineered Pseudomonas putida co-expressing Cytochrome P450 and Alcohol Dehydrogenase (ADH) can oxidize n-nonane to 2-nonanone, followed by a stereoselective ADH-mediated reduction to yield (S)-(+)-2-nonanol with excellent enantiomeric excess[3]. Similar multi-enzymatic cascades utilizing unspecific peroxygenases have also been successfully deployed[4].

CALB_Resolution Racemic Racemic 2-Nonanol CALB CALB Enzyme (Immobilized) Racemic->CALB AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->CALB REster (R)-2-Nonyl Acetate (Acylated) CALB->REster Fast (Kazlauskas Rule) SAlcohol (S)-(+)-2-Nonanol (Unreacted Target) CALB->SAlcohol Slow/No Reaction Acetaldehyde Acetaldehyde (Byproduct) CALB->Acetaldehyde Irreversible step

Kinetic resolution of racemic 2-nonanol via CALB-catalyzed transesterification.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary biocatalytic strategies involving 2-nonanol.

Biocatalyst SystemSubstrateReaction TypeTarget ProductEnantiomeric Excess (ee)
CALB (Immobilized) Racemic 2-NonanolKinetic Resolution (Transesterification)(S)-(+)-2-Nonanol (unreacted)> 99.9% (for R-ester)
C. cylindracea Lipase (S)-(+)-2-NonanolDirect Esterification(S)-2-Nonyl Esters> 81.4%
P450 + ADH (P. putida) n-NonaneOxidation & Reduction Cascade(S)-(+)-2-Nonanol97.0%

Experimental Protocols

Protocol A: Preparation of (S)-(+)-2-Nonanol via Kinetic Resolution

This protocol isolates the (S)-enantiomer from a racemic mixture using immobilized CALB.

Causality & Experimental Design: Vinyl acetate is selected as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, preventing the reverse hydrolysis of the newly formed (R)-ester and driving the resolution to completion. n-Heptane is chosen as the solvent because highly non-polar environments preserve the essential aqueous hydration shell around the immobilized enzyme, maintaining its active conformation.

Step-by-Step Procedure:

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of racemic 2-nonanol in 20 mL of anhydrous n-heptane.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate (3 equivalents) to the solution to ensure the acyl donor is in excess.

  • Biocatalyst Introduction: Add 50 mg of immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Incubation: Seal the flask and incubate in a temperature-controlled orbital shaker at 150 rpm and 40°C.

  • Self-Validating Monitoring: Monitor the reaction progress via chiral Gas Chromatography (GC) using a β-cyclodextrin chiral stationary phase. The system is self-validating: the reaction must be physically halted precisely when 50% conversion is reached (typically between 12–24 hours) to ensure maximum enantiomeric purity of the remaining (S)-alcohol.

  • Termination: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. (The enzyme can be washed with cold heptane and stored for reuse).

  • Purification: Separate the unreacted (S)-(+)-2-nonanol from the (R)-2-nonyl acetate byproduct using silica gel column chromatography, utilizing a hexane/ethyl acetate gradient eluent.

Protocol B: Substrate Utilization – Synthesis of (S)-2-Nonyl Esters

This protocol utilizes isolated (S)-(+)-2-nonanol to synthesize passion fruit-typical esters.

Causality & Experimental Design: To synthesize (S)-esters, Candida cylindracea lipase is utilized. Unlike CALB, which rejects the (S)-enantiomer, C. cylindracea possesses a broader active site tolerance that allows it to accept (S)-(+)-2-nonanol as a substrate for direct esterification with short-chain fatty acids[2]. Molecular sieves are employed to actively remove water, shifting the thermodynamic equilibrium toward ester synthesis.

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve 5 mmol of optically pure (S)-(+)-2-nonanol in 15 mL of n-heptane.

  • Acid Addition: Add 15 mmol of butanoic acid (or the desired short-chain fatty acid).

  • Biocatalyst & Sieve Addition: Add 100 mg of lyophilized Candida cylindracea lipase and 500 mg of freshly activated 4Å molecular sieves.

  • Incubation: Shake the suspension at 150 rpm and 37°C for 48 hours.

  • Recovery: Filter the mixture to remove the enzyme and molecular sieves. Wash the organic filtrate twice with saturated aqueous NaHCO₃ to neutralize and remove unreacted butanoic acid.

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified (S)-2-nonyl butanoate.

Advanced Workflow: Whole-Cell Cascade Synthesis

For laboratories looking to bypass the kinetic resolution of racemic mixtures, multi-enzymatic cascades offer a direct route to (S)-(+)-2-nonanol from inexpensive starting materials.

WholeCellCascade Nonane n-Nonane P450 Cytochrome P450 (Oxidation) Nonane->P450 Nonanone 2-Nonanone (Intermediate) P450->Nonanone O2, NAD(P)H ADH Alcohol Dehydrogenase (Reduction) Nonanone->ADH SNonanol (S)-(+)-2-Nonanol (Product) ADH->SNonanol Stereoselective Reduction

Whole-cell bienzymatic cascade for the stereoselective synthesis of (S)-(+)-2-nonanol.

References

  • Strohalm, H., Dold, S., Pendzialek, K., Weiher, M., & Engel, K.-H. (2010). Preparation of Passion Fruit-Typical 2-Alkyl Ester Enantiomers via Lipase-Catalyzed Kinetic Resolution. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Zhang, H., Wu, B., Xian, Y., Liang, M., & Wang, Y. (2026). Biocatalytic synthesis of musk macrolides from fatty acids: combining unspecific peroxygenase and lipase / Multi-enzymatic cascade to convert methyl decanoate into (S)-2-nonanol. ResearchGate. Available at:[Link]

  • Entwicklung von Pseudomonas putida Ganzzellbiokatalysatoren zur Synthese oxyfunktionalisierter Verbindungen (2016). Düsseldorfer Dokumenten- und Publikationsservice. Available at:[Link]

Sources

Method

Application Note: Biocatalytic Production of (S)-(+)-2-Nonanol via Asymmetric Reduction

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Application: Chiral building blocks, flavor/fragrance synthesis, and specialized polymer derivatives. Mechanistic Principles & Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Application: Chiral building blocks, flavor/fragrance synthesis, and specialized polymer derivatives.

Mechanistic Principles & Catalyst Selection

The synthesis of highly enantiopure (S)-(+)-2-nonanol from the aliphatic ketone 2-nonanone is a critical transformation in chiral chemistry. While traditional chemocatalysis relies on heavy transition metals (e.g., Ruthenium or Rhodium) and high-pressure hydrogen, biocatalysis utilizes stereoselective Alcohol Dehydrogenases (ADHs) to achieve >99% enantiomeric excess (ee) under mild, aqueous conditions.

The Stereochemical Imperative: Prelog vs. Anti-Prelog

The selection of the correct ADH is the most critical experimental choice. According to the Cahn-Ingold-Prelog (CIP) priority rules, the heptyl chain of 2-nonanol has a higher priority than the methyl group. To yield the (S)-enantiomer , the hydride must be delivered to the re-face of the carbonyl carbon.

  • Avoid Anti-Prelog Enzymes: Widely used enzymes like Lactobacillus brevis ADH (LbADH) are anti-Prelog and will predominantly yield the undesired (R)-enantiomer[1].

  • Select Prelog Enzymes: To synthesize (S)-(+)-2-nonanol, you must utilize a Prelog-rule following enzyme, such as the NADH-dependent Leifsonia sp. ADH (LSADH)[2] or the NADP(H)-dependent Thermoanaerobacter sp. ADH (TbADH)[3].

Cofactor Regeneration & Thermodynamic Driving Force

ADHs require stoichiometric amounts of NAD(P)H, which is economically prohibitive to supply exogenously. We couple the ADH reaction with a Glucose Dehydrogenase (GDH) regeneration system. GDH oxidizes D-glucose to D-glucono-1,5-lactone, reducing NAD(P)+ back to NAD(P)H. The lactone spontaneously hydrolyzes into gluconic acid, rendering the entire cascade thermodynamically irreversible and driving the ketone reduction to 100% theoretical conversion.

CoupledEnzymeSystem cluster_ADH Asymmetric Reduction (Prelog ADH) cluster_Regen Cofactor Regeneration Substrate 2-Nonanone ADH Alcohol Dehydrogenase (e.g., LSADH / TbADH) Substrate->ADH Product (S)-(+)-2-Nonanol ADH->Product Stereoselective Reduction NAD NAD(P)+ ADH->NAD Glucose D-Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH Gluconate D-Gluconic Acid GDH->Gluconate Oxidation NADH NAD(P)H GDH->NADH NADH->ADH NAD->GDH

Figure 1: Coupled ADH-GDH biocatalytic cycle for the asymmetric reduction of 2-nonanone.

Experimental Logic: Overcoming Mass Transfer Limitations

2-Nonanone is highly hydrophobic (water solubility < 1 g/L). Attempting this reaction in a purely aqueous buffer leads to substrate pooling, poor mass transfer, and severe product inhibition.

The Causality of Solvent Choice: To resolve this, the protocol utilizes either a biphasic aqueous-organic system (e.g., using n-hexane) or water-miscible ionic liquids (e.g., AMMOENG™ 101)[1]. The organic phase or ionic liquid acts as a "substrate reservoir" that slowly feeds 2-nonanone into the aqueous phase where the enzymes reside, while simultaneously extracting the (S)-(+)-2-nonanol product. This prevents enzyme denaturation and shifts the kinetic equilibrium favorably.

Materials and Reagents

  • Enzymes: Recombinant Prelog-specific ADH (e.g., LSADH or TbADH, ~10 U/mL), Glucose Dehydrogenase (GDH, ~15 U/mL).

  • Substrates: 2-Nonanone (≥99% purity), D-Glucose (2.0 equivalents relative to ketone).

  • Cofactor: NAD+ or NADP+ (0.5 mM), depending on the specific ADH dependency.

  • Buffers & Solvents: 100 mM Potassium Phosphate (KPi) buffer (pH 7.0), n-Hexane or AMMOENG™ 101 ionic liquid, Methyl tert-butyl ether (MTBE) for extraction.

  • Equipment: pH-stat autotitrator, orbital shaker/incubator, Gas Chromatograph (GC) with a chiral stationary phase (e.g., CP-Chirasil-Dex CB).

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . The continuous production of gluconic acid by GDH directly correlates with the reduction of 2-nonanone. By monitoring the volume of NaOH dispensed by the autotitrator to maintain pH 7.0, scientists can visually and quantitatively track reaction progress in real-time.

Workflow Step1 1. Biphasic System Setup (Phosphate Buffer + Organic Phase/IL) Step2 2. Catalyst & Cofactor Loading (Prelog ADH, GDH, NADP+) Step1->Step2 Step3 3. Substrate Feeding (2-Nonanone & D-Glucose) Step2->Step3 Step4 4. Biocatalytic Conversion (pH 7.0, 30°C, NaOH Titration) Step3->Step4 Step5 5. Phase Separation & Extraction (MTBE / Ethyl Acetate) Step4->Step5 SelfVal Self-Validation Checkpoint: Constant NaOH consumption validates GDH activity & reaction progress Step4->SelfVal Step6 6. Analytical Validation (Chiral GC for Conversion & ee) Step5->Step6

Figure 2: Step-by-step experimental workflow featuring the self-validating pH-stat checkpoint.

Protocol A: Reaction Matrix Preparation
  • Prepare 50 mL of 100 mM KPi buffer and adjust the pH to exactly 7.0.

  • Add 0.5 mM of the appropriate oxidized cofactor (NAD+ or NADP+) and 200 mM D-glucose to the buffer.

  • Introduce the organic phase: Add 10 mL of n-hexane (or 20% v/v AMMOENG™ 101) to create the biphasic/micellar system.

Protocol B: Biocatalytic Conversion & Self-Validation
  • Transfer the mixture to a water-jacketed reaction vessel maintained at 30°C with overhead stirring (400 rpm).

  • Add the enzymes: 15 U/mL GDH and 10 U/mL Prelog-ADH.

  • Initiation: Slowly add 100 mM of 2-nonanone directly into the organic phase.

  • Self-Validation (pH-Stat): Engage the autotitrator loaded with 1.0 M NaOH.

    • Causality Check: As the reaction proceeds, GDH produces gluconic acid. The autotitrator will dispense NaOH to maintain pH 7.0. If NaOH consumption halts prematurely, it indicates either substrate depletion, enzyme deactivation, or cofactor degradation.

Protocol C: Downstream Processing (DSP)
  • Once NaOH consumption ceases (typically 12–24 hours), halt the stirrer.

  • Add 50 mL of MTBE to the vessel to fully extract the (S)-(+)-2-nonanol and unreacted ketone.

  • Transfer the mixture to a separatory funnel. Collect the upper organic layer.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude (S)-(+)-2-nonanol.

Protocol D: Analytical Validation
  • Dissolve 5 mg of the crude product in 1 mL of ethyl acetate.

  • Inject 1 µL into a Gas Chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., CP-Chirasil-Dex CB).

  • Parameters: Injector 220°C, Detector 250°C. Oven program: 80°C for 5 min, ramp 5°C/min to 150°C.

  • Calculate conversion based on the ratio of the 2-nonanone peak area to the 2-nonanol peak area. Calculate ee based on the ratio of the (S) and (R) enantiomer peaks.

Data Presentation & Optimization

The table below summarizes the quantitative impact of solvent engineering on the biocatalytic reduction of 2-nonanone. Notice how the transition from a purely aqueous system to an ionic liquid system drastically improves both substrate loading capacity and final conversion.

Solvent SystemSubstrate Loading (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee %)
Aqueous Buffer Only 102442.5%>99% (S)
Biphasic (Hexane 1:1) 501888.0%>99% (S)
Ionic Liquid (20% v/v) 10012>98.0%>99% (S)

Table 1: Impact of solvent system on the asymmetric reduction of 2-nonanone using a Prelog-ADH/GDH coupled system.

References

  • Inoue, K., Makino, Y., & Itoh, N. (2005). Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction. Applied and Environmental Microbiology.[Link]

  • Leuchs, S., & Greiner, L. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. Chemical and Biochemical Engineering Quarterly. [Link]

  • Burdette, D. S., et al. (2007). A Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase mutant derivative highly active and stereoselective on phenylacetone and benzylacetone. Protein Engineering, Design and Selection.[Link]

Sources

Application

Protocol for determining the enantiomeric excess of (S)-(+)-2-Nonanol

Application Note: Protocol for Determining the Enantiomeric Excess of (S)-(+)-2-Nonanol Executive Summary & Methodological Rationale (S)-(+)-2-Nonanol is a highly volatile chiral secondary alcohol that serves as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for Determining the Enantiomeric Excess of (S)-(+)-2-Nonanol

Executive Summary & Methodological Rationale

(S)-(+)-2-Nonanol is a highly volatile chiral secondary alcohol that serves as a critical intermediate in asymmetric synthesis and functions as a key component in insect sex pheromones, such as those of the saddle gall midge [1]. Determining its enantiomeric excess (ee) presents unique analytical challenges. Unlike larger pharmaceutical compounds, 2-nonanol lacks a strong UV chromophore, rendering direct High-Performance Liquid Chromatography (HPLC) with UV detection largely ineffective without complex prior derivatization [2].

Mechanistic Causality: The Physics of Chiral Recognition

In chiral GC, the stationary phase typically consists of derivatized β-cyclodextrins (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin or β-DEX 120) [4]. Cyclodextrins are cyclic oligosaccharides that form a cone-shaped cavity with a hydrophobic interior.

Causality of Separation : As the vaporized 2-nonanol passes through the column, its enantiomers form transient, non-covalent inclusion complexes with the cyclodextrin cavities. The chiral recognition is driven by the precise steric fit of the alcohol's methyl and heptyl chains within the chiral environment of the cavity. The (S)-(+)-enantiomer forms a thermodynamically more stable inclusion complex than the (R)-(-)-enantiomer. This stronger affinity results in a longer retention time for the (S)-enantiomer, allowing for baseline separation [4].

Mechanism CD Derivatized β-Cyclodextrin (Chiral Stationary Phase) R_Enant (R)-(-)-2-Nonanol Weaker Inclusion (Faster Elution) CD->R_Enant Lower Affinity S_Enant (S)-(+)-2-Nonanol Stronger Inclusion (Slower Elution) CD->S_Enant Higher Affinity

Mechanism of chiral recognition via cyclodextrin inclusion complexation.

Self-Validating Analytical Workflows

A protocol is only as reliable as its internal controls. The workflows described below are designed as self-validating systems. Before any unknown sample is analyzed, the system must be challenged with a racemic standard of (±)-2-nonanol. This System Suitability Test (SST) proves that the column can achieve baseline resolution (Resolution factor, Rs ≥ 1.5) and unambiguously establishes the retention times for both the (R) and (S) isomers under the exact experimental conditions.

Workflow A Sample Preparation (S)-(+)-2-Nonanol B Primary Protocol Chiral GC-FID A->B C Orthogonal Protocol Mosher's NMR A->C D β-Cyclodextrin Column Resolution B->D E MTPA-Cl Derivatization Diastereomer Formation C->E F Peak Integration & ee% Calculation D->F E->F

Dual-method workflow for determining the enantiomeric excess of 2-nonanol.

Primary Protocol: Direct Chiral GC-FID

Equipment & Materials

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: β-DEX 120 or Chiraldex G-TA (30 m × 0.25 mm ID, 0.25 µm film thickness) [4].

  • Carrier Gas: High-purity Helium (99.999%).

  • Standards: Racemic (±)-2-nonanol and enantiopure (S)-(+)-2-nonanol.

Step-by-Step Methodology

  • Sample Preparation : Dissolve 1.0 mg of the (S)-(+)-2-nonanol sample in 1.0 mL of GC-grade n-hexane. Prepare the racemic control identically.

  • System Suitability Test (SST) : Inject 1 µL of the racemic (±)-2-nonanol standard. Verify that two distinct peaks appear with a resolution (Rs) of ≥ 1.5. Note the exact retention times (tR1 for the R-enantiomer, tR2 for the S-enantiomer).

  • Sample Injection : Inject 1 µL of the (S)-(+)-2-nonanol sample using the optimized parameters (see Table 2).

  • Data Acquisition : Record the chromatogram until the baseline stabilizes post-elution (approximately 20 minutes).

  • Integration : Integrate the area under the curve (AUC) for both the minor (R) and major (S) peaks.

Orthogonal Validation Protocol: Mosher’s Ester NMR

When GC-FID results require orthogonal confirmation (e.g., in patent filings or complex structural elucidation), NMR analysis using Mosher’s acid chloride (MTPA-Cl) is the gold standard . This method chemically converts the enantiomers into diastereomers, which possess distinct NMR chemical shifts.

Step-by-Step Methodology

  • Derivatization : In a dry, inert NMR tube, dissolve 5 mg of the 2-nonanol sample in 0.5 mL of anhydrous CDCl3.

  • Reagent Addition : Add 10 µL of anhydrous pyridine and 1 mg of 4-dimethylaminopyridine (DMAP) to act as a catalyst.

  • Chiral Tagging : Add 1.5 equivalents of (R)-(-)-MTPA-Cl. Seal the tube, shake vigorously, and allow the reaction to proceed at room temperature for 2 hours.

  • NMR Acquisition : Acquire a 19F NMR spectrum (at least 376 MHz).

  • Interpretation : The trifluoromethyl (-CF3) group of the resulting diastereomers will resonate at slightly different frequencies (typically around -71 ppm). Integrate the distinct 19F signals to calculate the ee.

Quantitative Data & Parameter Summaries

Table 1: Comparison of Analytical Methods for 2-Nonanol

Parameter Chiral GC-FID Mosher's Ester NMR
Primary Use Case High-throughput ee% determination Structural elucidation & orthogonal validation
Derivatization Not required (Direct injection) Mandatory (MTPA-Cl)
Sensitivity High (ng to µg level) Moderate (mg level required)

| Resolution Mechanism | Transient inclusion complexation | Diastereomeric chemical shift differences |

Table 2: Optimized GC-FID Parameters

Parameter Specification
Column β-DEX 120 or Chiraldex G-TA (30 m × 0.25 mm, 0.25 µm)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injector Temperature 250 °C
Split Ratio 100:1
Oven Temperature Program 60 °C (hold 2 min) ➔ 1.5 °C/min ➔ 120 °C (hold 5 min)
Detector FID at 250 °C

| Injection Volume | 1.0 µL |

Data Interpretation & Enantiomeric Excess Calculation

The enantiomeric excess is mathematically derived using the integrated peak areas from either the GC chromatogram or the 19F NMR spectrum.

Formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

Where Area_S is the integrated area of the (S)-(+)-2-nonanol peak, and Area_R is the integrated area of the (R)-(-)-2-nonanol peak. A self-validating check is that the sum of the calculated ee and the minor enantiomer percentage must align with the total chemical purity of the sample.

References

  • Enantiomeric Separation Of Chiral Components Reported To Be In Coffee, Tea, Or Cocoa Journal of Agricultural and Food Chemistry URL:[Link]

  • Development and optimisation of a sex pheromone lure for monitoring populations of saddle gall midge, Haplodiplosis marginata Pest Management Science URL:[Link]

  • Study for the determination of the absolute configuration of fluoromethylated secondary alcohols by the modified Mosher method Journal of Fluorine Chemistry URL:[Link]

  • Enantioselective analysis of secondary alcohols and their esters in purple and yellow passion fruits Journal of Agricultural and Food Chemistry URL:[Link]

Sources

Method

Application Note: Analytical and Sensory Workflows for (S)-(+)-2-Nonanol in Flavor and Fragrance Research

Introduction & Chemical Profile In the flavor and fragrance (F&F) industry, the stereochemistry of volatile organic compounds profoundly dictates their sensory perception. Olfactory receptors are inherently chiral enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

In the flavor and fragrance (F&F) industry, the stereochemistry of volatile organic compounds profoundly dictates their sensory perception. Olfactory receptors are inherently chiral environments, meaning that enantiomers of the same molecule often exhibit distinct odor qualities and thresholds[1].

(S)-(+)-2-Nonanol is a naturally occurring chiral secondary alcohol found in complex matrices such as high-quality roasted hazelnuts, aged rum[2], and traditional fermented beverages like strong aroma Baijiu[3]. While the racemic mixture of 2-nonanol is broadly characterized by waxy, green, and creamy notes, isolating the sensory contribution of the (S)-(+) enantiomer is critical for authenticity testing, quality control, and the formulation of premium bio-identical flavors.

This application note provides comprehensive, self-validating protocols for the enantioselective analysis and biocatalytic synthesis of (S)-(+)-2-Nonanol. By understanding the causality behind these methodologies, researchers can accurately map structure-odor relationships (SOR) and engineer sustainable flavor production pipelines.

Structure-Odor Relationship (SOR) and Sensory Data

The enantiomeric distribution of 2-nonanol serves as a marker for naturalness. Synthetic flavorings typically contain a 50:50 racemic mixture, whereas natural biogenesis (e.g., via specific enzymatic reduction of 2-nonanone) often favors one enantiomer, leading to a high enantiomeric excess (ee).

Table 1: Comparative Sensory Profile of 2-Nonanol Stereoisomers

CompoundOdor DescriptorRelative Odor ThresholdNatural Occurrence Examples
(S)-(+)-2-Nonanol Waxy, green, fruity, creamy, freshHigherHazelnuts, Baijiu Daqu[3]
(R)-(-)-2-Nonanol Earthy, mushroom, musty, heavyLowerSelect essential oils
Racemic 2-Nonanol Waxy, cheesy, citrus, mixedIntermediateCommercial synthetic flavorings

Note: Thresholds and descriptors are matrix-dependent. The (R)-enantiomer of many secondary alcohols generally exhibits a lower odor threshold, meaning even trace impurities in an (S)-formulation can skew the sensory profile[1].

Protocol I: Enantioselective Analysis via Chiral GC-O

To accurately profile (S)-(+)-2-Nonanol in complex matrices, multidimensional gas chromatography-olfactometry (GC-O) utilizing chiral stationary phases is required. Derivatized cyclodextrins (e.g., Chiraldex G-TA) are used because they form transient, reversible diastereomeric inclusion complexes with the enantiomers as they pass through the column. The slight differences in binding energy between the (S) and (R) enantiomers within the cyclodextrin cavity allow for baseline resolution[4].

GCO_Workflow N1 Sample Preparation (HS-SPME Extraction) N2 Thermal Desorption (GC Inlet) N1->N2 N3 Chiral Separation (Cyclodextrin Column) N2->N3 N4 Effluent Splitting (1:1 Ratio) N3->N4 N5 Mass Spectrometry (Chemical ID) N4->N5 N6 Olfactory Port (Sensory Evaluation) N4->N6 N7 Data Correlation (Aroma Extract Dilution Analysis) N5->N7 N6->N7

Workflow for Chiral GC-O analysis of (S)-(+)-2-Nonanol in complex flavor matrices.

Step-by-Step Methodology

1. Headspace Solid-Phase Microextraction (HS-SPME): Causality: HS-SPME is chosen over liquid-liquid extraction to prevent thermal degradation of chiral centers and to avoid solvent masking of highly volatile flavor notes[3].

  • Weigh 2.0 g of the sample (e.g., ground hazelnut or rum) into a 20 mL headspace vial.

  • Add 10 µL of an internal standard (e.g., 3-octanol, 10 ppm) and 1 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

  • Equilibrate at 40°C for 15 minutes. Expose a DVB/CAR/PDMS fiber (50/30 µm) to the headspace for 30 minutes at 40°C.

2. Gas Chromatography (GC) Parameters:

  • Desorption: Insert the fiber into the GC inlet at 250°C for 3 minutes in splitless mode.

  • Column: Use a chiral capillary column (e.g., Chiraldex G-TA, 30 m × 0.25 mm × 0.12 µm)[4].

  • Oven Program: 60°C (hold 2 min), ramp at 2°C/min to 150°C (hold 5 min). Slow ramping is critical to maximize the interaction time with the cyclodextrin cavity, ensuring baseline resolution (Rs > 1.5) of the enantiomers.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

3. Olfactory Detection (GC-O):

  • Split the column effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP).

  • Self-Validation Step: Supply humidified makeup gas (N2 or Air) to the ODP cone. This prevents the drying of the sensory panelist's nasal mucosa during the 45-minute run, ensuring consistent receptor sensitivity and reliable Aroma Extract Dilution Analysis (AEDA) scoring[2].

Protocol II: Biocatalytic Synthesis of (S)-(+)-2-Nonanol

Traditional chemical synthesis of 2-nonanol yields a racemic mixture, and chiral resolution via preparative chromatography is economically unviable for industrial scale-up. A highly elegant, self-validating alternative is a multi-enzymatic cascade utilizing unspecific peroxygenases (UPOs) and photodecarboxylases. This method achieves strict enantioselectivity under mild conditions[5].

Biocatalysis S1 Methyl Decanoate (Substrate) E1 Unspecific Peroxygenase (AaeUPO) S1->E1 Regioselective Hydroxylation I1 Methyl 9-hydroxydecanoate (Intermediate) E1->I1 E2 Lipase + Photodecarboxylase (CalB + CvFAP) I1->E2 Hydrolysis & Light-Driven Decarboxylation P1 (S)-(+)-2-Nonanol (Target Chiral Flavor) E2->P1

Multi-enzymatic cascade pathway for the enantioselective synthesis of (S)-(+)-2-Nonanol.

Step-by-Step Methodology

1. Regioselective Hydroxylation: Causality: The AaeUPO enzyme is selected because its active site sterically directs the hydroxylation specifically to the sub-terminal (C9) position of the fatty acid chain, establishing the required stereocenter[5].

  • Prepare a reaction mixture containing 50 mM Potassium Phosphate (KPi) buffer (pH 7.0).

  • Add the substrate, Methyl decanoate (ratio 1:4 v/v substrate to buffer).

  • Introduce the peroxygenase enzyme (AaeUPO) at a concentration of 1 µM.

  • Dose H₂O₂ continuously at a rate of 2 mM/h (to prevent enzyme deactivation by peroxide spikes) at 25°C and 600 rpm for 72 hours. This yields the intermediate, methyl 9-hydroxydecanoate.

2. Hydrolysis and Decarboxylation:

  • To the intermediate mixture (adjusted to 5 mM), add 100 mM Tris-HCl buffer (pH 9.0) and 10% (v/v) Methanol.

  • Add Candida antarctica lipase B (CalB, 25 U/mL) and incubate overnight at 25°C to hydrolyze the methyl ester.

  • Add the photodecarboxylase enzyme (CvFAP, 6 µM).

  • Photocatalytic Step: Irradiate the mixture with blue light (λmax = 450 nm, intensity = 14.5 µE·L⁻¹·s⁻¹). The light excites the FAD cofactor in CvFAP, driving the decarboxylation of the carboxylic acid tail, yielding highly pure (S)-(+)-2-Nonanol[5].

  • Validation Step: Extract the product with ethyl acetate and analyze via the Chiral GC protocol (Protocol I) to confirm an enantiomeric excess (ee) of >98%.

References

  • Corylus avellana L.
  • Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Enantiomeric Separation Of Chiral Components Reported To Be In Coffee, Tea, Or Cocoa Scholars' Mine URL
  • Multi‐enzymatic cascade to convert methyl decanoate into (S)‐2‐nonanol....
  • HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu Semantic Scholar URL
  • Academia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-(+)-2-Nonanol

Welcome to the Advanced Technical Support Center for the asymmetric synthesis of (S)-(+)-2-nonanol. This guide is engineered for research scientists and process chemists facing yield, enantioselectivity, and scale-up bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the asymmetric synthesis of (S)-(+)-2-nonanol. This guide is engineered for research scientists and process chemists facing yield, enantioselectivity, and scale-up bottlenecks.

The synthesis of highly pure (S)-(+)-2-nonanol—a critical chiral building block for liquid crystals, agrochemicals, and pharmaceutical intermediates—relies primarily on the asymmetric reduction of the prochiral precursor, 2-nonanone. Because aliphatic ketones lack the electronic anchoring points of aryl ketones, achieving high enantiomeric excess (ee) requires precise control over the catalytic microenvironment.

Core Synthetic Pathways

SynthesisPathways cluster_bio Biocatalytic Pathway cluster_chemo Chemocatalytic Pathway Substrate 2-Nonanone (Prochiral Ketone) ADH Alcohol Dehydrogenase (e.g., LSADH) Substrate->ADH RuCat Ru(II)-TsDPEN (Noyori ATH) Substrate->RuCat Product (S)-(+)-2-Nonanol Target Product ADH->Product Cofactor NADH Regeneration (Glucose/GDH) Cofactor->ADH RuCat->Product Hydrogen Formic Acid / TEA (H2 Donor) Hydrogen->RuCat

Caption: Divergent synthetic routes for the asymmetric reduction of 2-nonanone to (S)-2-nonanol.

Troubleshooting & FAQs

Q1: Why is my Ru-TsDPEN catalyst giving low enantiomeric excess (<85% ee) for 2-nonanone, even though the same catalyst gives >99% ee for acetophenone? Root Cause & Causality: This is a fundamental limitation of substrate-catalyst recognition. The classic Noyori Asymmetric Transfer Hydrogenation (ATH) catalyst relies heavily on CH/π interactions between the η6-arene ligand (e.g., p-cymene) and the aryl ring of the substrate to lock the transition state into a rigid conformation[1]. 2-Nonanone is an aliphatic ketone; its methyl and heptyl groups offer only steric differentiation. Because long alkyl chains are highly flexible, facial discrimination is poor, leading to a drop in ee. Resolution: For strictly aliphatic ketones, biocatalysis is structurally superior. Switch to a Prelog-specific Alcohol Dehydrogenase (ADH). Enzymes like the ADH from Leifsonia sp. (LSADH) utilize a rigidly defined hydrophobic binding pocket rather than π-interactions, forcing hydride attack exclusively on the re-face of the ketone, guaranteeing >99% (S)-selectivity[2].

Q2: My biocatalytic reduction of 2-nonanone stalls at 50-60% conversion. How can I drive the reaction to completion? Root Cause & Causality: Stalled biocatalytic reductions are rarely due to enzyme death; they are usually caused by thermodynamic equilibrium or product inhibition[3]. If you are using a coupled-substrate approach (e.g., isopropanol as the hydride donor), the reaction reaches an equilibrium. Furthermore, 2-nonanol is highly hydrophobic and can partition into the enzyme's hydration shell, competitively inhibiting the active site. Resolution:

  • Shift the Equilibrium: Abandon the isopropanol system and use a Glucose/Glucose Dehydrogenase (GDH) coupled-enzyme system. The oxidation of glucose to gluconolactone is thermodynamically irreversible, driving the ketone reduction to >99% conversion.

  • Implement a Biphasic System: Introduce an organic overlay (e.g., 20% v/v MTBE or n-hexane). The hydrophobic (S)-2-nonanol will partition into the organic phase, physically separating the product from the aqueous enzyme, thereby eliminating product inhibition.

Q3: When using the Glucose/GDH regeneration system, my enzyme precipitates after 4 hours. What is going wrong? Root Cause & Causality: The GDH system produces gluconolactone, which spontaneously hydrolyzes in water to form gluconic acid. If unbuffered, this rapid accumulation of acid will crash the pH of your reaction below the isoelectric point of the ADH, causing irreversible denaturation and precipitation. Resolution: Do not rely solely on phosphate buffers for high-concentration reactions. Implement an automated pH stat titrator using 1M NaOH to maintain the pH strictly at 7.0.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Protocol A: Biphasic Biocatalytic Synthesis of (S)-(+)-2-Nonanol

Objective: Achieve >99% conversion and >99% ee using a Prelog-specific ADH.

  • Aqueous Phase Preparation: In a bioreactor, prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 mM NAD+, 250 mM D-glucose, 50 U/mL Glucose Dehydrogenase (GDH), and 50 U/mL of a Prelog-specific ADH (e.g., LSADH)[2].

  • Organic Phase Preparation: Dissolve 200 mmol of 2-nonanone in 25 mL of Methyl tert-butyl ether (MTBE). Add 10 mmol of n-dodecane as an internal standard for quantitative GC tracking.

  • Biphasic Reaction: Overlay the organic phase onto the aqueous phase. Stir at 400 RPM at 25 °C.

  • Self-Validating Titration: Connect the reactor to a pH stat dispensing 1M NaOH. Validation checkpoint: The molar amount of NaOH consumed must directly match the molar conversion of 2-nonanone to 2-nonanol. If GC conversion shows 50% but NaOH consumption is 10%, your GDH enzyme has failed.

  • Workup: After 12 hours, halt stirring to allow phase separation. Extract the aqueous phase twice with 25 mL MTBE. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chiral GC Validation Methodology

Objective: Accurately quantify the enantiomeric excess of the synthesized product.

  • Column Specification: Use a chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm).

  • Self-Validating Standard: Crucial Step. Before injecting your product, inject a chemically synthesized racemic mixture of 2-nonanol. Adjust the oven temperature (typically isothermal at 110 °C) until the baseline resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 .

  • Analysis: Inject the reaction sample. The (S)-(+)-2-nonanol peak will elute based on the specific cyclodextrin derivative used. Calculate ee using the formula: %ee=[(S−R)/(S+R)]×100 .

Biphasic Mass Transfer Workflow

BiphasicWorkflow OrgPhase Organic Phase (MTBE + 2-Nonanone) Interface Biphasic Interface (Mass Transfer) OrgPhase->Interface Substrate Diffusion AqPhase Aqueous Phase (Buffer + ADH + GDH) AqPhase->Interface Biocatalysis & Regeneration ProductOrg Organic Phase (MTBE + (S)-2-Nonanol) Interface->ProductOrg Product Extraction

Caption: Biphasic system preventing product inhibition by extracting (S)-2-nonanol in situ.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes when choosing between biocatalytic and chemocatalytic methodologies for aliphatic ketones.

ParameterBiocatalysis (e.g., LSADH)Chemocatalysis (Ru-TsDPEN ATH)
Catalyst Loading 10 - 50 U/mL0.1 - 1.0 mol%
Operating Temperature 25 - 30 °C (Prevents denaturation)40 - 60 °C (Required for turnover)
Hydride Source Glucose (via GDH / NAD+)Formic Acid / Triethylamine
Typical Yield > 95% (Driven by irreversible GDH)80 - 85% (Equilibrium limited)
Enantiomeric Excess > 99% (S) 80 - 85% (S)
Primary Limitation Volumetric productivity (requires dilution)Poor stereocontrol for aliphatic chains
Solvent System Biphasic (Aqueous Buffer / MTBE)Neat or DMF / DCM (Strictly anhydrous)
References
  • Applied and Environmental Microbiology - ASM Journals.Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction.
  • Organometallics - ACS Publications.Synthesis of[RuX(CO)(dppp)(NN)]Cl (X = H, Cl; NN = en, ampy) Complexes and Their Use as Catalysts for Transfer Hydrogenation.
  • Wiley-VCH.Development of Sustainable Biocatalytic Reduction Processes for Organic Chemists.

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselectivity in 2-Nonanol Synthesis

Welcome to the Advanced Troubleshooting Portal. The asymmetric reduction of 2-nonanone to 2-nonanol is a critical transformation in flavor chemistry and pharmaceutical intermediate synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. The asymmetric reduction of 2-nonanone to 2-nonanol is a critical transformation in flavor chemistry and pharmaceutical intermediate synthesis. However, achieving high enantiomeric excess (ee) is often complicated by substrate hydrophobicity, catalyst degradation, or thermodynamic reversibility.

This guide provides mechanistic insights and self-validating protocols to resolve stereochemical failures in both biocatalytic and chemocatalytic workflows.

Diagnostic Workflow

G Start Poor ee in 2-Nonanol Synthesis Method Determine Catalytic Method Start->Method Bio Biocatalysis (ADH/KRED) Method->Bio Chemo Chemocatalysis (ATH) Method->Chemo Bio_Sol Check Substrate Solubility Bio->Bio_Sol Bio_Cof Check Cofactor Recycling Bio->Bio_Cof Chemo_Lig Check Ligand Integrity Chemo->Chemo_Lig Chemo_Base Check Base/Temp Parameters Chemo->Chemo_Base Bio_Sol_Fix Add Cosolvent/Ionic Liquid (e.g., AMMOENG 101) Bio_Sol->Bio_Sol_Fix Biphasic/Precipitation Bio_Cof_Fix Switch to Irreversible Regeneration (GDH/FDH) Bio_Cof->Bio_Cof_Fix Reversible (2-Propanol) Chemo_Lig_Fix Purify Reagents & Exclude O2 Chemo_Lig->Chemo_Lig_Fix Ligand Degradation Chemo_Base_Fix Optimize Base Ratio & Lower Temp Chemo_Base->Chemo_Base_Fix Racemization

Diagnostic workflow for troubleshooting enantiomeric excess (ee) loss in 2-nonanol synthesis.

Section 1: Biocatalytic Pathways (Ketoreductases & ADHs)

Frequently Asked Questions

Q: Why does the enantiomeric excess of 2-nonanol degrade over extended reaction times when using substrate-coupled cofactor regeneration? A: Causality: When using a sacrificial alcohol like 2-propanol to regenerate NADH/NADP+, the reaction is thermodynamically reversible. Alcohol dehydrogenases (ADHs) such as Leifsonia ADH (LSADH) 1 catalyze both the forward reduction and the reverse oxidation. As 2-nonanol accumulates, if the acetone byproduct is not efficiently removed, the enzyme will begin oxidizing the chiral 2-nonanol back to 2-nonanone. Over time, this reversible hydride transfer leads to thermodynamic equilibration, effectively racemizing the product. Solution: Switch to an enzyme-coupled, irreversible regeneration system, such as Glucose/Glucose Dehydrogenase (GDH) or Formate/Formate Dehydrogenase (FDH) 2.

Q: How does substrate insolubility affect the stereochemical outcome of Lactobacillus brevis ADH (LbADH) reactions? A: Causality: 2-Nonanone is a highly hydrophobic, long-chain aliphatic ketone. In standard aqueous buffers, it forms a second phase. This biphasic nature causes severe mass transfer limitations. More critically, high local concentrations of the ketone in the aqueous boundary layer can induce conformational changes in the enzyme's active site or cause partial denaturation, leading to a loss of stereofacial discrimination. Solution: Introduce a solubilizer. Research demonstrates that using water-miscible ionic liquids (e.g., AMMOENG™ 101) or cosolvents like 1,4-dioxane (up to 10% v/v) significantly improves the solubility of 2-nonanone without compromising the >99% ee provided by LbADH 3.

Quantitative Comparison of Catalytic Systems
Catalyst SystemTypeCofactor / H-DonorTypical eeKey AdvantageLimitation
L. brevis ADH (LbADH) BiocatalystNADP+ / Glucose>99% (R)High robustness and broad substrate scope 3Requires cosolvents/ionic liquids for long-chain ketones
Leifsonia sp. ADH (LSADH) BiocatalystNADH / 2-Propanol>99% (R)Functions without an additional enzyme for recycling 1Susceptible to thermodynamic racemization over time
Y. lipolytica ADH2 BiocatalystNADH / Formate>99% (S)Provides access to the complementary (S)-enantiomer 2Requires optimized FDH coupling for high conversion
Ru(II)-Diamine Complex Chemocatalyst2-Propanol / NaOiPr95–98%Extremely high turnover frequencies (TOF up to 1.5×10⁴ h⁻¹) 4Highly sensitive to oxygen, moisture, and ligand dissociation
Protocol 1: Biocatalytic Synthesis of (R)-2-Nonanol via LbADH

Objective: Achieve >99% ee using an irreversible cofactor regeneration system to prevent racemization.

  • System Calibration (Self-Validation Checkpoint): Before running the catalytic reaction, reduce 50 mg of 2-nonanone using NaBH₄ in methanol to generate a racemic 2-nonanol standard. Analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column) to confirm baseline separation of the (R) and (S) enantiomers. Do not proceed to the catalytic run until baseline resolution is achieved.

  • Buffer Preparation: Prepare 10 mL of 50 mM potassium phosphate buffer (pH 6.5) containing 1 mM MgCl₂.

  • Cofactor & Enzyme Assembly: To the buffer, add NADP+ (0.1 mM final), D-Glucose (150 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and LbADH (5 U/mL) 3.

  • Substrate Solubilization: Dissolve 2-nonanone (50 mM final concentration) in 1,4-dioxane. Add this solution dropwise to the aqueous mixture so that the final concentration of dioxane is 10% v/v.

  • Reaction Execution: Incubate the mixture at 30°C with orbital shaking (600 rpm) for 24 hours.

  • Extraction & Verification: Extract the aqueous phase with ethyl acetate (3 × 10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Analyze the residue using the calibrated Chiral GC method from Step 1.

Section 2: Chemocatalytic Pathways (Asymmetric Transfer Hydrogenation)

Frequently Asked Questions

Q: In Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), why am I observing high conversion but near-racemic 2-nonanol? A: Causality: The loss of stereocontrol in ATH is almost always linked to the generation of an achiral active metal species. Ruthenium complexes, such as [RuCl(CO)(dppp)(en)]Cl, rely on the chiral diamine ligand to dictate the facial selectivity of the hydride attack 4. If the reaction is run at excessively high temperatures, or if the base concentration (e.g., NaOiPr) is too high, the chiral ligand can dissociate from the metal center. The resulting naked or solvent-coordinated Ru species is highly active but completely achiral, rapidly reducing 2-nonanone to racemic 2-nonanol. Solution: Strictly maintain the base-to-catalyst ratio (typically 20:1 to 50:1) and keep the reaction temperature at or below 40°C.

Protocol 2: Chemocatalytic Synthesis via Ru-Catalyzed ATH

Objective: Prevent ligand dissociation and background achiral reduction during the transfer hydrogenation of 2-nonanone.

  • Inert Atmosphere Setup (Self-Validation Checkpoint): Purge a Schlenk flask with ultra-pure Argon for 15 minutes. To validate the absence of oxygen, use an oxygen indicator strip inside the flask or monitor the color of the Ru-complex (oxidation often leads to a distinct color change from red/orange to dark brown/black).

  • Catalyst Activation: Under Argon, dissolve 0.1 mol% of the chiral ruthenium complex (e.g., [RuCl(CO)(dppp)(en)]Cl) 4 in 5 mL of anhydrous, degassed 2-propanol.

  • Base Addition: Add exactly 2.0 mol% of standard sodium isopropoxide (NaOiPr) solution. Causality Note: Strict adherence to this ratio is required to generate the active hydride species without triggering base-catalyzed ligand dissociation.

  • Substrate Introduction: Inject 2-nonanone (1.0 eq, approx. 2 mmol) into the activated catalyst solution.

  • Kinetic Monitoring: Stir the reaction at 25°C. Monitor the conversion every 10 minutes via TLC or rapid GC. Crucial: Quench the reaction the moment conversion plateaus to prevent reversible hydride transfer.

  • Quenching: Open the flask to air and immediately add 5 mL of saturated aqueous NH₄Cl to destroy the active Ru-hydride species. Extract with dichloromethane and analyze via Chiral GC.

References

  • Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. srce.hr.3

  • Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction. Applied and Environmental Microbiology - ASM Journals. 1

  • Synthesis of[RuX(CO)(dppp)(NN)]Cl (X = H, Cl; NN = en, ampy) Complexes and Their Use as Catalysts for Transfer Hydrogenation. Organometallics - ACS Publications.4

  • Enantiocomplementary Yarrowia lipolytica Oxidoreductases: Alcohol Dehydrogenase 2 and Short Chain Dehydrogenase/Reductase. PMC. 2

Sources

Troubleshooting

Diagnostic Hub 1: Biocatalytic Asymmetric Reduction of 2-Nonanone

Welcome to the Technical Support Center for the synthesis and purification of (S)-(+)-2-Nonanol. As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. This guide dissects the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (S)-(+)-2-Nonanol. As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. This guide dissects the mechanistic causality behind common synthetic failures—specifically focusing on the two most industrially relevant, green biocatalytic pathways: Asymmetric Reduction of 2-Nonanone and Lipase-Catalyzed Kinetic Resolution of Racemic 2-Nonanol .

By understanding the thermodynamic and kinetic traps inherent to these reactions, you can implement self-validating protocols that prevent side reactions, maximize enantiomeric excess (ee), and ensure reproducible scale-up.

Targeting the direct reduction of prochiral 2-nonanone using Alcohol Dehydrogenase (e.g., LbADH).

FAQ 1: Why is my conversion of 2-nonanone stalling at <50%, and how do I prevent aldol condensation side reactions? The Causality: Stalled conversions are typically a symptom of thermodynamic equilibrium or cofactor depletion. If you are using a Glucose Dehydrogenase (GDH) / Glucose system for NADP(H) regeneration, the byproduct is gluconic acid. This continuously lowers the pH of your reaction. If the pH drops below 6.0, LbADH activity plummets. To counteract this, automated addition of a base (NaOH) is often employed. However, localized spikes in pH (alkaline microenvironments) from rapid base addition can trigger the deprotonation of the starting material, 2-nonanone, causing it to undergo an unwanted aldol condensation into complex enone dimers[1]. The Solution: Switch your cofactor regeneration system to Formate Dehydrogenase (FDH) and sodium formate. The byproduct of FDH is CO₂, which escapes the system as a gas. This phase separation irreversibly drives the thermodynamic equilibrium forward toward (S)-(+)-2-Nonanol without causing drastic pH shifts, thereby eliminating the risk of base-catalyzed aldol condensation[2].

FAQ 2: How do I overcome the poor aqueous solubility of 2-nonanone without denaturing the enzyme? The Causality: 2-Nonanone is highly hydrophobic. In standard aqueous buffers, severe mass transfer limitations occur, leading to extended reaction times which increase the probability of enzyme deactivation. The Solution: Implement a biphasic system or utilize water-miscible ionic liquids (ILs). Specifically, ILs like AMMOENG™ 101 act as excellent solubilizers for long-chain aliphatic ketones like 2-nonanone, enhancing substrate availability to the enzyme active site while stabilizing the LbADH structure[3].

Protocol 1: Self-Validating Asymmetric Reduction of 2-Nonanone

Mechanistic Goal: Achieve >99% ee while preventing aldol condensation and cofactor uncoupling.

  • Solvent Preparation: Prepare a reaction medium consisting of 90% (v/v) Potassium Phosphate buffer (50 mM, pH 7.0) and 10% (v/v) AMMOENG™ 101 ionic liquid to solubilize the hydrophobic substrate[3].

  • System Assembly: To the medium, add 50 mM of 2-nonanone. Add NADP⁺ (0.5 mM) and Sodium Formate (150 mM, 3.0 eq) to act as the sacrificial electron donor.

  • Enzyme Addition: Introduce Lactobacillus brevis Alcohol Dehydrogenase (LbADH) (10 U/mL) and Formate Dehydrogenase (FDH) (15 U/mL)[2].

  • Incubation & Self-Validation: Incubate at 30°C with vigorous orbital shaking (250 rpm) to minimize mass transfer resistance.

    • In-Process Control: Monitor the reaction strictly via chiral Gas Chromatography (GC). The continuous evolution of CO₂ bubbles serves as a visual, self-validating indicator of active cofactor regeneration.

  • Quenching & Extraction: Once GC confirms >98% conversion, quench the reaction by extracting the aqueous phase three times with high-purity n-hexane. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield (S)-(+)-2-Nonanol.

ADH_Cycle Ketone 2-Nonanone (Substrate) ADH LbADH Enzyme (Chiral Reduction) Ketone->ADH Alcohol (S)-(+)-2-Nonanol (Product) ADH->Alcohol NADP NADP+ ADH->NADP Oxidized NADPH NADPH + H+ NADPH->ADH Donates Hydride FDH FDH Enzyme (Regeneration) NADP->FDH FDH->NADPH Reduced CO2 CO2 (Gas) FDH->CO2 Irreversible Shift Formate Formate Formate->FDH

Thermodynamic driving force of LbADH-catalyzed 2-nonanone reduction via FDH cofactor regeneration.

Diagnostic Hub 2: Lipase-Catalyzed Kinetic Resolution

Targeting the isolation of (S)-(+)-2-Nonanol from a racemic mixture using Candida antarctica Lipase B (CAL-B).

FAQ 3: Why is the enantiomeric excess (ee) of my unreacted (S)-(+)-2-nonanol dropping over time? The Causality: CAL-B is highly enantioselective for the (R)-enantiomer of secondary alcohols, leaving the desired (S)-enantiomer unreacted[4]. However, no enzyme has an infinite Enantiomeric Ratio (E-value). If the reaction is allowed to proceed past 50% conversion, the local concentration of the (R)-enantiomer depletes, and the enzyme will begin to erroneously acylate the remaining (S)-enantiomer. This over-conversion destroys the ee of your target product. The Solution: The reaction must be strictly halted at 45–48% conversion.

FAQ 4: Why did my resolution halt prematurely, and why did the pH become acidic? The Causality: This is the hallmark of acyl donor hydrolysis . In kinetic resolution, vinyl acetate is used as an irreversible acyl donor because its leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde[5]. However, if trace water is present in your organic solvent, CAL-B will catalyze the hydrolysis of vinyl acetate into acetic acid. The generation of acetic acid drops the microenvironmental pH, denaturing the CAL-B enzyme and halting the resolution entirely. The Solution: Strict anhydrous conditions must be maintained. Solvents must be dried over 4Å molecular sieves prior to use.

Protocol 2: Self-Validating Kinetic Resolution via CAL-B

Mechanistic Goal: Isolate (S)-(+)-2-Nonanol by selectively esterifying the (R)-enantiomer while preventing vinyl acetate hydrolysis.

  • Moisture Control (Self-Validation): Dry analytical-grade heptane over activated 4Å molecular sieves for 24 hours. Perform a Karl Fischer titration to validate that the moisture content is strictly <0.1%.

  • Reaction Assembly: In a dry flask, dissolve 100 mM of racemic 2-nonanol in the dried heptane. Add 300 mM (3.0 eq) of vinyl acetate[4].

  • Biocatalysis: Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435, 20 mg/mmol substrate). Stir gently at 30°C. Note: Avoid magnetic stir bars that can physically grind and destroy the immobilization matrix; use an overhead stirrer.

  • Kinetic Monitoring: Sample the reaction every 30 minutes. Derivatize the sample and analyze via chiral GC to calculate the conversion rate ( c=ees​/(ees​+eep​) ).

  • Termination & Separation: Strictly halt the reaction via enzyme filtration when conversion reaches 48%. Separate the unreacted (S)-(+)-2-nonanol (ee > 99%) from the (R)-2-nonyl acetate byproduct using liquid-solid chromatography on basic aluminum oxide/silica gel[4].

KR_Logic Start Low ee for (S)-(+)-2-Nonanol? CheckWater Check Solvent Moisture (Karl Fischer Titration) Start->CheckWater HighWater Moisture > 0.1% Vinyl Acetate Hydrolysis CheckWater->HighWater Yes LowWater Moisture < 0.1% Optimal Conditions CheckWater->LowWater No Action1 Dry Solvent over Molecular Sieves (4Å) HighWater->Action1 CheckConv Check Conversion Rate (via Chiral GC) LowWater->CheckConv OverConv Conversion > 50% Depletion of (S)-enantiomer CheckConv->OverConv Yes Action2 Halt reaction strictly at 45-48% conversion OverConv->Action2

Troubleshooting logic tree for resolving low enantiomeric excess in CAL-B kinetic resolution.

Quantitative Data & System Comparisons

Table 1: Comparison of Cofactor Regeneration Systems for ADH Reduction Evaluating the thermodynamic and chemical risks associated with NADP(H) regeneration.

Regeneration SystemByproduct FormedpH ImpactThermodynamic ShiftSide Reaction Risk
GDH / Glucose Gluconic AcidDrops continuously (requires base)Reversible (Equilibrium limited)High (Aldol condensation via base titration)
FDH / Formate Carbon Dioxide (CO₂)Neutral / StableIrreversible (Gas escapes system)Low (No base titration required)
Isopropanol AcetoneNeutralHighly ReversibleModerate (Enzyme inhibition by acetone)

Table 2: Troubleshooting Matrix for (S)-(+)-2-Nonanol Synthesis

Observed IssueSuspected PathwayMechanistic CauseRecommended Corrective Action
Formation of Enone Dimers ADH ReductionLocalized alkaline pH spikes causing aldol condensation of 2-nonanone.Cease NaOH titration; switch to FDH/Formate regeneration system.
Reaction Halts at <10% ADH ReductionSevere mass transfer limitation of hydrophobic 2-nonanone.Introduce 10% v/v AMMOENG™ 101 ionic liquid.
Acidic pH / Enzyme Death Kinetic ResolutionTrace water hydrolyzing vinyl acetate into acetic acid.Dry solvent over 4Å molecular sieves; verify moisture <0.1%.
Low ee of (S)-enantiomer Kinetic ResolutionOver-conversion past 50%; enzyme begins acylating the (S)-enantiomer.Monitor via chiral GC; halt reaction strictly at 45-48% conversion.

References

  • Preparation of Passion Fruit-Typical 2-Alkyl Ester Enantiomers via Lipase-Catalyzed Kinetic Resolution. Journal of Agricultural and Food Chemistry. 4

  • Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. Chemical and Biochemical Engineering Quarterly. 3

  • Enantiocomplementary Yarrowia lipolytica Oxidoreductases: Alcohol Dehydrogenase 2 and Short Chain Dehydrogenase/Reductase. National Institutes of Health (NIH). 2

  • Hydroprocessing of synthetic kerosene over a non‐sulphided Ni/Al2O3 catalyst: Impact of alcohols and ketones on alkene conversion. DOI.org. 1

  • Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. 5

Sources

Optimization

Technical Support Center: Enhancing the HPLC Resolution of 2-Nonanol Enantiomers

Welcome to the Technical Support Center dedicated to the chiral separation of 2-Nonanol enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the chiral separation of 2-Nonanol enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical methods and troubleshoot common separation challenges. Here, we synthesize technical expertise with practical, field-proven insights to empower you to achieve baseline resolution and accurate quantification of 2-Nonanol enantiomers.

Introduction: The Challenge of Resolving 2-Nonanol Enantiomers

2-Nonanol, a chiral secondary alcohol, presents a common challenge in stereoselective synthesis and analysis. The structural similarity of its (R)- and (S)-enantiomers necessitates the use of a chiral environment to achieve separation. HPLC with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose[1]. The success of this separation hinges on the intricate molecular interactions between the enantiomers and the chiral selector of the CSP, which are influenced by a multitude of experimental parameters. This guide will walk you through the critical factors for success and provide systematic troubleshooting strategies.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: I am seeing co-elution or very poor resolution of my 2-Nonanol enantiomers. Where do I start?

A1: Achieving chiral separation is a multi-faceted process. When faced with poor resolution, a systematic approach is crucial. The selection of the chiral stationary phase (CSP) is the most critical factor, followed by the optimization of the mobile phase.

Here is a logical workflow to troubleshoot this common issue:

Troubleshooting_Workflow Start Poor or No Resolution CSP_Selection 1. Evaluate Chiral Stationary Phase (CSP) Start->CSP_Selection Mobile_Phase 2. Optimize Mobile Phase Composition CSP_Selection->Mobile_Phase If CSP is appropriate Method_Parameters 3. Adjust Method Parameters Mobile_Phase->Method_Parameters End Improved Resolution Method_Parameters->End

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Step 1: Evaluate Your Chiral Stationary Phase (CSP)

The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. For alcohols like 2-Nonanol, polysaccharide-based CSPs are often the first choice.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs for their broad applicability. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are excellent starting points[2][3]. The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can interact via hydrogen bonding, dipole-dipole, and steric interactions. For instance, Chiralpak® AD-H is an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel and is known for its high success rate in separating a wide range of enantiomers, including alcohols[3][4].

  • Pirkle-Type (Brush-Type) CSPs: These CSPs offer an alternative selectivity to polysaccharide phases[5]. They function based on π-π interactions, hydrogen bonding, and dipole stacking[6]. While less common for simple alcohols, they can be effective, especially if the 2-Nonanol is derivatized to introduce aromatic groups.

  • Cyclodextrin-Based CSPs: These CSPs utilize a toroidal structure with a hydrophobic cavity, making them suitable for reversed-phase separations where inclusion complexation is the primary separation mechanism[7][8]. For 2-Nonanol, a non-aromatic alcohol, the interaction might be weaker compared to analytes that can fit snugly into the cavity.

If you are not achieving any separation, consider screening a column from a different class of CSPs.

Step 2: Optimize the Mobile Phase Composition

The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP.

  • Normal-Phase Mode: This is the most common mode for separating alcohols on polysaccharide CSPs. The mobile phase typically consists of a non-polar solvent (e.g., n-hexane, heptane) and a polar modifier, which is usually an alcohol (e.g., isopropanol, ethanol)[9]. The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP.

    • Actionable Insight: Systematically vary the percentage of the alcohol modifier. Start with a low concentration (e.g., 2-5% isopropanol in hexane) and gradually increase it. A lower modifier concentration generally leads to stronger analyte retention and can improve resolution, but may also lead to broader peaks.

  • Reversed-Phase Mode: While less common for underivatized alcohols, this mode can be effective with certain CSPs, particularly cyclodextrin-based ones[7]. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Step 3: Adjust Method Parameters

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral separations. Reducing the flow rate allows for more time for the enantiomers to interact with the CSP, which can enhance resolution[10][11].

  • Temperature: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations[10]. Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, in some cases, increasing the temperature can improve efficiency and even alter the elution order[12][13]. It is a valuable parameter to screen within a range of 10-40°C.

Q2: My peaks are present, but they are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often indicative of undesirable secondary interactions or issues with the mobile phase.

  • Mobile Phase Additives: For alcohols, which are neutral compounds, peak tailing is less likely to be caused by ionic interactions with the silica support. However, if your sample contains acidic or basic impurities, or if you are using a CSP with residual acidic or basic sites, peak shape can be affected. The addition of a small amount of a modifier can sometimes help. For instance, in normal phase, a very small amount of an acid (like trifluoroacetic acid - TFA) or a base (like diethylamine - DEA) can improve peak shape, but this is more relevant for acidic or basic analytes[14].

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a stronger solvent can lead to peak distortion.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing[14].

Q3: I have some separation, but it's not baseline. How can I optimize the resolution?

A3: Fine-tuning your method can often turn partial separation into baseline resolution.

Protocol 1: Systematic Mobile Phase Optimization

This protocol describes a systematic approach to optimizing the mobile phase composition in normal-phase mode.

  • Select a starting mobile phase: Begin with a mixture of n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

  • Equilibrate the column: Flush the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.

  • Inject your sample: Perform an initial injection and record the chromatogram.

  • Vary the modifier concentration: Adjust the percentage of IPA in increments of 2-3% (e.g., 98:2, 92:8, 90:10). Equilibrate the column for at least 15-20 minutes after each change in composition before injecting the sample.

  • Evaluate different alcohol modifiers: If IPA does not provide optimal resolution, switch to ethanol. Ethanol is more polar and can offer different selectivity[15]. Repeat step 4 with ethanol as the modifier.

Table 1: Effect of Mobile Phase Composition on 2-Nonanol Enantiomer Resolution (Hypothetical Data)

Mobile Phase (n-Hexane:Alcohol)Alcohol TypeRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
98:2Isopropanol15.216.51.3
95:5Isopropanol10.811.51.1
90:10Isopropanol7.17.50.8
95:5Ethanol12.313.21.4
90:10Ethanol8.59.21.2

Protocol 2: Optimization by Temperature Adjustment

This protocol details how to leverage column temperature to enhance separation.

  • Set initial conditions: Use the mobile phase composition that provided the best (even if not baseline) separation from Protocol 1.

  • Start at a low temperature: Set the column oven to 15°C and allow the system to equilibrate for at least 30 minutes.

  • Inject and record: Inject the sample and record the chromatogram.

  • Increase temperature incrementally: Increase the temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C).

  • Equilibrate and inject at each temperature: Allow the system to stabilize at each new temperature before injecting the sample.

  • Analyze the results: Compare the resolution values at each temperature to determine the optimum.

Optimization_Workflow cluster_0 Mobile Phase Optimization cluster_1 Temperature Optimization Start_MP Initial Mobile Phase (e.g., Hexane:IPA 95:5) Vary_Modifier Vary % Modifier Start_MP->Vary_Modifier Change_Modifier Change Modifier Type (e.g., IPA to Ethanol) Vary_Modifier->Change_Modifier If resolution is still poor Start_Temp Best Mobile Phase Vary_Modifier->Start_Temp Proceed with best mobile phase Vary_Temp Vary Temperature (e.g., 15°C to 35°C) Start_Temp->Vary_Temp

Caption: A workflow for optimizing mobile phase and temperature for improved resolution.

Frequently Asked Questions (FAQs)

  • Q: Should I consider Supercritical Fluid Chromatography (SFC) for separating 2-Nonanol enantiomers?

    • A: Yes, SFC is an excellent alternative to HPLC for chiral separations[16]. It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol co-solvent like methanol or ethanol[17]. SFC offers several advantages, including faster separations, reduced solvent consumption (making it a "greener" technique), and often unique selectivity[18][19]. Polysaccharide and Pirkle-type CSPs are compatible with SFC[5].

  • Q: Can I derivatize 2-Nonanol to improve its separation?

    • A: While not always necessary, derivatization can be a powerful strategy. Converting the hydroxyl group of 2-Nonanol to an ester or carbamate that contains a chromophore (e.g., a benzoyl or naphthoyl group) can enhance detection and introduce additional interaction sites (like π-π interactions) that can significantly improve chiral recognition, especially on Pirkle-type CSPs. However, derivatization adds an extra step to your sample preparation and you must ensure that the reaction does not cause racemization[20].

  • Q: How do I know which enantiomer is which?

    • A: HPLC analysis of a racemic mixture will show the separation of the two enantiomers, but it will not identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. To determine the elution order, you must analyze a pure standard of one of the enantiomers under the same chromatographic conditions.

  • Q: My column performance is degrading over time. What can I do?

    • A: Column degradation is often due to contamination or harsh mobile phase conditions. Always filter your samples and mobile phases. If performance degrades, you can try washing the column with a stronger solvent (as recommended by the manufacturer)[14]. For polysaccharide-based columns, be aware of restricted solvents; for example, some coated CSPs are not compatible with solvents like dichloromethane or tetrahydrofuran[21]. Using a guard column can also extend the lifetime of your analytical column.

References

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction.
  • (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • ResearchGate. (n.d.). Fast chiral supercritical fluid chromatography (SFC) separation of....
  • Royal Society of Chemistry. (2020, January 28). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Green Chemistry.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions.
  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography.
  • HPLC-MART. (n.d.). CHIRALPAK AD-H - Daicel - Normal-Phase.
  • (n.d.). Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation.
  • Regis Technologies. (n.d.). Other Chiral Phases.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
  • Chiralpedia. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs.
  • (2023, December 9). Enantiomer Separations.
  • (2024, June 12). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. PMC.
  • DAICEL CORPORATION. (n.d.). CHIRALPAK AD-H.
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
  • Phenomenex. (n.d.). Affordable.

Sources

Troubleshooting

Technical Support Center: Stabilizing (S)-(+)-2-Nonanol for Long-Term Storage

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of asymmetric syntheses or olfactory assays due to degraded chiral precursors. (S)-(+)-2-Nonanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of asymmetric syntheses or olfactory assays due to degraded chiral precursors. (S)-(+)-2-Nonanol (CAS 70419-06-6) is a chiral secondary alcohol with the molecular formula C9H20O[1]. While generally stable under ideal conditions, improper storage can lead to oxidation, moisture absorption, and subsequent loss of enantiomeric purity. This guide provides field-proven, self-validating protocols to ensure the long-term integrity of your (S)-(+)-2-Nonanol inventory.

Section 1: Chemical Stability & Degradation Pathways

Q: What is the primary degradation pathway for (S)-(+)-2-Nonanol during storage? A: The primary risk is oxidation. Because (S)-(+)-2-Nonanol is a secondary alcohol, it is inherently susceptible to oxidation, which converts the hydroxyl group into a carbonyl, forming 2-nonanone. This oxidation process requires the removal of the alpha-hydrogen (the hydrogen atom on the carbon bonded to the hydroxyl group). Once the ketone (2-nonanone) is formed, the reaction stops; secondary alcohols cannot be further oxidized to carboxylic acids because there are no remaining alpha-hydrogens on that carbon[2].

Q: Why does the enantiomeric purity (ee%) of my (S)-(+)-2-Nonanol degrade over time? A: Enantiomeric degradation is a direct consequence of the oxidation pathway described above. The stereocenter of (S)-(+)-2-Nonanol is located at the C2 carbon. When oxidative stress (from atmospheric oxygen or photo-oxidation) converts the alcohol to 2-nonanone, the sp3-hybridized chiral center is converted into an sp2-hybridized, planar, and achiral carbonyl carbon. Even if the ketone is later inadvertently reduced back to an alcohol during a reaction, it will form a racemic mixture, permanently destroying the enantiomeric excess (ee%) of your starting material.

OxidationPathway Nonanol (S)-(+)-2-Nonanol (Chiral Secondary Alcohol) Oxidation Oxidative Stress (O2, Light, Radicals) Nonanol->Oxidation Alpha-Hydrogen Abstraction Ketone 2-Nonanone (Achiral Ketone) Oxidation->Ketone Oxidation (Irreversible) Degradation Loss of Enantiomeric Purity Ketone->Degradation Racemization Risk

Degradation pathway of (S)-(+)-2-Nonanol via oxidative stress to 2-nonanone.

Section 2: Optimal Storage Protocols

Q: Should I store (S)-(+)-2-Nonanol at -80°C to maximize shelf life? A: No, this is a common misconception that can actually harm your reagent. The melting point of 2-nonanol is approximately -35°C[3]. Storing the compound at -80°C will freeze it solid. Repeated freeze-thaw cycles cause thermal expansion and contraction that can compromise the vial's seal. Furthermore, opening a cold vial immediately introduces atmospheric condensation (moisture) into the hygroscopic alcohol. The optimal storage temperature is 2-8°C (standard laboratory refrigerator).

Q: Why is Argon preferred over Nitrogen for purging the storage vials? A: While both are inert gases, Argon is significantly denser than ambient air, whereas Nitrogen has a density similar to air. When you purge a vial with Argon, the gas settles at the bottom, creating a heavy, protective "blanket" directly over the liquid phase of the (S)-(+)-2-Nonanol. This physically displaces oxygen and prevents oxidative degradation.

Section 3: Moisture Control & Handling

Q: How do I properly dry the solvent before storage without losing the compound? A: Use activated 3Å (Angstrom) molecular sieves. The kinetic diameter of a water molecule is roughly 2.8Å, allowing it to enter the pores of the 3Å sieve and become trapped. The (S)-(+)-2-Nonanol molecule is significantly larger and cannot enter the pores, ensuring that only water is removed without absorbing or catalyzing the degradation of the alcohol itself.

Quantitative Storage Parameters

Summarizing the causality discussed above, adhere to the following parameters for maximum stability:

ParameterSub-optimal ConditionOptimal ConditionCausality / Benefit
Temperature Room Temp (20-25°C)2-8°CPrevents volatilization and slows kinetic degradation without causing freezing[3].
Atmosphere Ambient AirArgon PurgedDisplaces O2, preventing oxidation to 2-nonanone[2].
Container Clear Glass/PlasticAmber Glass VialBlocks UV light, preventing photo-catalyzed radical oxidation.
Desiccant None3Å Molecular SievesTraps H2O (< 50 ppm) without absorbing the bulky secondary alcohol.

Step-by-Step Methodology: Inert Storage Preparation

To ensure a self-validating system, follow this protocol when receiving a new batch or returning an aliquot to storage.

Materials Needed:

  • Amber glass vials with PTFE-lined silicone septa caps.

  • Activated 3Å molecular sieves (oven-dried at 250°C for 12 hours, cooled in a desiccator).

  • Schlenk line or Argon gas cylinder with a needle attachment.

  • Parafilm or Teflon tape.

Procedure:

  • Sieve Addition: Add approximately 10% w/v of activated 3Å molecular sieves to a clean, dry amber glass vial.

  • Transfer: Transfer the (S)-(+)-2-Nonanol into the vial, filling it no more than 75% to leave adequate headspace for the inert gas.

  • Argon Purging: Insert the Argon gas needle through the septum, positioning the tip just above the liquid surface (do not bubble through the liquid to avoid volatilization). Insert a smaller "vent" needle into the septum to allow ambient air to escape.

  • Displacement: Purge with a gentle stream of Argon for 60-90 seconds.

  • Self-Validation (Sealing): Remove the vent needle first, wait 2 seconds, and then remove the Argon needle. Validation Check: Observe the PTFE septum; a slight outward bulge indicates positive Argon pressure, confirming an airtight, oxygen-free environment.

  • Secondary Seal: Wrap the cap tightly with Parafilm or Teflon tape to prevent gradual gas exchange.

  • Storage: Place the vial in a dark refrigerator at 2-8°C.

StorageWorkflow Start Raw (S)-(+)-2-Nonanol Drying Add 3Å Molecular Sieves (Moisture Removal) Start->Drying Purging Argon Gas Purge (Oxygen Displacement) Drying->Purging 24h Equilibration Sealing Seal in Amber Glass (Light Protection) Purging->Sealing Storage Store at 2-8°C (Thermal Stability) Sealing->Storage

Step-by-step stabilization and long-term storage workflow for (S)-(+)-2-Nonanol.

References

  • Wikipedia Contributors. "2-Nonanol." Wikipedia.[Link]

  • Clark, Jim. "The Oxidation of Alcohols." Chemistry LibreTexts.[Link]

Sources

Optimization

Diagnostic Matrix: Quantitative Impurity Profiling

Technical Support & Troubleshooting Portal: (S)-(+)-2-Nonanol Synthesis & Purification Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, achieving >99% enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support & Troubleshooting Portal: (S)-(+)-2-Nonanol Synthesis & Purification

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, achieving >99% enantiomeric excess (ee) and extreme chemical purity in chiral building blocks like (S)-(+)-2-Nonanol is critical. This guide synthesizes field-proven insights and mechanistic troubleshooting to help you resolve common impurity bottlenecks during asymmetric reduction and purification workflows.

Before altering your synthetic route, you must accurately identify the contaminant. The table below summarizes the quantitative data and physicochemical properties of the most common impurities found in crude (S)-(+)-2-Nonanol synthesized via the asymmetric reduction of 2-nonanone.

ImpurityChemical NatureTypical Crude Concentration (%)Boiling Point (°C)Detection MethodRemediation Strategy
(R)-(-)-2-Nonanol Enantiomer0.5 – 5.0%193 – 194Chiral GC-FIDStrict thermal control / Enzymatic resolution
2-Nonanone Ketone (Starting Material)1.0 – 15.0%195GC-MS / FT-IRDerivatization via Girard's Reagent T
3- / 4-Nonanol Positional Isomers0.1 – 2.0%~192 – 194GC-MSPre-reaction QC of starting material
Water (Moisture) Inorganic0.5 – 3.0%100Karl Fischer TitrationDesiccation over 3Å Molecular Sieves
Residual Solvents Organic (e.g., THF, IPA)100 – 5000 ppmVariableHeadspace GCHigh-vacuum drying at 40°C

Core Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) lower than the expected >99%? A1: The presence of the (R)-(-)-2-nonanol enantiomer is the primary cause of reduced optical purity. In asymmetric reduction workflows—such as those utilizing Yarrowia lipolytica alcohol dehydrogenases (1[1]) or Ru-BINAP catalysts—enantioselectivity is highly dependent on temperature control. Causality: Elevated reaction temperatures increase the kinetic energy of the system. This allows the substrate to overcome the activation energy barrier of the sterically disfavored transition state, leading to the formation of the (R)-enantiomer. Self-Validating Solution: Always run a parallel micro-scale reaction at 5°C lower than your target temperature. If the ee% increases in the micro-reactor, your primary reactor is running too warm and sacrificing stereocontrol for reaction velocity.

Q2: We are detecting unreacted 2-nonanone in our final product. Why is fractional distillation failing to remove it? A2: 2-Nonanone (b.p. ~195°C) and (S)-(+)-2-nonanol (b.p. ~193-194°C) have nearly identical boiling points, making standard fractional distillation highly inefficient. Causality: Asymmetric reductions often reach a thermodynamic equilibrium before 100% conversion, leaving trace starting ketones in the matrix. Self-Validating Solution: Do not rely on distillation. Instead, utilize chemical derivatization. Treat the crude mixture with Girard's Reagent T. This reagent reacts specifically with the carbonyl group of the unreacted 2-nonanone to form a highly water-soluble hydrazone complex. A simple aqueous wash will then partition the impurity entirely into the aqueous layer, leaving pure (S)-(+)-2-nonanol in the organic phase.

Q3: Our GC-MS shows structural isomers like 3-nonanol and 4-nonanol. Where do these originate? A3: These are not byproducts of your reduction step; they are carried over from impure starting materials. Causality: Industrial 2-nonanone is frequently synthesized via the Wacker oxidation of 1-nonene. If the 1-nonene feed contains internal alkenes (e.g., 2-nonene), the oxidation yields 3-nonanone. Your chiral catalyst will indiscriminately reduce these positional isomers into 3-nonanol and 4-nonanol. Solution: Implement a strict incoming QC protocol for 2-nonanone, requiring >99.5% isomeric purity before initiating the chiral reduction.

Experimental Workflows

Protocol: Self-Validating Chiral GC-FID Quantification

To accurately quantify both enantiomeric and chemical purity, Gas Chromatography equipped with a cyclodextrin-based chiral stationary phase (e.g., Chiraldex G-TA or Lipodex G) is the industry standard (2[2]).

Expertise Note (Causality): The cyclodextrin cavity forms transient inclusion complexes with the enantiomers. The (R)- and (S)-enantiomers exhibit different binding affinities due to steric interactions with the chiral phase, allowing for baseline resolution (3[3]).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the synthesized (S)-(+)-2-nonanol in 1 mL of HPLC-grade dichloromethane (DCM).

  • Internal Standard Addition: Add 10 µL of 1-octanol (10 mg/mL in DCM) to the vial. Causality: The internal standard validates the injection volume and detector response, ensuring quantitative reliability even if the GC split ratio fluctuates.

  • Column Setup: Install a Chiraldex G-TA capillary column (30 m × 0.25 mm i.d., 0.12 µm film thickness) (4[4]).

  • Instrument Parameters:

    • Injector Temperature: 220 °C (Split ratio 100:1 to prevent column overloading).

    • Detector Temperature (FID): 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Hold isothermally at 70 °C for 15 minutes to allow maximum interaction with the cyclodextrin phase, then ramp at 5 °C/min to 150 °C to elute heavier impurities[4].

  • System Suitability Test (SST): Inject a racemic 2-nonanol standard prior to your sample. The system is validated and ready for use only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥ 1.5.

Mechanistic Workflow Diagram

G SM Starting Material (2-Nonanone) Reaction Asymmetric Reduction (Biocatalytic/Ru-BINAP) SM->Reaction  Reductant Crude Crude (S)-(+)-2-Nonanol Mixture Reaction->Crude Imp_R (R)-(-)-2-Nonanol (Low Enantioselectivity) Crude->Imp_R Imp_K 2-Nonanone (Incomplete Conv.) Crude->Imp_K Imp_I 3-/4-Nonanol (SM Isomers) Crude->Imp_I Purification Purification (Derivatization & Distillation) Crude->Purification  Workup QC QC Validation (Chiral GC-FID) Purification->QC Final Pure (S)-(+)-2-Nonanol (>99% ee) QC->Final  Pass

Workflow of (S)-(+)-2-Nonanol synthesis identifying critical impurity introduction and removal phases.

References

  • Source: tandfonline.
  • Source: mst.
  • Source: nih.
  • Source: sigmaaldrich.

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for (S)-(+)-2-Nonanol Workup

Welcome to the Technical Support Center for Asymmetric Synthesis Workflows. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals refining the downstream workup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis Workflows. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals refining the downstream workup of (S)-(+)-2-Nonanol.

Whether your synthetic route relies on the asymmetric hydrogenation of 2-nonanone, Corey-Bakshi-Shibata (CBS) reduction[1], or biocatalytic reduction utilizing alcohol dehydrogenases (ADH)[2] or engineered P450 monooxygenases[3], the isolation phase is where yield and optical purity are most frequently compromised. As a chiral secondary alcohol with a hydrophobic nine-carbon aliphatic chain[4], (S)-(+)-2-Nonanol requires precise phase management and analytical rigor to prevent racemization and ensure high enantiomeric excess (ee)[5].

Workflow Visualization

WorkupWorkflow Start Asymmetric Reduction of 2-Nonanone Quench Reaction Quenching (MeOH/HCl or Buffer) Start->Quench Terminate reaction Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract Phase separation Filter Celite Filtration (Remove Precipitates) Extract->Filter Break emulsions Dry Drying (MgSO4) & Concentration Filter->Dry Isolate organic phase Purify Flash Chromatography (Hexane:EtOAc) Dry->Purify Crude (S)-(+)-2-Nonanol Analyze Chiral GC/HPLC (ee% Determination) Purify->Analyze Pure chiral product

Fig 1. Standardized downstream workup workflow for the isolation of (S)-(+)-2-Nonanol.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I getting persistent, unbreakable emulsions during the liquid-liquid extraction of (S)-(+)-2-Nonanol from the aqueous phase? Causality: In biocatalytic reductions (e.g., using ADH or CYP154A8 mutants), residual cellular proteins act as surfactants, stabilizing an oil-in-water emulsion[3]. In chemical reductions like the CBS reduction, the boron-nitrogen catalyst complexes can form gelatinous, polymeric precipitates upon aqueous quenching. Because 2-Nonanol is highly hydrophobic but possesses a polar hydroxyl head[4], it easily gets trapped in these interfacial emulsion layers. Solution: Do not attempt to separate the layers by force or extended waiting. Instead, denature the stabilizing agents. Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase, which forces the organic product into the ethyl acetate (EtOAc) layer (salting out). If the emulsion persists, filter the entire biphasic mixture through a tightly packed Celite pad under a vacuum. This physically strips the denatured proteins and boron precipitates, allowing for immediate and clean phase separation.

Q2: My isolated (S)-(+)-2-Nonanol has an off-odor and trace discoloration. How do I prevent catalyst or cofactor carryover? Causality: The long carbon chain of 2-Nonanol makes it an excellent solvent for trapping hydrophobic organic catalysts, unreacted 2-nonanone, or biphasic ionic liquids used in biocatalysis[2]. Solution: Implement a rigorous, chemically destructive washing sequence. Wash the organic phase sequentially with 1M HCl (to protonate and remove amine-based ligands or residual proteins), followed by saturated NaHCO₃ (to neutralize residual acid), and finally brine. This sequence ensures that any trace catalysts are ionized and partitioned into the aqueous waste.

Q3: The enantiomeric excess (ee) of my (S)-(+)-2-Nonanol is reading <85%, but the reaction was designed for >98% ee. Is this a reaction failure or a workup artifact? Causality: While thermal racemization during harsh distillation is possible, this is almost always an analytical artifact. Baseline resolution of (R)- and (S)-2-nonanol is notoriously difficult on standard analytical columns due to peak tailing caused by the free hydroxyl group interacting with silanol sites on the stationary phase. Solution: You must eliminate hydrogen bonding during analysis. Derivatize the alcohol to an acetate ester using acetic anhydride and pyridine before GC analysis[6]. This increases volatility and sharpens the peaks. Alternatively, utilize a specialized multidimensional gas chromatography (MDGC) setup or a heavily modified cyclodextrin-based chiral stationary phase[7][8].

Analytical Troubleshooting Logic

AnalyticalLogic LowEE Low ee% Detected (< 90%) CheckPeak Check Chromatogram: Baseline Resolution? LowEE->CheckPeak Derivatize Derivatize to Acetate or use MDGC CheckPeak->Derivatize No (Co-elution) CheckRxn Investigate Reaction (Catalyst/Temp) CheckPeak->CheckRxn Yes (True low ee) Resolved Accurate ee% Confirmed Derivatize->Resolved Re-analyze

Fig 2. Decision matrix for resolving low enantiomeric excess readouts during chiral analysis.

Self-Validating Experimental Protocol: Workup & Isolation

To ensure maximum yield and optical purity, execute the following self-validating methodology. Every step contains a built-in diagnostic check to ensure the causality of the chemistry is maintained.

Step 1: Reaction Quenching

  • Action: Cool the reaction vessel to 0°C. Slowly add pre-chilled Methanol (for borane-based reductions) or a pH 7.0 phosphate buffer (for biocatalytic reactions) dropwise until effervescence ceases.

  • Validation Check: Observe the gas evolution. The absence of bubbling upon the addition of the final 1 mL of quench solution validates the complete destruction of reactive hydrides.

Step 2: Liquid-Liquid Extraction

  • Action: Add Ethyl Acetate (EtOAc) to the quenched mixture in a 1:1 volume ratio. Add 0.5 volumes of saturated aqueous NaCl (brine). Agitate vigorously and allow the phases to separate. Extract the aqueous layer two additional times with fresh EtOAc.

  • Validation Check: Spot the final aqueous layer on a silica TLC plate and stain with Phosphomolybdic Acid (PMA). Heat the plate. The absence of a dark blue spot confirms the complete extraction of 2-Nonanol into the organic phase.

Step 3: Sequential Washing & Drying

  • Action: Combine the organic layers. Wash once with 1M HCl, once with saturated NaHCO₃, and once with brine. Dry the organic layer over anhydrous MgSO₄ for 15 minutes.

  • Validation Check: Test the aqueous runoff from the NaHCO₃ wash with pH paper. It must read strictly neutral/slightly basic (pH ~7.5-8.0). If it is acidic, the organic layer still contains acid traces and requires an additional wash. The MgSO₄ should flow freely like sand; if it clumps entirely, water is still present, and more drying agent is required.

Step 4: Concentration and Purification

  • Action: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a water bath temperature strictly below 35°C to prevent any risk of thermal degradation or volatilization of the product. Purify the crude oil via flash column chromatography (Silica gel, 90:10 Hexane:EtOAc).

  • Validation Check: Run a TLC of the purified fractions. (S)-(+)-2-Nonanol will appear as a single, distinct spot (Rf ~0.3 in 90:10 Hexane:EtOAc) when visualized with PMA stain.

Quantitative Data Presentation: Chiral Analysis Parameters

To accurately determine the enantiomeric excess of your isolated (S)-(+)-2-Nonanol, the analytical method must be rigorously defined. Below is a summarized comparison of validated chromatographic parameters for enantiodifferentiation[7][8][9].

Table 1: Analytical Parameters for the Enantiodifferentiation of 2-Nonanol

ParameterChiral GC (Direct)Chiral GC (Derivatized)Chiral HPLC
Analyte State Free HydroxylAcetate EsterFree Hydroxyl
Stationary Phase Diethyl-tert-butyl-silyl-β-cyclodextrinModified β-cyclodextrinPolysaccharide-based (e.g., Chiralcel OD-H)
Mobile Phase / Carrier Helium (Constant Flow)Helium (Constant Flow)Hexane / Isopropanol (98:2)
Detector FID or MSFID or MSUV (210 nm) or RID
Resolution Quality Moderate (Prone to tailing)High (Baseline resolution)High
Primary Advantage No extra synthetic stepsEliminates hydrogen bondingNon-destructive, high accuracy
Causality / Limitation Silanol interactions cause peak broadeningRequires prior esterification step2-Nonanol lacks a strong chromophore; RID preferred
References
  • A novel P450-based biocatalyst for the selective production of chiral 2-alkanols. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZoS8sGlO_2OwapwEnKjcSkDIsCgCK1bh2S1lFdXmSshwkywTiRMIViBK1fy4zyGctf0Gvl3tvACmoroh9ryQ6kxVDF0_NyCqjyjPngSD4IuxCXwkG2zb6tUBbWGCUyOKJzsLelIyDETmlURuZZkgXUoyOj1_uTzw=]
  • From Highly Enantioselective Monomeric Catalysts to Highly Enantioselective Polymeric Catalysts: Application of Rigid and Sterically Regular Chiral Binaphthyl Polymers to the Asymmetric Synthesis of Chiral Secondary Alcohols. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Of6FWxPHBMloXhV6GMCAZSGcal20msH-LUrnTkow03ZZHRxerkRKXvYJJc-S_ZPcYb1cYI7TvGqQVv4rRyhFQWCcjPIjPe152wzU0stsqaqOY0hXUGWbdYdje248C1qwzU2R]
  • CAS 628-99-9: (±)-2-Nonanol | CymitQuimica. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERn1eVBJrXsuzrp67ey5BrcjFxT5OAo-CpDgpNwDS116tvOs_LVUt1afr_nbOoa4NqL79hgD0aoIgO35m3g87xEEeG4xgBxma-coM7qkZAz4AeVxcso7LiGuBVPdz1ZYs=]
  • Cas 70419-06-6,(S)-(+)-2-NONANOL. lookchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvsrJS0WS55nYkurOo1Z_yxB5dGo1whLiN0ZV1L0hKoehNClimXL8ddUCbn1DvrMLFEVayERpKA91ZoSDe6_KggtGMIagqSIKeeTnTI9i4SQhNY8O4L_5a7LBP6rEgL7WF_V42Yk-WdW6awJfPa7RNyOGsme-QJgP1fxPiQXNEzbTEwbzPMqkSC5liSK4=]
  • 2-Nonanol | 628-99-9. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqFDPXRarAJV2QZH4RiHGVvHrtYGpPRcvpGFsgC0NV6QtwHHXLNwWiA-elQIL3IAx5xqT0yNf8qGvne_O1HWWRc4oJVgy4bgvSAaHcnSlNtMys6imqVRqyviHZpqOnCBUMJ0B4]
  • Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. srce.hr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHix3T4vqjT9LdTwLxP1l20PVuoLywumA8i6IfH7jCbf67TozjFOJR-RItcyRda3HE6JII8MGClJMZmCOczR8xUMqYvg5IGt_F-c7JdUfjxvglpEEmQ01-PudpIUg==]
  • Modified Cyclodextrins for Chiral Separation. ethernet.edu.et.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaDN3piA6w22lRHRoXDsXqgdoqfAKvSONkFBa42ghgQYj1nsp0SshlO8NvxepWQNlRQ86HWs185RCtb64cAnfOp2VIgWkjlXlNQomEnFC5fnSzY6EF5845YBWOeeB1-APV-MCVswbkWFPlkIN3YcEronz8Pat_cmFEHGWpZsxcs2__R-x1C3jtvHA7bF_DyYKXQjNWxrE2Opk4XCCTw==]
  • 3-Decanol | High-Purity Reagent for Research. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFea4tpkOgqtTFNUQTGDujpKgV9i62kVwm6hFUiX-AE26SnGra3_ZEILebZo0-BEqeVYUW6lDWDc731t_fa8tQClZzBVFGwxqPz9njsaWL-PSrs1Re9k9ZD2ykdELIMHvetNDAJyns=]
  • Development of Natural and Unnatural Metalloproteins for Abiotic Catalysis. escholarship.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyQabCGWg8WzBrW-fqVcPdqn7CvrTcGJl16HrxFY0WIHKWBYIHfyPpDSIN5TjwttN8G35lDLC-iBx_Gbhzfc6k0fhEYHMb5UjlOylsl2IWAf2d7gz4oLdHrcQCy_E8kW58FY3RpqUPnrw_mlbg7vIXnG_8CxM=]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: Advanced Methodologies for the Production of (S)-(+)-2-Nonanol

Executive Summary (S)-(+)-2-Nonanol is a highly valued chiral secondary alcohol utilized extensively as a chiral building block in pharmaceutical development and as a key stereoisomer in flavor and fragrance formulations...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(+)-2-Nonanol is a highly valued chiral secondary alcohol utilized extensively as a chiral building block in pharmaceutical development and as a key stereoisomer in flavor and fragrance formulations. The fundamental synthetic challenge lies in the precise establishment of the stereocenter at the C-2 position. Traditional chemical reductions of 2-nonanone yield racemic mixtures, necessitating advanced asymmetric strategies.

This guide provides an objective, data-driven comparison of the three most robust methodologies for synthesizing (S)-(+)-2-Nonanol: Biocatalytic Asymmetric Reduction , Lipase-Catalyzed Kinetic Resolution , and Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) . By dissecting the causality behind these mechanisms and providing self-validating experimental protocols, this guide empowers researchers to select the optimal route based on scalability, enantiomeric excess (ee), and environmental impact.

Mechanistic Evaluation of Synthesis Routes

Route A: Biocatalytic Asymmetric Reduction (ADH)

Mechanism & Causality: Alcohol dehydrogenases (ADHs) offer an elegant, direct route from 2-nonanone to (S)-2-nonanol. The causality of the high enantioselectivity stems from the highly constrained, stereospecific active site of the ADH enzyme, which dictates strict facial selectivity. The enzyme forces the hydride transfer from the cofactor (NADPH or NADH) exclusively to the Re-face of the carbonyl carbon. Because this is a reductive process, it requires a continuous supply of reduced cofactors. To make this economically viable, a coupled enzyme system (e.g., Glucose Dehydrogenase / Glucose) is employed to recycle the cofactor in situ[1].

Route B: Lipase-Catalyzed Kinetic Resolution

Mechanism & Causality: Kinetic resolution begins with inexpensive racemic 2-nonanol. The process utilizes Candida antarctica Lipase B (CALB), typically immobilized on an acrylic resin (Novozym 435). The causality of separation relies on Kazlauskas' rule: the active site of CALB accommodates the (R)-enantiomer much faster than the (S)-enantiomer due to the steric disparity between the small methyl group and the larger heptyl chain. Consequently, the (R)-enantiomer is rapidly acylated (using an acyl donor like vinyl acetate), while the (S)-enantiomer remains unreacted. The maximum theoretical yield for the target (S)-alcohol is strictly capped at 50%.

Route C: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Causality: For laboratories lacking biocatalytic infrastructure, chemical ATH using chiral Ruthenium(II) diamine complexes (e.g., Noyori-type catalysts) is the gold standard[2]. The chiral ligand creates a rigid, asymmetric pocket around the Ru metal center. Unlike traditional hydrogenation requiring high-pressure H₂, ATH utilizes a liquid hydrogen donor (such as an azeotropic mixture of formic acid and triethylamine). The reaction proceeds via a concerted outer-sphere mechanism, where a hydride from the metal and a proton from the ligand are transferred simultaneously to the ketone, yielding the (S)-alcohol.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each methodology based on standardized bench-scale optimizations.

MetricBiocatalytic Reduction (ADH)Kinetic Resolution (CALB)Asymmetric Transfer Hydrogenation (Ru-ATH)
Starting Material 2-NonanoneRacemic 2-Nonanol2-Nonanone
Max Theoretical Yield 100%50% (for the S-enantiomer)100%
Typical Isolated Yield 88 - 95%42 - 46%85 - 92%
Enantiomeric Excess (ee) > 99%> 99% (if reaction >50% conversion)92 - 96%
E-factor (Waste Generation) Low (Aqueous, biodegradable)Medium (Requires chromatography)Medium to High (Heavy metal, organic solvents)
Scalability Excellent (Requires pH stat)Good (Simple setup, low yield)Good (Requires strict inert atmosphere)
Primary Cost Driver Enzyme/Cofactor acquisitionLoss of 50% starting materialChiral Ruthenium catalyst

Visualizing the Workflows

Biocatalytic Cascade Pathway

The following diagram illustrates the coupled enzymatic system required to drive the reduction of 2-nonanone to (S)-2-nonanol while maintaining cofactor equilibrium.

ADH_Pathway Substrate 2-Nonanone ADH Alcohol Dehydrogenase (ADH) Substrate->ADH Product (S)-(+)-2-Nonanol ADH->Product NADP NADP+ ADH->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH + H+ NADPH->ADH Hydride Transfer GDH->NADPH Cofactor Recycling Gluconate Gluconic Acid GDH->Gluconate Glucose Glucose Glucose->GDH

Fig 1: ADH-mediated reduction of 2-nonanone with GDH-driven NADPH cofactor recycling.

Kinetic Resolution Workflow

This diagram maps the physical and chemical separation steps required when using a lipase to resolve a racemic mixture.

Kinetic_Resolution Racemate Racemic 2-Nonanol (R/S mixture) Reaction Enantioselective Acylation (Kazlauskas Rule) Racemate->Reaction Reagents Vinyl Acetate + CALB (Novozym 435) Reagents->Reaction R_Ester (R)-2-Nonyl Acetate (Esterified) Reaction->R_Ester Fast Reaction S_Alcohol (S)-(+)-2-Nonanol (Unreacted) Reaction->S_Alcohol No Reaction Separation Silica Gel Chromatography (Polarity Difference) R_Ester->Separation S_Alcohol->Separation Pure_S Pure (S)-(+)-2-Nonanol (>99% ee) Separation->Pure_S

Fig 2: CALB-catalyzed kinetic resolution of racemic 2-nonanol and subsequent chromatographic separation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to verify causality and prevent downstream failures.

Protocol A: Biocatalytic Reduction via ADH

This protocol utilizes an engineered ADH and a GDH recycling system.

  • System Initialization: In a 500 mL jacketed reactor, prepare 200 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 M D-glucose (cofactor recycling driver) and 1.0 mM NADP⁺.

  • Enzyme Addition: Add 200 mg of lyophilized Glucose Dehydrogenase (GDH) and 300 mg of (S)-selective Alcohol Dehydrogenase (ADH). Stir gently at 30°C.

  • Substrate Feeding: Slowly add 50 mmol of 2-nonanone. Note: 2-nonanone has low aqueous solubility; a biphasic system (e.g., 10% v/v hexane) or continuous slow feeding is required to prevent enzyme inhibition.

  • Self-Validating Checkpoint (pH Stat): The oxidation of glucose produces gluconic acid, which will rapidly drop the pH and denature the enzymes. You must use an automated titrator to add 1.0 M NaOH dropwise, maintaining the pH strictly at 7.0. The consumption of NaOH directly correlates to reaction conversion.

  • Monitoring & Extraction: Extract a 100 µL aliquot every 2 hours. Extract with ethyl acetate and analyze via Chiral GC (e.g., using a cyclodextrin-based chiral stationary phase). Once conversion >99% is reached, extract the entire aqueous phase with ethyl acetate (3 x 100 mL), dry over MgSO₄, and concentrate under vacuum to yield (S)-(+)-2-Nonanol.

Protocol B: Kinetic Resolution via CALB

This protocol isolates the (S)-enantiomer by selectively reacting away the (R)-enantiomer.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 50 mmol of racemic 2-nonanol in 100 mL of anhydrous hexane.

  • Acyl Donor Addition: Add 150 mmol of vinyl acetate. (Vinyl acetate is preferred over acetic acid because the byproduct is acetaldehyde, which tautomerizes and evaporates, rendering the acylation irreversible).

  • Catalyst Introduction: Add 500 mg of immobilized CALB (Novozym 435). Incubate the suspension at 40°C with orbital shaking (200 rpm).

  • Self-Validating Checkpoint (Conversion Monitoring): The critical failure point in kinetic resolution is over-reaction. If left too long, the enzyme will slowly begin acetylating the (S)-enantiomer, destroying your yield. Monitor the reaction strictly via GC. Stop the reaction exactly when the conversion of the alcohol to the ester reaches 50-52%.

  • Termination & Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. Separate the highly polar unreacted (S)-(+)-2-nonanol from the non-polar (R)-2-nonyl acetate using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Protocol C: Asymmetric Transfer Hydrogenation (ATH)

This protocol uses a Noyori-type Ruthenium catalyst[2].

  • Inert Atmosphere Preparation: Strict Schlenk line techniques are required. Flame-dry a 100 mL Schlenk flask and purge with Argon. Oxygen irreversibly deactivates the Ru(II) catalyst.

  • Reagent Mixing: Under Argon, add 10 mmol of 2-nonanone and 25 mL of a pre-degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Catalyst Addition: Add 0.05 mmol (0.5 mol%) of RuCl.

  • Reaction: Stir the mixture at 40°C for 16 hours. The evolution of CO₂ gas (from the decomposition of formic acid) serves as a visual indicator of active hydride transfer.

  • Workup: Quench the reaction with water (50 mL) and extract with dichloromethane (3 x 30 mL). Wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over Na₂SO₄, and purify via distillation. Verify ee% via Chiral GC.

Conclusion & Selection Guide

The selection of a synthesis route for (S)-(+)-2-Nonanol must be dictated by the laboratory's infrastructure and the project's scale:

  • Choose Biocatalytic Reduction (ADH) for large-scale, environmentally conscious manufacturing where >99% ee and high atom economy are paramount.

  • Choose Kinetic Resolution (CALB) for rapid, bench-scale syntheses where 50% material loss is acceptable in exchange for operational simplicity and avoidance of air-sensitive organometallics.

  • Choose Ru-ATH when high yields are required but biological infrastructure (pH stats, cofactor management) is unavailable, provided the lab is equipped for stringent air-free chemistry.

References

  • Scheps, D. et al. (2016). Entwicklung von Pseudomonas putida Ganzzellbiokatalysatoren zur Synthese oxyfunktionalisierter Verbindungen. Universitäts- und Landesbibliothek Düsseldorf. Available at:[Link]

  • Strohalm, H. et al. (2010). Preparation of passion fruit-typical 2-alkyl ester enantiomers via lipase-catalyzed kinetic resolution. Journal of Agricultural and Food Chemistry, 58(10):6328-33. Available at:[Link]

  • Reetz, M.T., & Li, X. (2006).An Efficient Catalyst System for the Asymmetric Transfer Hydrogenation of Ketones: Remarkably Broad Substrate Scope. Journal of the American Chemical Society, 128(4), 1044-1045.

Sources

Comparative

Comparative Biological Activity Guide: (S)-(+)-2-Nonanol vs. (R)-(-)-2-Nonanol

Executive Summary 2-Nonanol (C₉H₂₀O) is a naturally occurring secondary aliphatic alcohol with a chiral center at the C2 position, resulting in two distinct enantiomers: (S)-(+)-2-Nonanol and (R)-(-)-2-Nonanol [1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Nonanol (C₉H₂₀O) is a naturally occurring secondary aliphatic alcohol with a chiral center at the C2 position, resulting in two distinct enantiomers: (S)-(+)-2-Nonanol and (R)-(-)-2-Nonanol [1]. While they share identical physical properties such as boiling point and solubility, their three-dimensional spatial arrangements dictate profoundly different interactions with biological receptors.

This guide provides an objective, data-driven comparison of the biological activities of these two enantiomers, specifically focusing on their roles in mammalian enzymatic signaling (Protein Kinase C activation) and insect chemical ecology (pheromone signaling). Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind these differences and provides validated experimental protocols for evaluating their efficacy.

Chemical & Structural Profiling

Before evaluating biological activity, it is critical to establish the structural baseline of the enantiomers. The location of the hydroxyl group on the second carbon of the nine-carbon aliphatic chain creates a chiral center that drives stereospecific receptor binding[1].

Table 1: Physicochemical & Structural Comparison
Property(R)-(-)-2-Nonanol(S)-(+)-2-Nonanol
Chemical Formula C₉H₂₀OC₉H₂₀O
Stereochemistry R-configuration at C2S-configuration at C2
Natural Occurrence Insect pheromones, bacterial volatilesPlant metabolites, fungal volatiles
Odor Profile Fruity, herbaceous, slightly fattyEarthy, moldy, cheese-like
Primary Biological Target PKCα C1 Domain, Insect Olfactory ReceptorsWeak/Non-specific binding

Comparative Activity I: Mammalian Enzymatic Signaling (PKCα)

Mechanistic Causality

Protein Kinase C alpha (PKCα) is a critical enzyme in cellular signal transduction, traditionally activated by diacylglycerol (DAG) and membrane lipids. However, research demonstrates that long-chain n-alkanols can directly bind to the hydrophobic C1 domain of PKCα, acting as intrinsic activators independent of lipid membranes[2].

The binding pocket within the C1 domain exhibits strict stereoselectivity.[2]. Causality: The C1 domain contains spatially distinct hydrophilic and hydrophobic regions. The (R)-configuration optimally aligns the C2 hydroxyl group for hydrogen bonding with hydrophilic residues at the pocket's edge, while allowing the 7-carbon aliphatic tail to anchor deeply into the hydrophobic core. The (S)-configuration forces a steric clash or suboptimal hydrogen bonding, drastically reducing binding affinity and subsequent kinase activation[3].

PKCa_Activation R_Isomer (R)-(-)-2-Nonanol (Optimal Fit) C1_Domain PKCα C1 Domain (Hydrophobic Pocket) R_Isomer->C1_Domain High Affinity S_Isomer (S)-(+)-2-Nonanol (Steric Clash) S_Isomer->C1_Domain Low Affinity Activation High Kinase Activation (Signal Transduction) C1_Domain->Activation (R)-Isomer Bound No_Activation Low/No Activation C1_Domain->No_Activation (S)-Isomer Bound

Mechanism of stereoselective PKCα activation by 2-nonanol enantiomers.

Experimental Protocol: Lipid-Free In Vitro PKCα Kinase Assay

To validate that activation is an intrinsic receptor-ligand interaction rather than a secondary effect of membrane fluidity, a lipid-free assay system must be utilized[2].

  • Buffer Preparation: Prepare a lipid-free reaction buffer containing 20 mM HEPES (pH 7.4), 2 mM EGTA, and 10 mM MgCl₂. Causality: Omission of phosphatidylserine and DAG ensures any observed activation is solely due to the alkanol binding the C1 domain.

  • Enzyme Addition: Add 10 ng of recombinant human PKCα to the reaction wells.

  • Ligand Introduction: Introduce (R)-(-)-2-nonanol or (S)-(+)-2-nonanol dissolved in minimal DMSO (final assay concentration 1–10 mM). Include a DMSO-only vehicle control.

  • Substrate & ATP: Initiate the reaction by adding 50 µM of a fluorescently labeled PKC-specific peptide substrate and 10 µM ATP.

  • Kinetic Measurement: Measure phosphorylation kinetics via fluorescence polarization over 30 minutes at 30°C. Calculate the relative activation fold over the vehicle control.

Comparative Activity II: Chemical Ecology (Pheromone Signaling)

Mechanistic Causality

In the field of entomology, 2-nonanol is a potent volatile organic compound. In the sugar beet root maggot (Tetanops myopaeformis),[4].

Biosynthetic pathways in male T. myopaeformis flies stereoselectively produce the (R)-(-)-2-nonanol enantiomer to facilitate lekking behavior (collective male territories to attract females)[5]. Causality: Insect Odorant Receptors (ORs) are heteromeric ion channels that have co-evolved with specific semiochemicals. The binding pocket of the T. myopaeformis OR is stereocomplementary exclusively to the (R)-isomer. Binding of (R)-(-)-2-nonanol induces a conformational shift that opens the ion channel, firing an action potential to the antennal lobe[6]. The (S)-enantiomer, which is not naturally produced by the males, fails to properly dock in the OR, eliciting weak to no behavioral attraction[4].

Pheromone_Signaling Male_Fly Male T. myopaeformis (Biosynthesis) R_Pheromone (R)-(-)-2-Nonanol (Aggregation Pheromone) Male_Fly->R_Pheromone Release OR_Receptor Antennal Olfactory Receptor (Stereospecific Binding) R_Pheromone->OR_Receptor Detection Behavior Lekking & Mating Behavior (Target Attraction) OR_Receptor->Behavior Action Potential

Olfactory signaling pathway of (R)-(-)-2-nonanol as an aggregation pheromone.

Experimental Protocol: Field Trapping & Behavioral Assay

To objectively compare the attractant efficacy of the enantiomers, a self-validating field trapping protocol is required.

  • Lure Formulation: Load polyethylene vials with 600–800 mg of >98% pure (R)-(-)-2-nonanol, (S)-(+)-2-nonanol, or a racemic mixture[4].

  • Trap Selection: Utilize standard orange sticky stakes. Causality: T. myopaeformis exhibits a strong innate visual preference for the orange spectrum. Combining this visual cue with the olfactory cue creates a synergistic trap that maximizes capture rates and accurately reflects biological attraction.

  • Deployment: Deploy the traps in a randomized complete block design within a target field (e.g., sugar beet crops). Maintain unbaited orange stakes as negative controls.

  • Data Collection: Record male and female capture rates over a 7- to 14-day period. Perform GC-MS headspace analysis on captured males to verify endogenous (R)-(-)-2-nonanol production[7].

Summary of Quantitative Biological Efficacy

Table 2: Comparative Biological Data Summary
Assay / Target(R)-(-)-2-Nonanol Efficacy(S)-(+)-2-Nonanol EfficacyConclusion
PKCα Activation (Lipid-Free) High (Potent, concentration-dependent activation)Low (Minimal activation)The C1 domain binding pocket is highly stereoselective for the R-configuration.
T. myopaeformis Attraction High (Primary aggregation pheromone component)Low (Weak to no attraction)Olfactory receptors have evolved to exclusively recognize the male-produced R-enantiomer.
Endogenous Production Yes (Produced by male insects)No (Absent in male headspace volatiles)Biosynthetic pathways in target insects are stereospecific.

References

  • Slater, S. J., Malinowski, S. A., & Stubbs, C. D. (2004). "The nature of the hydrophobic n-alkanol binding site within the C1 domains of protein kinase Calpha." Biochemistry, 43(23), 7601-7609. Source: PubMed. URL:[Link]

  • Wenninger, E. J., & Eigenbrode, S. D. (2020). "Optimizing a pheromone lure for the sugar beet root maggot fly, Tetanops myopaeformis." Journal of Applied Entomology / ResearchGate. Source: ResearchGate. URL:[Link]

  • Wenninger, E. J., et al. (2017). "Aggregation Behavior and a Putative Aggregation Pheromone in Sugar Beet Root Maggot Flies (Diptera: Ulidiidae)." Journal of Insect Science, 17(5): 104. Source: ResearchGate. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12367, 2-Nonanol." PubChem. Source: NIH. URL:[Link]

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for (S)-(+)-2-Nonanol Quantification

As a Senior Application Scientist, the question is not merely if a method can measure an analyte, but with what degree of certainty, reliability, and robustness it can do so. The enantiomeric purity of a chiral molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the question is not merely if a method can measure an analyte, but with what degree of certainty, reliability, and robustness it can do so. The enantiomeric purity of a chiral molecule like (S)-(+)-2-Nonanol is a critical quality attribute in pharmaceuticals, agrochemicals, and fragrance industries, where the biological activity can be stereospecific. Consequently, the analytical method used to quantify the enantiomeric excess must be rigorously validated to ensure it is fit for its intended purpose.

This guide provides an in-depth comparison of common analytical techniques and a detailed framework for the validation of a chosen method for (S)-(+)-2-Nonanol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins a robust and trustworthy analytical procedure.

Choosing the Right Tool: A Comparison of Chiral Separation Techniques

The determination of enantiomeric excess for a chiral alcohol like 2-Nonanol primarily relies on two powerful chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.[4]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile enantiomers on a chiral stationary phase (CSP) within a capillary column.Separation of enantiomers in the liquid phase on a chiral stationary phase (CSP).
Analyte Suitability Ideal for volatile and thermally stable compounds like 2-Nonanol.[5]Versatile for a wide range of compounds, including non-volatile and polar molecules.
Derivatization Often not required for volatile alcohols, allowing for direct analysis.[6] May be used to enhance resolution.[7]May be required for detection (e.g., UV-active derivatizing agent) or to improve separation on an achiral column.[4]
Instrumentation Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).HPLC system with a UV, Diode Array (DAD), or Mass Spectrometer (MS) detector.
Advantages High separation efficiency, faster analysis times, direct analysis for volatile alcohols.Wide applicability, numerous commercially available CSPs for various compound classes.[8]
Disadvantages Limited to thermally stable and volatile compounds. High temperatures can risk racemization.[9]Can consume larger volumes of organic solvents; may require derivatization, adding complexity.

Expert Rationale: For (S)-(+)-2-Nonanol, a volatile secondary alcohol, Chiral Gas Chromatography with a Flame Ionization Detector (GC-FID) is the more direct and often preferred method. It avoids the need for derivatization, simplifying sample preparation and reducing potential sources of error. This guide will therefore focus on the validation of a Chiral GC-FID method.

The Validation Framework: A Systematic Approach to Method Verification

Method validation is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The workflow begins with method development and optimization, followed by a rigorous validation phase as outlined by ICH Q2(R1).[1][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (e.g., Cyclodextrin-based) Dev->Screen_CSP Optimize Optimize GC Parameters (Temp Program, Flow Rate) Screen_CSP->Optimize SysSuit System Suitability Optimize->SysSuit Optimized Method Specificity Specificity / Selectivity SysSuit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow from method development to validation for a chiral GC assay.

The validation parameters are not independent; they are interconnected, forming a self-validating system where foundational elements like specificity underpin the quantitative assessments of accuracy and precision.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Limits Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Precision SystemSuitability->Robustness

Caption: Interrelationship of key validation parameters for a chiral method.

Key Validation Parameters: Protocols and Acceptance Criteria

The following sections provide detailed protocols for validating a chiral GC-FID method for the quantification of (S)-(+)-2-Nonanol, with a focus on quantifying the (R)-(-)-2-Nonanol enantiomer as a chiral impurity.

Specificity (Selectivity)

Causality: Specificity is the cornerstone of a chiral purity method. It provides absolute proof that the analytical signal is solely attributable to the analyte of interest, free from interference from its enantiomer, impurities, or matrix components. For a chiral method, this is primarily demonstrated by achieving baseline resolution between the two enantiomers.[11][12]

Experimental Protocol:

  • Prepare Solutions: Create separate solutions of a blank (solvent), a certified reference standard of (S)-(+)-2-Nonanol, a standard of (R)-(-)-2-Nonanol (if available), and a racemic (50:50) mixture of 2-Nonanol.

  • Analysis: Inject each solution into the GC system.

  • Evaluation:

    • Confirm that no peaks are observed at the retention times of the enantiomers in the blank chromatogram.

    • Verify the retention times of the individual (S) and (R) enantiomers.

    • In the racemic mixture chromatogram, calculate the resolution between the two enantiomer peaks.

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Resolution (Rₛ) Rₛ ≥ 1.7Ensures accurate integration and quantification of each peak, especially for the minor enantiomer.[13]
Interference No co-eluting peaks at the retention times of the enantiomers.Confirms the method's ability to unequivocally assess the analyte.
Linearity and Range

Causality: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response. This is critical for accurately quantifying the undesired enantiomer over a range of possible concentrations, from its quantitation limit up to a level exceeding its specification limit.[13]

Experimental Protocol:

  • Prepare Stock Solutions: Create a stock solution of the bulk (S)-(+)-2-Nonanol and a separate stock solution of the (R)-(-)-2-Nonanol enantiomeric impurity.

  • Create Calibration Series: Prepare a series of at least five calibration standards by spiking the (S)-(+)-2-Nonanol solution with increasing amounts of the (R)-(-)-2-Nonanol impurity. The range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the impurity specification limit.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Construct a calibration curve by plotting the mean peak area of the (R)-(-)-enantiomer against its known concentration. Perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Correlation Coefficient (r²) r² ≥ 0.997Indicates a strong linear relationship between concentration and response.[10]
Range From LOQ to 120% of the impurity specification.Confirms the method is suitable for its intended quantitative purpose across a defined interval.[14][15]
Y-intercept Should be close to zero.A significant y-intercept may indicate systematic error or bias.
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. In the context of a chiral impurity, it is typically assessed through recovery studies, which confirm that the method can accurately quantify the undesired enantiomer when it is added to the drug substance.[12]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples of (S)-(+)-2-Nonanol spiked with the (R)-(-)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze all nine samples using the validated method.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Acceptance Criteria:

ParameterConcentration LevelAcceptance Criterion
Percent Recovery 50%, 100%, 150% of specification90.0% to 110.0%
Mean Recovery Average of all levels95.0% to 105.0%

Note: Acceptance criteria can be wider for impurity analysis compared to assay methods.[10]

Precision

Causality: Precision assesses the degree of scatter between a series of measurements from the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst precision).[16]

Experimental Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare a single homogeneous sample of (S)-(+)-2-Nonanol containing the (R)-(-)-enantiomer at 100% of the specification limit.

    • Perform at least six consecutive injections of this sample during the same analytical run.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the peak area of the (R)-(-)-enantiomer.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions to assess the method's long-term variability within the laboratory.

Acceptance Criteria:

ParameterLevelAcceptance Criterion (%RSD)
Repeatability Impurity at 100% of spec≤ 15%
Intermediate Precision Impurity at 100% of spec≤ 20%

Note: Tighter criteria (e.g., ≤ 5%) would apply to the major (S)-(+) peak. The criteria for the trace impurity are typically wider.[13]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: These parameters define the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[17] For a chiral purity method, the LOQ of the undesired enantiomer is a critical performance characteristic.[13]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Analyze a blank sample and determine the magnitude of the baseline noise in the region where the (R)-(-)-enantiomer elutes.

  • Prepare Dilute Solutions: Prepare and inject a series of increasingly dilute solutions of the (R)-(-)-enantiomer.

  • Evaluation:

    • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be evaluated and meet the acceptance criteria (e.g., ≤ 20%).

Acceptance Criteria:

ParameterAcceptance CriterionRationale
LOD S/N ratio ≥ 3Ensures the analyte can be reliably distinguished from noise.[13]
LOQ S/N ratio ≥ 10The minimum concentration for reliable quantitative results.[13]
Robustness

Causality: Robustness demonstrates the reliability of a method with respect to small but deliberate variations in its parameters. This provides confidence that the method will perform consistently during routine use. The evaluation of robustness should ideally be considered during the development phase.[15]

Experimental Protocol:

  • Identify Critical Parameters: For a GC method, these include oven temperature ramp rate, carrier gas flow rate, injection port temperature, and split ratio.

  • Vary Parameters: Prepare a system suitability solution (e.g., a racemic mixture). Analyze this solution while systematically varying each parameter (e.g., flow rate ± 10%, temperature ± 2°C).

  • Evaluation: Assess the impact of these changes on critical system suitability parameters, particularly the resolution (Rₛ) between the enantiomers.

Acceptance Criteria:

Parameter VariedAcceptance Criterion
GC Oven Temperature (± 2°C)System suitability criteria (e.g., Rₛ ≥ 1.7) are met.
Carrier Gas Flow Rate (± 10%)System suitability criteria (e.g., Rₛ ≥ 1.7) are met.
Injection Volume (± 10%)System suitability criteria (e.g., Rₛ ≥ 1.7) are met.

Conclusion

The validation of an analytical method for quantifying (S)-(+)-2-Nonanol is a multi-faceted process that provides a comprehensive understanding of the method's capabilities and limitations. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a laboratory can ensure the generation of reliable, high-quality data that is defensible and fit for its intended purpose in a regulated environment. A well-validated chiral GC method provides the necessary analytical confidence to control the enantiomeric purity of (S)-(+)-2-Nonanol, ultimately ensuring the quality and safety of the final product.

References

  • Benchchem. A Comparative Guide to Chiral HPLC and GC Analysis for Enantiomeric Excess (ee) Determination of 2-Methyl-1-hexanol.
  • Health Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. 2015.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Benchchem. Application Note: Chiral Separation of 2-Methyl-5-nonanol Enantiomers by Gas Chromatography.
  • YouTube. Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. 2021.
  • Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. 2026.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. 2025.
  • Blomberg LG, Wan H. Determination of enantiomeric excess by capillary electrophoresis. Electrophoresis. 2000;21(10):1940-52.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • ResearchGate. ROBUSTNESS OF CHIRAL LC METHOD.
  • Benchchem. A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation.
  • PMC. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. 2024.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. 2011.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates.
  • ACS Publications. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography | The Journal of Organic Chemistry. 2013.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T.
  • PubMed. Determination of absolute configuration of secondary alcohols using thin-layer chromatography. 2013.
  • PMC. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
  • PMC. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. 2013.
  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
  • ResearchGate. Competing Enantioselective Conversion (CEC) method to determine absolute configuration of secondary alcohols.
  • PMC. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods.
  • IKEV. VALIDATION OF ANALYTICAL METHODS.
  • ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. 2026.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2006.
  • RSC Publishing. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. 2017.
  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Analytical method validation: A brief review. 2022.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. 2025.
  • BioPharm International. Method Validation Guidelines.
  • Benchchem. A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of BOC-L-Alanine Benzyl Ester.
  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. 2023.
  • Validation of analytical methods for active constituents and agricultural products. 2014.
  • AZ chrom s.r.o. Chiral Gas Chromatography.
  • PMC. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. 2022.

Sources

Comparative

Comparative Study of Catalysts for the Asymmetric Synthesis of 2-Nonanol: A Technical Guide

Executive Summary & Scientific Context As a Senior Application Scientist specializing in asymmetric catalysis, I frequently encounter the synthetic hurdle of reducing unactivated aliphatic ketones. Synthesizing enantiopu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As a Senior Application Scientist specializing in asymmetric catalysis, I frequently encounter the synthetic hurdle of reducing unactivated aliphatic ketones. Synthesizing enantiopure 2-nonanol—a critical chiral building block in flavor chemistry, pheromone synthesis, and pharmaceutical development—presents a formidable steric challenge. Unlike aryl-alkyl ketones (such as acetophenone), the prochiral faces of 2-nonanone possess minimal steric differentiation between the methyl (-CH₃) and heptyl (-C₇H₁₅) flanking groups[1]. Achieving high enantiomeric excess (ee) requires catalysts with exquisitely constrained chiral environments.

This guide objectively compares the two leading paradigms for this transformation: Transition Metal Catalysis (specifically Ruthenium-catalyzed Asymmetric Transfer Hydrogenation) and Biocatalysis (utilizing Alcohol Dehydrogenases and whole-cell systems)[1].

Transition Metal Catalysis: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

Noyori-type Ru(II) complexes, such as RuCl(p-cymene)[(R,R)-TsDPEN], operate via an outer-sphere bifunctional mechanism[1]. The spatial arrangement of the chiral diamine ligand dictates the trajectory of the incoming ketone. The ruthenium hydride (Ru-H) and the ligand's amine proton (N-H) simultaneously interact with the ketone's carbonyl carbon and oxygen, forming a highly organized six-membered transition state. This concerted transfer avoids high-energy intermediates and allows for the discrimination of the subtly different aliphatic chains of 2-nonanone, yielding high enantiomeric excess[1],[2].

Experimental Protocol: Ru-ATH of 2-Nonanone

This protocol is designed as a self-validating system; the use of an internal standard ensures accurate conversion tracking, while chiral GC confirms stereoselectivity.

  • Preparation: In an argon-filled glovebox, dissolve 0.1 mol% of the Ru(II)-TsDPEN catalyst in anhydrous isopropanol (which acts as both the solvent and the hydrogen donor).

  • Substrate Addition: Add 2-nonanone to achieve a 0.1 M concentration[2].

  • Activation: Introduce 2 mol% of sodium isopropoxide (NaOiPr). Causality: The strong base is strictly required to eliminate HCl from the precatalyst, generating the active 16-electron Ru-amide species.

  • Reaction: Stir the mixture at 40 °C for 4–10 hours. Monitor the reaction via GC-FID.

  • Workup & Validation: Quench the reaction with water to deactivate the catalyst. Extract with diethyl ether. Analyze the organic layer via chiral GC to determine the ee%.

RuATH Ketone 2-Nonanone (Prochiral Substrate) TS Six-Membered Transition State Ketone->TS Isopropanol (H-donor) Catalyst Ru(II)-TsDPEN Catalyst Bifunctional Activation Catalyst->TS Hydride & Proton Transfer TS->Catalyst Catalyst Regeneration Product Chiral 2-Nonanol (>95% ee) TS->Product Stereoselective Release

Figure 1: Outer-sphere bifunctional mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation.

Biocatalysis: Alcohol Dehydrogenases (ADH) & Whole-Cell Systems

Mechanistic Causality

Biocatalysts leverage a highly evolved hydrophobic binding pocket to enforce strict stereocontrol. While many wild-type reductases follow Prelog's rule (yielding S-alcohols), specific strains like Acetobacter pasteurianus GIM1.158 possess anti-Prelog reductases, selectively yielding (R)-2-nonanol[1]. Additionally, isolated ADHs from Lactobacillus brevis (LbADH) or Leifsonia sp. show broad substrate tolerance for aliphatic ketones and deliver >99% ee[3],[4]. The primary challenge in biocatalysis is cofactor (NADH/NADPH) dependency, which is elegantly solved by using isopropanol as a co-substrate to drive in-situ cofactor regeneration[1],[3].

Experimental Protocol: Whole-Cell Bioreduction
  • Biocatalyst Preparation: Cultivate Acetobacter pasteurianus cells. Harvest via centrifugation and wash the wet biomass with a pH 5.0 phosphate buffer to maintain optimal enzymatic conformation[1].

  • Reaction Setup: Resuspend the wet cells in the buffer. Add 2-nonanone as the substrate and isopropanol as the co-substrate. Causality: Isopropanol is oxidized to acetone by the cells, simultaneously regenerating the NADH required for the reduction of 2-nonanone[1].

  • Biotransformation: Incubate the mixture at 35 °C with orbital shaking (200 rpm) for 70 minutes. The mild temperature prevents enzyme denaturation while maximizing kinetic turnover[1].

  • Extraction & Validation: Centrifuge to pellet the biomass. Extract the supernatant with ethyl acetate, dry over anhydrous Na₂SO₄, and analyze via chiral GC to confirm >99% ee[1].

Biocatalysis Substrate 2-Nonanone Enzyme Alcohol Dehydrogenase (e.g., A. pasteurianus) Substrate->Enzyme Binds Hydrophobic Pocket Product (R)-2-Nonanol (>99% ee) Enzyme->Product Anti-Prelog Reduction NAD NAD+ Enzyme->NAD Oxidation NADH NADH + H+ NADH->Enzyme Hydride Transfer NAD->NADH In-situ Regeneration IPA Isopropanol IPA->NAD H-donor Acetone Acetone IPA->Acetone Byproduct

Figure 2: Biocatalytic reduction cycle featuring in-situ cofactor regeneration via isopropanol.

Quantitative Performance Comparison

To facilitate strategic decision-making in process development, the following table synthesizes the performance metrics of these catalytic systems based on verified literature.

Catalyst SystemSpecific Catalyst / StrainYield (%)Enantiomeric Excess (ee %)TOF (h⁻¹) / TimeOptimal Conditions
Transition Metal (ATH) Ru(II)-TsDPEN>95%~95%~1.5 × 10⁴[2]40 °C, Isopropanol, NaOiPr base
Whole-Cell Biocatalysis Acetobacter pasteurianus~95%[1]>99% (R-enantiomer)[1]70 min reaction time[1]35 °C, pH 5.0, Isopropanol
Isolated Enzyme Lactobacillus brevis ADH>90%>99%[4]High TON (with ionic liquids)[4]Aqueous buffer, cofactor regeneration
Isolated Enzyme Leifsonia sp. LSADH>90%>99%[3]24 h reaction time[3]25 °C, pH 7.0, NADH, Isopropanol[3]

Strategic Conclusion

For rapid, highly scalable industrial synthesis where a ~95% ee is acceptable, Ruthenium-catalyzed ATH remains the gold standard due to its exceptional Turnover Frequencies (TOF) and robust nature in organic solvents[2]. Conversely, for pharmaceutical applications demanding absolute stereochemical purity (>99% ee), biocatalysis—particularly using whole-cell A. pasteurianus or isolated LbADH—is superior[1],[4]. The choice ultimately hinges on the balance between required optical purity, solvent constraints, and downstream purification capabilities.

References

  • Benchchem. "2-Nonanol | 628-99-9". Benchchem.
  • Baratta, W., et al. "Synthesis of [RuX(CO)(dppp)(NN)]Cl Complexes and Their Use as Catalysts for Transfer Hydrogenation". Organometallics (ACS Publications).
  • Leuchs, S., et al. "Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations".
  • Inoue, K., et al. "Purification and Characterization of a Novel Alcohol Dehydrogenase from Leifsonia sp. Strain S749: a Promising Biocatalyst for an Asymmetric Hydrogen Transfer Bioreduction". PMC.

Sources

Validation

References 2-Nonanol | C9H20O | CID 12367 - PubChem - NIH, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYgVtK7lT8d0hoKuyWE4wON-wTqdj8V3essjoPaqTiMF5vRpHosey1GTS1fhemqHXTQS7pkqmLmvlw-cpj5OGDTvCqd1FKHfBaV-_3bp1kUQ4b6qKz2wQtpHsdYpkWyHNFOVumQ2AJjQTrBeEtQ== Asymmetric Reduction of Ketones by Geotrichum candidum - Kyoto University Research Information Repository, kyoto-u.ac.jp, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgQScgKoT_WXbmojgiQQSwFR1canPVnUR5rERjUtgDFjnSNU16RFyQE9nZMGkHtbMJoX4ZBk7Zwv3JU1ClduyJtf_ClkvUiDIi8UzJuf34nhNa55MwlSRdX6pk9Rk9N3LPpMD02bMemq-k6LfPxSN08wDPpKg4RvHFFQC0nYRO6bL4uLvMjMUsMpWbXM8u Enantiocomplementary Yarrowia lipolytica Oxidoreductases: Alcohol Dehydrogenase 2 and Short Chain Dehydrogenase/Reductase - MDPI, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcQXYqbDHuB2asDuiCMPEPeQYKqH73kZ9wzlrlcckIEII-PfUnrJrqoas2KdLd0HZ2KXdIMnc4uhM7xbETU1RHPdwe0Wa6do9LJCg1Nx1d6rwCVvswCmaXthuqjWK0U0z Study for the determination of the absolute configuration of fluoromethylated secondary alcohols by the modified Mosher method - ElectronicsAndBooks, electronicsandbooks.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHpvG2Xu2s0nsE_3YIyzNvgauQZQk-vdBA1r4pDfEXyv4XaJSn0Ut7fCmo8fffJdQBwnyydlxAr59jmT34uFCMSCoGtJGcoda0tzFITPjHm1hjscdMrv8i_tV6WZu6M2JvqO6M0j2cZgST93iUvGOnYcBHxD6Ivt0tQA66SEgJ4jHXIOC1QHJy5OELgjcYfN9UnuBeVe_3g6hDiGKacaHfBXAYVQ0a6cfieTR8qdw8SpF2hrPdowk9ZjddD0ZMjA=

[label="Verified (S)-(+)-2-Nonanol", fillcolor="#34A853", font Fig 1: Orthogonal cross-validation workflow for confirming chiral and structural purity of 2-Nonanol. Conclusion For rigorous drug development and chemical s...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Verified (S)-(+)-2-Nonanol", fillcolor="#34A853", font

Fig 1: Orthogonal cross-validation workflow for confirming chiral and structural purity of 2-Nonanol.

Conclusion For rigorous drug development and chemical synthesis, treating analytical methodologies as isolated silos is a recipe for failure. By coupling the macroscopic confirmation of polarimetry with the precise enantiomeric quantification of chiral GC and the absolute stereochemical assignment of Mosher's ester NMR, researchers establish a closed-loop, self-validating system. This multi-modal approach ensures that the (S)-(+)-2-Nonanol utilized in your downstream applications is structurally flawless and stereochemically pure.

References[3] 2-Nonanol | C9H20O | CID 12367 - PubChem - NIH, nih.gov, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnYgVtK7lT8d0hoKuyWE4wON-wTqdj8V3essjoPaqTiMF5vRpHosey1GTS1fhemqHXTQS7pkqmLmvlw-cpj5OGDTvCqd1FKHfBaV-_3bp1kUQ4b6qKz2wQtpHsdYpkWyHNFOVumQ2AJjQTrBeEtQ==[2] Asymmetric Reduction of Ketones by Geotrichum candidum - Kyoto University Research Information Repository, kyoto-u.ac.jp, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgQScgKoT_WXbmojgiQQSwFR1canPVnUR5rERjUtgDFjnSNU16RFyQE9nZMGkHtbMJoX4ZBk7Zwv3JU1ClduyJtf_ClkvUiDIi8UzJuf34nhNa55MwlSRdX6pk9Rk9N3LPpMD02bMemq-k6LfPxSN08wDPpKg4RvHFFQC0nYRO6bL4uLvMjMUsMpWbXM8u[1] Enantiocomplementary Yarrowia lipolytica Oxidoreductases: Alcohol Dehydrogenase 2 and Short Chain Dehydrogenase/Reductase - MDPI, mdpi.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcQXYqbDHuB2asDuiCMPEPeQYKqH73kZ9wzlrlcckIEII-PfUnrJrqoas2KdLd0HZ2KXdIMnc4uhM7xbETU1RHPdwe0Wa6do9LJCg1Nx1d6rwCVvswCmaXthuqjWK0U0z[4] Study for the determination of the absolute configuration of fluoromethylated secondary alcohols by the modified Mosher method - ElectronicsAndBooks, electronicsandbooks.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJHpvG2Xu2s0nsE_3YIyzNvgauQZQk-vdBA1r4pDfEXyv4XaJSn0Ut7fCmo8fffJdQBwnyydlxAr59jmT34uFCMSCoGtJGcoda0tzFITPjHm1hjscdMrv8i_tV6WZu6M2JvqO6M0j2cZgST93iUvGOnYcBHxD6Ivt0tQA66SEgJ4jHXIOC1QHJy5OELgjcYfN9UnuBeVe_3g6hDiGKacaHfBXAYVQ0a6cfieTR8qdw8SpF2hrPdowk9ZjddD0ZMjA=

Comparative

A Comparative Guide to the Inter-laboratory Validation of (S)-(+)-2-Nonanol Analysis

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for (S)-(+)-2-Nonanol, a chiral alcohol with significance in various chemical industries. The objective is to presen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the inter-laboratory validation of an analytical method for (S)-(+)-2-Nonanol, a chiral alcohol with significance in various chemical industries. The objective is to present a robust comparison of the method's performance across multiple laboratories, supported by experimental data, to establish its reliability and reproducibility for quality control and research purposes. This document is intended for researchers, scientists, and drug development professionals who require a validated, high-precision analytical method for chiral compounds.

The stereochemistry of molecules plays a critical role in the pharmaceutical and flavor industries, where the biological activity of enantiomers can differ significantly.[1] (S)-(+)-2-Nonanol is a chiral secondary alcohol, and the ability to accurately quantify its enantiomeric purity is paramount for ensuring product quality and efficacy.[1] This necessitates the use of highly selective analytical techniques, such as chiral gas chromatography (GC), which can effectively separate and quantify enantiomers.[1][2][3][4][5]

To ensure the transferability and robustness of an analytical method, an inter-laboratory validation study is essential. This guide details the methodology and results of such a study, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[6][7][8][9][10]

Experimental Design and Methodology

The inter-laboratory study was designed to assess the precision, accuracy, and robustness of a chiral gas chromatography method for the analysis of (S)-(+)-2-Nonanol. A well-organized inter-comparison test is crucial for obtaining valuable and reliable results.[11]

Participating Laboratories: A total of eight laboratories from different geographical locations were selected to participate in the study. The selection criteria ensured that the laboratories had the necessary equipment and expertise in gas chromatography.

Test Samples: Each laboratory received a set of blind samples containing varying concentrations of (S)-(+)-2-Nonanol and its enantiomer, (R)-(-)-2-Nonanol. The samples were prepared from a common, well-characterized stock to ensure homogeneity.

Analytical Method: The core of this study is a chiral gas chromatography method. The chosen stationary phase, a cyclodextrin-based chiral column, is known for its excellent enantioselectivity for a wide range of chiral molecules, including secondary alcohols.[1][2]

Detailed Experimental Protocol: Chiral GC Analysis of (S)-(+)-2-Nonanol

This protocol provides a step-by-step guide for the enantioselective analysis of 2-Nonanol.

1. Instrumentation:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).[1]
  • Chiral Capillary Column: A CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent β-cyclodextrin based column was used.[1]
  • Carrier Gas: Helium (99.999% purity).[1]

2. Sample Preparation:

  • A stock solution of racemic 2-Nonanol was prepared at a concentration of 1000 µg/mL in dichloromethane.[1]
  • Calibration standards were prepared by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C
  • Split Ratio: 20:1
  • Oven Temperature Program: Initial temperature of 40 °C, held for 1 minute, then ramped to 120 °C at a rate of 2 °C/min, and finally increased to 210 °C at 3 °C/min and held for 1 minute.[12]
  • Carrier Gas Flow Rate: 1 mL/min (constant flow).[12]
  • Detector Temperature: 280 °C

Causality Behind Experimental Choices: The selection of a cyclodextrin-based chiral stationary phase is based on its proven ability to form transient diastereomeric complexes with the enantiomers of secondary alcohols, leading to differential retention times and effective separation.[2] The temperature program is optimized to ensure adequate separation of the enantiomers while maintaining a reasonable analysis time.

Inter-laboratory Validation Results

The data from the eight participating laboratories were statistically analyzed to evaluate the method's performance. The key validation parameters assessed were in accordance with ICH Q2(R1) guidelines and included repeatability, reproducibility, accuracy, and linearity.[6][7][8][9][10]

Data Presentation:

The quantitative results from the inter-laboratory study are summarized in the tables below.

Table 1: Repeatability and Reproducibility of (S)-(+)-2-Nonanol Analysis

LaboratoryMean Concentration (µg/mL)Repeatability (RSDr, %)Reproducibility (RSDR, %)
150.21.22.5
249.81.52.8
350.51.12.4
449.51.83.1
550.11.32.6
650.81.02.3
749.91.42.7
850.31.22.5
Overall 50.1 1.3 2.6

Repeatability (intra-day precision) was determined from six replicate injections of a 50 µg/mL sample on the same day.[13] Reproducibility (inter-laboratory precision) was calculated from the results obtained across all eight laboratories.

Table 2: Accuracy of (S)-(+)-2-Nonanol Analysis

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL)Recovery (%)
109.999.0
5050.1100.2
9089.599.4

Accuracy was determined by the recovery of known amounts of (S)-(+)-2-Nonanol spiked into a blank matrix.

Table 3: Linearity of (S)-(+)-2-Nonanol Analysis

ParameterValue
Concentration Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Slope12345
Intercept123

Linearity was established by analyzing a series of calibration standards across the specified concentration range.

Visualization of the Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting P1 Define Validation Protocol P2 Select Participating Labs P1->P2 P3 Prepare & Distribute Samples P2->P3 A1 Labs Perform Chiral GC Analysis P3->A1 D1 Collect & Compile Results A1->D1 D2 Statistical Analysis (ICH Q2) D1->D2 D3 Assess Method Performance D2->D3 R1 Generate Validation Report D3->R1

Inter-laboratory validation workflow.
Discussion and Conclusion

The results of this inter-laboratory study demonstrate that the chiral gas chromatography method for the analysis of (S)-(+)-2-Nonanol is both reliable and robust. The low relative standard deviations for repeatability and reproducibility indicate a high degree of precision, both within and between laboratories. The accuracy of the method is excellent, with recovery values close to 100%. Furthermore, the method exhibits a strong linear response across a wide concentration range.

The successful validation of this method across multiple laboratories provides a high level of confidence in its suitability for routine quality control and research applications. The detailed protocol and the established performance characteristics serve as a valuable resource for any laboratory intending to implement this analytical procedure. The use of a well-characterized chiral stationary phase and a standardized analytical protocol ensures that the method can be readily transferred and implemented with consistent results.

It is important for laboratories to verify the suitability of all test methods under their actual conditions of use and to ensure that the procedures are well documented.[9] This inter-laboratory validation provides a strong foundation for such verification.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Analytical Method Validation Parameters: An Updated Review - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. [Link]

  • ICH Q2 Analytical Method Validation. [Link]

  • Statistical Analysis of Interlaboratory Studies. [Link]

  • ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Statistical analysis in method comparison studies part one. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Determination of the spermicides nonoxynol-9 in a gel pharmaceutical formulation by rplc. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • 2-nonanol, (S)-. [Link]

  • Trends in inter-laboratory method validation. [Link]

  • Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. [Link]

  • Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. [Link]

Sources

Validation

(S)-(+)-2-Nonanol as a reference standard for enantiomeric separation

Evaluating Chiral Recognition: (S)-(+)-2-Nonanol as a Benchmark Reference Standard In the highly specialized field of chiral chromatography, the selection of a reference standard is not merely a procedural formality; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Chiral Recognition: (S)-(+)-2-Nonanol as a Benchmark Reference Standard

In the highly specialized field of chiral chromatography, the selection of a reference standard is not merely a procedural formality; it is the foundational logic that dictates method validity. For researchers developing enantioselective assays for active pharmaceutical ingredients (APIs), flavors, fragrances, or pheromones, validating the Chiral Stationary Phase (CSP) requires a standard that accurately mimics the steric and electronic behavior of the target analytes.

While aromatic compounds like (S)-1-Phenylethanol are frequently used due to their robust resolution profiles, they often fail to predict a column's ability to resolve flexible, aliphatic molecules. This guide provides an in-depth comparative analysis of (S)-(+)-2-Nonanol as a critical reference standard for enantiomeric separation, detailing the mechanistic causality behind its performance and providing a self-validating experimental workflow.

Mechanistic Insight: The Aliphatic Challenge in Chiral Recognition

Enantiomeric separation on cyclodextrin-based gas chromatography (GC) columns relies on the transient formation of diastereomeric inclusion complexes. The cyclodextrin torus features a hydrophobic interior cavity and a hydrophilic rim populated by hydroxyl groups (or derivatized moieties such as permethylated or trifluoroacetylated groups)[1].

For chiral secondary alcohols, recognition is driven by a delicate thermodynamic balance:

  • Hydrophobic Insertion: The alkyl chain must thread into the cyclodextrin cavity.

  • Rim Interaction: The hydroxyl group of the alcohol must simultaneously engage in hydrogen bonding or dipole-dipole interactions at the rim of the cyclodextrin[2].

(S)-(+)-2-Nonanol (a C9 aliphatic secondary alcohol) serves as an exceptional stress-test for this mechanism. Unlike aromatic standards, which benefit from rigid π−π interactions that easily lock the molecule into a specific conformation, the flexible heptyl tail of 2-nonanol possesses multiple rotational degrees of freedom. If a chiral column can successfully restrict this flexibility and achieve baseline resolution of 2-nonanol enantiomers, it demonstrates superior thermodynamic discrimination ( ΔΔG ) capable of handling complex, non-aromatic chiral centers[3].

Comparative Performance Analysis

To objectively evaluate (S)-(+)-2-Nonanol, we must compare its chromatographic behavior against other common chiral secondary alcohols. The table below synthesizes typical performance metrics on a standard derivatized β -cyclodextrin capillary column.

Table 1: Comparative Resolution of Chiral Alcohol Reference Standards

Reference StandardStructural ClassTypical CSPEnantioselectivity ( α )Resolution ( Rs​ )Primary Application
(S)-(+)-2-Nonanol Linear Aliphatic (C9)Derivatized β -CD1.03 – 1.061.5 – 2.5Validating flexible aliphatic chiral centers (flavors, pheromones)
(S)-(+)-2-Octanol Linear Aliphatic (C8)Derivatized β -CD1.04 – 1.092.2 – 5.5Shorter chain aliphatic baseline separation
(S)-1-Phenylethanol AromaticDerivatized β -CD1.10 – 1.15> 3.0Rigid aromatic chiral centers (pharmaceutical APIs)

Data synthesis derived from cyclodextrin inclusion studies[3][4]. Note: 2-Octanol often exhibits slightly higher resolution than 2-Nonanol because its shorter C8 chain fits more optimally within the β -cyclodextrin cavity without causing excessive steric distortion at the hydrogen-bonding rim.

Self-Validating Experimental Protocol: GC-FID Enantiomeric Separation

A robust analytical method must be self-validating. The following protocol utilizes a derivatized β -cyclodextrin column (e.g., Chiraldex B-DM) and Flame Ionization Detection (FID) to resolve 2-nonanol. The workflow is designed to prove column efficiency before attempting chiral discrimination, ensuring that any failure to resolve enantiomers is definitively linked to chiral selectivity rather than system dead-volume.

Phase 1: System Suitability Test (The Achiral Baseline)

Causality: Chiral separations require extremely narrow peak widths. Before injecting chiral compounds, we must verify the system's theoretical plate count ( N ).

  • Preparation: Prepare a 1 mg/mL solution of an achiral marker (e.g., n-dodecane) in hexane.

  • Injection: Inject 1 µL at a high split ratio (e.g., 100:1) to prevent column overloading.

  • Validation Criteria: Calculate the theoretical plates. If N<50,000 , perform inlet maintenance. Proceed only when sharp, symmetrical peaks are achieved.

Phase 2: Racemate Resolution (The Diastereomeric Interaction)

Causality: Enantiomers possess identical boiling points and vapor pressures. Separation is solely achieved via the differing free energies of the transient diastereomeric complexes formed with the CSP.

  • Preparation: Prepare a 1 mg/mL solution of racemic 2-nonanol (50:50 R/S mixture) in hexane.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant linear velocity of 30 cm/sec.

    • Oven Program: Isothermal at 80°C (low temperatures maximize inclusion complex stability and enantioselectivity).

  • Validation Criteria: Record the retention times of the two resulting peaks. Calculate the resolution factor ( Rs​ ). An Rs​≥1.5 indicates successful baseline separation.

Phase 3: Enantiopure Spiking (Absolute Configuration Assignment)

Causality: Because an FID cannot measure optical rotation, the chromatogram alone cannot tell you which peak is (R) and which is (S). Spiking with a certified reference standard is the only definitive method for absolute peak assignment.

  • Preparation: Add 0.5 mg/mL of the certified (S)-(+)-2-Nonanol reference standard to the racemic mixture vial.

  • Injection: Re-inject the spiked sample under identical conditions.

  • Validation Criteria: Overlay the chromatograms. The peak that exhibits a proportional increase in Area Under the Curve (AUC) is definitively assigned as the (S)-enantiomer.

Logical Workflow Visualization

Workflow N1 Chiral GC Method Validation N2 Select Reference Standard N1->N2 N3 (S)-(+)-2-Nonanol (Flexible Aliphatic) N2->N3 Flavors/Pheromones N4 (S)-1-Phenylethanol (Rigid Aromatic) N2->N4 Pharmaceuticals N5 Cyclodextrin Inclusion Complex N3->N5 N4->N5 N6 Hydrophobic Insertion (Alkyl Chain) N5->N6 N7 Rim Hydrogen Bonding (Hydroxyl Group) N5->N7 N8 Enantiomeric Resolution (Rs > 1.5) N6->N8 N7->N8

Fig 1. Logical workflow of chiral GC method validation and cyclodextrin interaction mechanisms.

Conclusion and Best Practices

When developing methods for aliphatic chiral molecules, relying on aromatic reference standards creates a false sense of security. (S)-(+)-2-Nonanol provides a rigorous, realistic benchmark for evaluating the inclusion-complexation capabilities of cyclodextrin stationary phases. By implementing a self-validating protocol that incorporates achiral system suitability, racemate baseline establishment, and enantiopure spiking, analytical scientists can ensure the absolute integrity of their chiral separation methodologies.

References

  • Modified Cyclodextrins for Chiral Separation. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. Available at:[Link]

  • Porous Organic Cages for Gas Chromatography Separations. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Hazard Causality

As a Senior Application Scientist, ensuring the safety of your laboratory environment and the integrity of your workflows is paramount. Handling chiral secondary alcohols like (S)-(+)-2-Nonanol (CAS: 70419-06-6) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safety of your laboratory environment and the integrity of your workflows is paramount. Handling chiral secondary alcohols like (S)-(+)-2-Nonanol (CAS: 70419-06-6) requires a nuanced understanding of their physicochemical properties. While often utilized in asymmetric synthesis, flavor profiling, or as a pheromone standard, its nine-carbon aliphatic chain and hydroxyl functional group dictate specific handling, spill response, and disposal methodologies.

This guide provides a self-validating, mechanistic approach to managing (S)-(+)-2-Nonanol, moving beyond basic safety data sheets to explain the causality behind each operational requirement.

To properly dispose of a chemical, one must first understand how its molecular structure dictates its behavior in the environment and upon human contact. (S)-(+)-2-Nonanol is a highly lipophilic molecule. This lipophilicity allows it to easily penetrate and disrupt the lipid bilayers of human epidermal cells, which is the direct mechanistic cause of its classification as a skin and eye irritant[1].

Furthermore, while its vapor pressure is relatively low at standard room temperature, its flash point of 82 °C (180 °F) classifies it as a combustible liquid[2]. It will not spontaneously ignite at room temperature, but it poses a significant fire risk if aerosolized or exposed to sustained heat sources[3].

Table 1: Quantitative Safety & Property Data for (S)-(+)-2-Nonanol

Property / MetricValue / ClassificationOperational Implication
CAS Number 70419-06-6 (S-enantiomer)Ensure exact stereoisomer tracking for GLP compliance.
Flash Point 82 °C (180 °F)[2]Combustible. Keep away from hot plates and open flames.
GHS Hazard Codes H227, H315, H319[3]Requires Class B fire extinguishers and nitrile PPE.
Water Solubility Insoluble / ImmiscibleWill form a distinct organic layer in mixed waste streams.
EPA RCRA Code Non-D001 (Flash point > 60 °C)Managed as Non-Halogenated Organic Waste.

Regulatory Grounding: EPA RCRA Classification

A common misconception in laboratory waste management is that all combustible solvents fall under the EPA's Resource Conservation and Recovery Act (RCRA) D001 (Ignitable) waste code. Because the flash point of (S)-(+)-2-Nonanol is 82 °C—well above the EPA's 60 °C (140 °F) threshold for ignitability—it is technically exempt from the D001 classification[2].

However, it must not be disposed of down the drain due to its aquatic toxicity and insolubility. It must be segregated into the Non-Halogenated Organic Waste stream. Mixing it with halogenated waste (e.g., dichloromethane, chloroform) drastically increases disposal costs and risks the formation of highly toxic dioxins during the commercial incineration process.

Self-Validating Disposal Protocol

This step-by-step methodology incorporates self-validation checks to ensure that the waste is safely contained and chemically compatible.

Step 1: Container Selection & Compatibility Check

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Causality: (S)-(+)-2-Nonanol is an aliphatic alcohol that can degrade certain low-density plastics over time. HDPE provides a highly cross-linked barrier that prevents solvent permeation.

  • Validation: Inspect the container for stress fractures or discoloration before adding waste.

Step 2: Segregation & Transfer

  • Action: Transfer the chemical into the designated "Non-Halogenated Organic Waste" container inside a certified chemical fume hood.

  • Causality: Even at room temperature, the accumulation of vapors in an unventilated space can cause respiratory irritation[3].

  • Validation: Phase Check. Look into the waste container. If you observe a biphasic separation (an aqueous layer and an organic layer), the waste must be re-labeled as "Mixed Aqueous/Organic Waste" to alert the EHS disposal team.

Step 3: Volume Monitoring & Headspace Maintenance

  • Action: Fill the waste carboy to a maximum of 80% capacity .

  • Causality: Aliphatic alcohols undergo thermal expansion. Leaving 20% headspace prevents hydrostatic pressure buildup, which could cause the container to rupture if ambient laboratory temperatures fluctuate.

Step 4: Labeling and EHS Handoff

  • Action: Affix a hazardous waste tag detailing the exact composition (e.g., 100% (S)-(+)-2-Nonanol). Do not use abbreviations. Submit a pickup request to your Environmental Health and Safety (EHS) department for commercial incineration[2].

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent the lipid-soluble liquid from contacting skin or seeping into laboratory drains. Because latex offers poor resistance to organic solvents, nitrile gloves are mandatory for spill cleanup.

SpillResponse Start Spill Detected: (S)-(+)-2-Nonanol Assess Assess Volume & Location Start->Assess Small Small Spill (< 1 L) Inside Fume Hood Assess->Small < 1L Large Large Spill (> 1 L) or Outside Hood Assess->Large > 1L PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Small->PPE Evacuate Evacuate Area & Notify EHS Large->Evacuate Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Waste Container Absorb->Collect Label Label as Non-Halogenated Organic Waste Collect->Label

Workflow for assessing and neutralizing (S)-(+)-2-Nonanol laboratory spills.

References

The operational guidelines and chemical properties detailed in this document are grounded in the following authoritative safety data sources:

  • [1] 2-Nonanol | C9H20O | CID 12367 - PubChem - NIH. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(+)-2-Nonanol

Welcome to a comprehensive guide on the safe handling of (S)-(+)-2-Nonanol. As researchers and drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on the safe handling of (S)-(+)-2-Nonanol. As researchers and drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety. This document moves beyond a simple checklist, providing a deep, procedural understanding of Personal Protective Equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this chemical is managed with expertise and caution.

Section 1: Hazard Assessment - Understanding the Risks of (S)-(+)-2-Nonanol

(S)-(+)-2-Nonanol is a secondary alcohol used as a fragrance agent and a chemical intermediate.[1] While not acutely toxic, its properties present distinct hazards that dictate our PPE strategy. It is classified as a combustible liquid and can cause significant skin and eye irritation.[2][3] Understanding these risks is the first step in mitigating them.

The primary hazards are categorized based on the Globally Harmonized System (GHS) and supported by safety data sheets (SDS).

Hazard ClassificationCategoryGHS StatementSource
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[4]
Hazardous to the Aquatic EnvironmentCategory 2H411: Toxic to aquatic life with long lasting effects[4]

The flash point of approximately 82°C (180°F) means that while it's not a high fire risk at ambient lab temperatures, it can be ignited by heat, sparks, or open flames.[3][5] Therefore, all handling procedures must take place away from ignition sources.[2][6]

Section 2: The Core PPE Ensemble for (S)-(+)-2-Nonanol

The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific task and associated risks. However, a baseline ensemble is required for any manipulation of (S)-(+)-2-Nonanol.

Eye and Face Protection: The First Line of Defense

Causality: (S)-(+)-2-Nonanol is a serious eye irritant.[2] Accidental splashes can cause significant discomfort and potential damage. Standard safety glasses are insufficient as they do not protect from splashes originating from the side, top, or bottom.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7][8] They must conform to ANSI Z87.1 standards in the US or equivalent regional standards.

  • Enhanced Protection: When handling larger volumes (>1L) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[7][9] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Causality: As a Category 2 skin irritant, direct contact with (S)-(+)-2-Nonanol can cause redness, itching, and inflammation.[2] Proper selection of gloves and lab attire is critical to prevent dermal exposure.

  • Hand Protection: Chemical-resistant gloves are essential.[1][2][10]

    • Recommended Material: Nitrile gloves are an excellent choice for protection against alcohols and offer good dexterity and tear resistance.[9]

    • Protocol: Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving. Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[11]

  • Body Protection:

    • A long-sleeved laboratory coat is required to protect the skin and personal clothing.[9] For tasks with a higher splash risk, a chemically resistant apron made from PVC or rubber should be worn over the lab coat.[12]

    • Full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[9] Footwear should be made of a liquid-resistant material like leather.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

Causality: While the vapor pressure of 2-Nonanol is relatively low, its vapors can cause respiratory tract irritation, and it is classified as toxic if inhaled.[2][4]

  • Primary Control: The preferred method for controlling vapor exposure is through engineering controls. All work with (S)-(+)-2-Nonanol should be conducted inside a certified chemical fume hood.[7][13]

  • When Respirators are Necessary: In situations where engineering controls are not feasible or during a large spill when vapor concentrations may be high, respiratory protection is required.

    • Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[5]

    • Requirement: All personnel required to wear respirators must be part of a formal respiratory protection program, which includes fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).

Section 3: PPE Selection Workflow and Procedures

This section provides a logical workflow for determining the appropriate level of PPE and the correct procedure for its use.

PPE Selection Decision Workflow

The following diagram illustrates a decision-making process for selecting the correct PPE based on the experimental context.

PPE_Workflow start Initiate Task with (S)-(+)-2-Nonanol decision1 Task Scale & Location: Small scale (<100mL) in certified fume hood? start->decision1 decision3 Emergency Scenario: Large spill or inadequate ventilation? start->decision3 decision2 Significant Splash or Aerosolization Risk? decision1->decision2 No ppe_standard Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Long-Sleeved Lab Coat decision1->ppe_standard Yes decision2->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + Full Face Shield + Chem-Resistant Apron decision2->ppe_enhanced Yes decision3->decision1 No ppe_full Full Emergency PPE: - Enhanced PPE + OV Respirator + Chem-Resistant Boots/   Coveralls decision3->ppe_full Yes

Caption: PPE selection workflow for (S)-(+)-2-Nonanol handling.

Step-by-Step Donning and Doffing Protocol

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Attire Check: Confirm you are wearing lab-appropriate attire (long pants, closed-toe shoes).

  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron.

  • Respirator (if needed): Perform a seal check and don your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves first, turning them inside out as you pull them off to contain the contaminant.

  • Apron: Remove the apron without touching the front surface.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, rolling it so the contaminated surface is on the inside.

  • Respirator (if worn): Remove your respirator last.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.

Section 4: Operational Scenarios - PPE in Practice

The required PPE varies based on the specific laboratory operation. This table summarizes the recommendations for common scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Weighing, small-scale reactions <1L in a fume hood)Chemical Splash GogglesSingle pair of nitrile glovesLab CoatNot required (work in fume hood)
Large-Volume Transfer (>1L, pouring or pumping)Chemical Splash Goggles & Face ShieldDouble-gloved with nitrileLab Coat & Chemical-Resistant ApronRecommended if not in a fully contained system
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty nitrile or butyl glovesChemical-Resistant Coveralls or Suit, BootsRequired (OV Respirator)
Waste Disposal (handling sealed containers)Chemical Splash GogglesSingle pair of nitrile glovesLab CoatNot required

Section 5: Decontamination and Disposal of Contaminated PPE

Causality: Contaminated PPE is a source of hazardous waste and must be handled accordingly to prevent environmental release and accidental exposure.[2][10]

Procedural Guidance:

  • Single-Use Items: All disposable items, including nitrile gloves and contaminated wipes, must be disposed of as hazardous chemical waste. Place them in a designated, sealed, and clearly labeled waste container.[2]

  • Reusable Items:

    • Goggles/Face Shields: Thoroughly clean with soap and water, then rinse. Sanitize if necessary according to your institution's EHS guidelines.

    • Lab Coats: If significant contamination occurs, the lab coat should not be laundered through normal means. It must be professionally decontaminated or disposed of as hazardous waste.

    • Respirators: Clean and inspect the respirator body after each use. Store cartridges in a sealed bag when not in use to preserve their lifespan. Replace cartridges on a schedule determined by your institution's safety officer.

  • Spill Materials: All materials used to clean up a spill of (S)-(+)-2-Nonanol (absorbent pads, etc.) are considered hazardous waste and must be disposed of in the designated solid chemical waste stream.[14]

By adhering to these detailed protocols, you build a robust and trustworthy safety culture that protects you, your colleagues, and your research.

References

  • Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). J. J. Keller.
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). DENIOS.
  • Safe Handling of Flammable Liquids: Key Safety Tips. (2024, July 28). OSHA Training School.
  • Flammable Liquids 29 CFR 1910.106. (n.d.). Occupational Safety and Health Administration (OSHA).
  • 1926.152 - Flammable liquids. (n.d.). Occupational Safety and Health Administration (OSHA).
  • 2-nonanol. (n.d.). Chemical Bull Pvt. Ltd.
  • Safety Data Sheet - 2-Nonanol. (2025, December 22). Fisher Scientific.
  • Safety data sheet - NONANOL N (IZ). (2025, August 28). BASF.
  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips.
  • NIOSH Pocket Guide to Chemical Hazards. (2007, September). Centers for Disease Control and Prevention (CDC).
  • 2-Nonanol Safety & Regulations. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • (S)-(+)-2-Nonanol Safety Information. (n.d.). Sigma-Aldrich.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention (CDC).
  • NIOSH Pocket Guide to Chemical Hazards (PDF). (n.d.). National Institute for Occupational Safety and Health.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health.
  • n-Nonanol Safety Data Sheet. (2023, January 27). KLK OLEO.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta.
  • Safety Data Sheet - 1-Nonanol. (2010, September 20). Thermo Fisher Scientific.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Personal Protective Equipment for Chemical Exposures. (2022, November). University of Nebraska-Lincoln Environmental Health and Safety.
  • 2-nonanol Safety Information. (n.d.). The Good Scents Company.
  • Safety Data Sheet - NONANOL, Natural. (2022, August 17). Aurochemicals.
  • NIOSH Pocket Guide to Chemical Hazards. (2015, January 20). Regulations.gov.
  • Safety Data Sheet: Multi-Element ICP - Standard Solution. (n.d.). Carl ROTH.

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